molecular formula C5H4F3N3 B1429293 6-(Trifluoromethyl)pyridazin-3-amine CAS No. 935777-24-5

6-(Trifluoromethyl)pyridazin-3-amine

Numéro de catalogue: B1429293
Numéro CAS: 935777-24-5
Poids moléculaire: 163.1 g/mol
Clé InChI: WPZXOYUWWTZHFO-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridazin-3-amine ( 935777-24-5) is a high-value pyridazine derivative serving as a key chemical building block and intermediate in scientific research and development. It has a molecular formula of C 5 H 4 F 3 N 3 and a molecular weight of 163.10 g/mol . The compound is offered with a high purity level, typically ≥97% to ≥99%, ensuring consistency for sensitive applications . To maintain its stability and purity, it is recommended to be stored sealed in a dry environment, protected from light, at cool temperatures of 2-8°C . As a hazardous chemical, it requires careful handling; available safety information indicates it may be harmful if swallowed and causes skin and eye irritation . This amine is a versatile scaffold in medicinal chemistry and agrochemical research. Its specific research applications include use as an precursor in the synthesis of active pharmaceutical ingredients. Published literature highlights the role of related pyridazine compounds in the development of fast-dissociating D2 receptor antagonists for potential therapeutic applications . Furthermore, structural analogs have been investigated for their biological activity in the development of novel pest management solutions . Intended Use: This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

6-(trifluoromethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-4(9)11-10-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZXOYUWWTZHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733032
Record name 6-(Trifluoromethyl)pyridazin-3-amine
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Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935777-24-5
Record name 6-(Trifluoromethyl)pyridazin-3-amine
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Record name 6-(trifluoromethyl)pyridazin-3-amine
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Foundational & Exploratory

Physicochemical properties of 6-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Trifluoromethyl)pyridazin-3-amine (CAS 935777-24-5) represents a critical scaffold in modern medicinal chemistry, serving as a high-value bioisostere for phenyl and pyridine rings. The incorporation of the trifluoromethyl (-CF₃) group at the 6-position of the pyridazine core imparts unique electronic and steric properties, significantly modulating lipophilicity (LogP), metabolic stability, and binding affinity compared to its non-fluorinated analogs. This guide provides an exhaustive technical analysis of its physicochemical properties, synthetic pathways, and experimental characterization protocols, designed to support lead optimization and scaffold hopping strategies.

Molecular Identity & Structural Analysis

The pyridazine ring is electron-deficient, a property exacerbated by the strong electron-withdrawing nature of the trifluoromethyl group. This electronic landscape makes the 3-amino group less basic than in comparable pyridine systems, while simultaneously increasing the acidity of the N-H protons, potentially influencing hydrogen bond donor (HBD) capability in active sites.

Table 1: Core Chemical Data

ParameterValueNotes
IUPAC Name 6-(Trifluoromethyl)pyridazin-3-amine
CAS Number 935777-24-5Primary identifier
Molecular Formula C₅H₄F₃N₃
Molecular Weight 163.10 g/mol Fragment-like space
SMILES NC1=NN=C(C(F)(F)F)C=C1
Exact Mass 163.0357Monoisotopic
Appearance Off-white to pale yellow solidCrystalline
Electronic Structure & The "Fluorine Effect"

The -CF₃ group exerts a potent inductive effect (-I), pulling electron density away from the pyridazine ring.

  • Dipole Moment: The vector sum of the ring nitrogens and the CF₃ group creates a strong dipole, enhancing specific electrostatic interactions with protein targets.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically robust, blocking oxidative metabolism at the 6-position (a common soft spot in pyridazines).

Physicochemical Profiling

Accurate determination of these parameters is non-negotiable for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 2: Key Physicochemical Parameters

PropertyValue (Exp/Pred)Implication for Drug Design
LogP 1.08 (Exp)Ideal for oral bioavailability (Rule of 5 compliant).
TPSA 51.8 ŲHigh membrane permeability (BBB penetrant potential).
pKa (Ring N) ~2.8 - 3.2 (Pred)*Significantly lower than 3-aminopyridazine (pKa ~5.2) due to -CF₃ withdrawal.
H-Bond Donors 1 (Exocyclic NH₂)Critical for hinge binding in kinase inhibitors.
H-Bond Acceptors 3 (Ring Ns + F)Fluorine can act as a weak acceptor in orthogonal multipolar interactions.

*Note: The pKa depression prevents protonation at physiological pH (7.4), ensuring the molecule remains neutral and membrane-permeable.

Experimental Protocols

As a self-validating system, the following methodologies are recommended for internal verification of the properties listed above.

Protocol A: pKa Determination via Potentiometric Titration

Rationale: UV-metric methods may struggle with the low pKa of this electron-deficient system. Potentiometry offers higher resolution for pKa < 4.

  • Preparation: Dissolve 5 mg of analyte in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Calibration: Calibrate the electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).

  • Titration: Titrate with 0.1 M HCl to fully protonate the species, then back-titrate with 0.1 M KOH (CO₂-free).

  • Analysis: Plot the Bjerrum difference curve. The inflection point corresponds to the pKa of the conjugate acid of the ring nitrogen.

  • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol cosolvent, obtaining the aqueous pKa.

Protocol B: LogP Determination via Shake-Flask Method

Rationale: While HPLC estimation is faster, the Shake-Flask method remains the gold standard for fluorinated heterocycles where column interactions can skew retention times.

  • Phase System: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Equilibration: Dissolve the compound in the octanol phase.

  • Partitioning: Mix equal volumes of both phases in a separating funnel. Shake vigorously for 60 minutes at 25°C.

  • Separation: Centrifuge to ensure complete phase separation.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Synthetic Pathway & Impurity Profile

Understanding the synthesis is crucial for identifying potential impurities (e.g., residual halides) that could interfere with biological assays.

Core Synthesis: Nucleophilic Aromatic Substitution (


).
The electron-deficient nature of the 3-chloro-6-(trifluoromethyl)pyridazine precursor allows for direct amination, though conditions must be controlled to prevent hydrolysis to the pyridazinone.

Synthesis Start 3-Chloro-6-(trifluoromethyl) pyridazine (CAS 258506-68-2) Inter Intermediate Complex Start->Inter Nucleophilic Attack Reagent NH3 (aq) / EtOH High Pressure / 120°C Reagent->Inter Product 6-(Trifluoromethyl) pyridazin-3-amine (CAS 935777-24-5) Inter->Product -HCl (Elimination) Impurity Impurity: 6-(Trifluoromethyl) pyridazin-3(2H)-one Inter->Impurity Hydrolysis (Side Rxn)

Figure 1: Synthetic route via


 of the chloro-precursor. Note the potential for hydrolysis if water is present without sufficient ammonia pressure.

Applications in Drug Discovery

Scaffold Hopping & Bioisosterism

This amine is a bioisostere for:

  • 4-Trifluoromethylaniline: Improved solubility and reduced aniline-related toxicity (e.g., genotoxicity alerts).

  • 2-Amino-5-trifluoromethylpyridine: Altered H-bond acceptor vector and reduced basicity.

Evaluation Workflow

The following diagram illustrates the decision tree for incorporating this scaffold into a lead optimization program.

Workflow cluster_Assays Profiling Cascade Lead Lead Compound (Phenyl/Pyridine Core) Design Design: Scaffold Hop to 6-CF3-Pyridazine Lead->Design Optimize LogP/Metab Synth Synthesis (SnAr Amination) Design->Synth PhysChem PhysChem (LogP, pKa, Sol) Synth->PhysChem Metab Metabolic Stability (Microsomes) PhysChem->Metab Potency Target Potency (IC50) Metab->Potency Decision Go / No-Go? Potency->Decision

Figure 2: Lead optimization workflow integrating the 6-(trifluoromethyl)pyridazin-3-amine scaffold.

Safety & Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Keep at 2-8°C, under inert atmosphere (Argon/Nitrogen). The amine is stable but can darken upon oxidation over extended periods.

References

  • PubChem Compound Summary . 6-(Trifluoromethyl)pyridazin-3-amine (CID 24796930). National Center for Biotechnology Information. Link

  • Synthesis of Trifluoromethyl-pyridazines . Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Link

  • Physicochemical Data Source . ChemScene Product Data: 6-(Trifluoromethyl)pyridazin-3-amine. ChemScene. Link

  • pKa Prediction Logic . Calculated pKa values of pyridazine derivatives. ResearchGate. Link

  • Medicinal Chemistry Applications . Synthesis and application of trifluoromethylpyridines. PubMed Central. Link

The Trifluoromethyl Advantage: A Strategic Guide to Bioisosterism and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor

In modern medicinal chemistry, the trifluoromethyl group (


) is not merely a substituent; it is a strategic tool for multiparameter optimization. Often termed "Magic Methyl" in older literature, its role has evolved into a precise instrument for modulating ADME (Absorption, Distribution, Metabolism, Excretion)  properties without altering the fundamental pharmacophore scaffold.

This guide addresses the causality of


 incorporation: why it works, how it stabilizes drug candidates against oxidative metabolism, and the specific synthetic protocols required to install it.

Physicochemical Modulation: The "Why"

The utility of


 rests on three pillars: Steric bulk , Lipophilicity , and Electronic deactivation .
Steric and Volumetric Analysis

Contrary to the "methyl" in its name, the


 group is significantly larger than a methyl group (

).
  • Van der Waals Volume: The

    
     group (
    
    
    
    ) is volumetrically closer to an isopropyl group (
    
    
    ) or an ethyl group than to a methyl group.
  • Rotational Barrier: The C-F bonds create a high rotational barrier, often locking conformations in a way that favors specific protein-ligand binding geometries.

Electronic Deactivation (pKa Modulation)

Fluorine is the most electronegative element (3.98 Pauling scale). Three fluorine atoms create a powerful electron-withdrawing group (EWG) effect (


).
  • Basicity Reduction: Installing a

    
     group 
    
    
    
    to an amine drastically reduces the pKa of the basic center. This is critical for improving oral bioavailability by preventing ionization at physiological pH, thereby enhancing membrane permeability.
    • Example: Ethylamine (

      
      ) vs. 2,2,2-Trifluoroethylamine (
      
      
      
      ).
Lipophilicity and Bioavailability

The


 group is highly lipophilic. The low polarizability of the C-F bond prevents hydrogen bonding with water (hydrophobic hydration), driving the molecule into lipophilic domains (membranes or hydrophobic protein pockets).
Data Summary: Substituent Comparison
PropertyMethyl (

)
Trifluoromethyl (

)
Chloro (

)
Isopropyl (

)
Van der Waals Vol (

)
13.742.6 19.943.0
Hansch Lipophilicity (

)
0.560.88 0.711.53
Hammett Constant (

)
-0.170.54 0.23-0.15
Bond Energy (C-X) ~99 kcal/mol~116 kcal/mol ~81 kcal/molN/A

Metabolic Stability: The Defense Mechanism

The primary failure mode for many lead compounds is rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes. The


 group acts as a "metabolic blocker."
Mechanism of Action

CYP450 enzymes typically oxidize drugs via a high-valent Iron-Oxo species (


), which abstracts a hydrogen atom from C-H bonds to form a radical, followed by "oxygen rebound" to form a hydroxyl group.
  • Bond Strength: The C-F bond (116 kcal/mol) is thermodynamically too strong for CYP450 to break.

  • Electronic Shielding: The strong EWG nature of

    
     deactivates the entire aromatic ring or adjacent alkyl chain, making them electron-deficient and resistant to electrophilic attack by the heme center.
    
  • Site Blocking: Placing a

    
     at the para-position of a phenyl ring (a common "soft spot" for metabolism) forces the enzyme to attack less favorable sites or prevents oxidation entirely.
    

Strategic Decision Logic

Before synthesis, apply this decision matrix to determine if


 is the correct solution for your lead optimization.

CF3_Decision_Matrix Start Lead Compound Optimization Problem_Metab Issue: High Metabolic Clearance? Start->Problem_Metab Problem_Potency Issue: Low Potency? Start->Problem_Potency Problem_Perm Issue: Poor Membrane Permeability? Start->Problem_Perm Check_Site Is oxidation at specific C-H site? Problem_Metab->Check_Site Yes Check_Pocket Is there a hydrophobic pocket? Problem_Potency->Check_Pocket Yes Check_pKa Is basicity too high? Problem_Perm->Check_pKa Yes Solution_Block Strategy: Block site with -CF3 Check_Site->Solution_Block Yes (Bioisostere) Solution_Bind Strategy: Fill pocket with -CF3 Check_Pocket->Solution_Bind Yes (Steric/Lipophilic) Solution_pKa Strategy: Beta-CF3 to lower pKa Check_pKa->Solution_pKa Yes (Electronic)

Figure 1: Decision matrix for incorporating trifluoromethyl groups during Lead Optimization.

Synthetic Methodologies & Protocols

Modern medicinal chemistry requires late-stage functionalization (LSF) to avoid rebuilding the entire scaffold. We focus here on Radical Trifluoromethylation using the Langlois Reagent, as it is robust, cheap, and tolerant of air/moisture.

The Langlois Reagent (Sodium Trifluoromethanesulfinate)

Mechanism: The Langlois reagent (


) serves as a source of 

radicals (

) under oxidative conditions.[1][2]
  • Reagent:

    
     (Solid, stable, inexpensive).[2]
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide) or

    
    .
    
  • Pathway: Oxidation of the sulfinate releases

    
     and generates the electrophilic 
    
    
    
    radical, which attacks electron-rich heterocycles (innate C-H functionalization).
Experimental Protocol: C-H Trifluoromethylation of Heteroarenes

Target: Direct trifluoromethylation of electron-rich heteroaromatics (e.g., indoles, pyrroles, pyridines).

Materials:

  • Substrate (1.0 equiv)

  • Langlois Reagent (

    
    , 3.0 equiv)
    
  • TBHP (70% aq. solution, 3.0 - 4.0 equiv)

  • Solvent: DCM/Water biphasic mix (2:1 ratio) or DMSO.

Step-by-Step Workflow:

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the heteroaromatic substrate (0.5 mmol) in DCM (2.0 mL).

  • Reagent Addition: Add water (1.0 mL) followed by sodium trifluoromethanesulfinate (

    
    , 1.5 mmol, 234 mg).
    
  • Initiation: Add TBHP (1.5 - 2.0 mmol) dropwise at room temperature.

  • Reaction: Seal the vial and stir vigorously at room temperature (25°C) for 12–24 hours. Note: Vigorous stirring is crucial for biphasic systems.

  • Monitoring: Monitor via LC-MS. The product will show a mass shift of +68 Da (

    
    ).
    
  • Workup: Dilute with DCM (10 mL), wash with saturated

    
     (2 x 10 mL) to remove excess acid/sulfinate byproducts. Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • If no reaction: Check the quality of TBHP (peroxides degrade).

  • If regioselectivity is poor: The

    
     radical is electrophilic; it prefers the most electron-rich position (e.g., C2 or C3 of indole). Block sensitive positions if necessary.
    

Synthetic_Pathway Reagent Langlois Reagent (CF3SO2Na) Intermediate Radical Species (•CF3 + SO2) Reagent->Intermediate Oxidation Oxidant Oxidant (TBHP) Oxidant->Intermediate Transition Radical Addition (Sigma Complex) Intermediate->Transition Attacks Substrate Heteroarene (Electron Rich) Substrate->Transition Product Trifluoromethylated Product Transition->Product Oxidative Aromatization

Figure 2: Mechanistic pathway for radical trifluoromethylation using Langlois reagent.

Case Studies in Drug Development

Fluoxetine (Prozac)
  • Role of

    
    :  Located at the para-position of the phenoxy ring.
    
  • Mechanism: The

    
     group blocks the primary site of metabolic hydroxylation on the phenyl ring. This contributes to the drug's long half-life (1-4 days for parent, longer for metabolite), allowing for once-daily dosing. Additionally, it increases lipophilicity (
    
    
    
    ), facilitating Blood-Brain Barrier (BBB) penetration.
Celecoxib (Celebrex)
  • Role of

    
    :  Attached to the pyrazole ring.
    
  • Mechanism: The group provides bulk to fill a specific hydrophobic pocket in the COX-2 enzyme active site (selectivity filter), distinguishing it from COX-1. It also modulates the acidity of the sulfonamide via long-range inductive effects, optimizing binding kinetics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv/Journal of Medicinal Chemistry, 2018. Link

  • General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent (Togni's Reagent). ACS Catalysis, 2014. Link

  • Metal-Free Direct Trifluoromethylation of Activated Alkenes with Langlois' Reagent. Journal of Organic Chemistry, 2013. Link

  • Celecoxib enhances the effect of reboxetine and fluoxetine on cortical noradrenaline and serotonin output. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 2012.[3] Link

Sources

6-(Trifluoromethyl)pyridazin-3-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(Trifluoromethyl)pyridazin-3-amine as a Strategic Building Block in Modern Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to participate in crucial biological interactions.[1][2] When functionalized with both an amine and a trifluoromethyl group, as in 6-(trifluoromethyl)pyridazin-3-amine, this building block becomes a highly valuable and versatile intermediate for the synthesis of complex molecular architectures. The trifluoromethyl (CF₃) group is a key bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] This guide provides an in-depth exploration of 6-(trifluoromethyl)pyridazin-3-amine, detailing its synthesis, physicochemical properties, and strategic applications in palladium-catalyzed cross-coupling reactions, ultimately enabling the rapid construction of diverse compound libraries for drug discovery and agrochemical research.

Introduction: The Strategic Value of the Pyridazine Scaffold

Nitrogen-containing heterocycles are foundational to the development of a vast array of pharmaceuticals and agrochemicals.[1][5] Among these, the 1,2-diazine (pyridazine) ring system is of particular interest. Its adjacent nitrogen atoms create a unique electronic profile, characterized by a high dipole moment and the capacity for dual hydrogen bonding, which are highly advantageous for modulating drug-target interactions.[1]

The incorporation of a trifluoromethyl group further enhances the utility of the pyridazine scaffold. The CF₃ group is a well-established modulator of pharmacokinetic and pharmacodynamic properties, often leading to:

  • Increased Metabolic Stability: The high strength of the C-F bond resists oxidative metabolism, prolonging the in vivo half-life of a compound.[3]

  • Enhanced Lipophilicity: The CF₃ group increases the molecule's ability to cross biological membranes.[3][4]

  • Modulated Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing binding interactions.

6-(Trifluoromethyl)pyridazin-3-amine combines these features with a primary amino group, a versatile handle for a multitude of synthetic transformations. This makes it a powerful building block for introducing the trifluoromethyl-pyridazine moiety into target molecules, particularly in the development of kinase inhibitors, anticancer agents, and novel agrochemicals.[6][7][8]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis. The key properties of 6-(trifluoromethyl)pyridazin-3-amine are summarized below.

PropertyValueSource
CAS Number 935777-24-5[6][9]
Molecular Formula C₅H₄F₃N₃[6][9]
Molecular Weight 163.10 g/mol [6][9]
Boiling Point 297.7 ± 40.0 °C (at 760 mmHg)[6]
Appearance Solid (Typical)-
Storage 2-8°C, dry and sealed away from light[6][9]

While extensive experimental spectral data is not widely published, predicted ¹H NMR data, based on analogous structures like 6-propylpyridazin-3-amine, can serve as a useful guide for characterization.[10] Researchers should expect to see two distinct doublets in the aromatic region corresponding to the pyridazine ring protons and a broad singlet for the -NH₂ protons.

Synthesis of the Building Block

One logical approach involves the construction of the trifluoromethylated pyridazine ring followed by amination. A key strategy for introducing trifluoromethyl groups is to use a building block that already contains the CF₃ moiety, such as ethyl 4,4,4-trifluoro-3-oxobutanoate.[5] A generalized pathway is depicted below.

Synthesis_Pathway cluster_0 Plausible Synthetic Route Start CF3-containing Building Block (e.g., Ethyl 4,4,4-trifluoro-3-oxobutanoate) Intermediate1 Trifluoromethylated Pyridazinone Start->Intermediate1 Cyclocondensation Hydrazine Hydrazine (H2NNH2) Hydrazine->Intermediate1 Intermediate2 3-Chloro-6-(trifluoromethyl)pyridazine Intermediate1->Intermediate2 Chlorination Chlorination Chlorinating Agent (e.g., POCl3) Chlorination->Intermediate2 FinalProduct 6-(Trifluoromethyl)pyridazin-3-amine Intermediate2->FinalProduct Nucleophilic Aromatic Substitution (SNAr) Amination Ammonia (NH3) or equivalent Amination->FinalProduct Suzuki_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow Start 3-Amino-6-halopyridazine (Precursor) Reaction Reaction Vessel (Inert Atmosphere, Solvent, Heat) Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Reagents->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) Catalyst->Reaction Product 3-Amino-6-arylpyridazine Product Reaction->Product C-C Bond Formation

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position of the pyridazine ring, enabling the creation of large, diverse libraries of compounds for biological screening. [7][11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. [12][13]This is particularly relevant for 6-(trifluoromethyl)pyridazin-3-amine, as the primary amino group can be coupled with a wide range of aryl or heteroaryl halides. This reaction provides a direct and efficient route to N-arylated pyridazine derivatives, which are common motifs in pharmaceuticals. [14] The causality behind this reaction's success lies in the development of specialized phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination in the palladium catalytic cycle. [13]The choice of ligand, base, and solvent is critical and must be optimized for each specific substrate combination. [15]

Applications in Medicinal Chemistry

The trifluoromethyl-pyridazine scaffold is a key component in many biologically active molecules. Its derivatives have shown promise in a variety of therapeutic areas:

  • Kinase Inhibitors: The pyridazine nucleus is a well-established scaffold for developing kinase inhibitors, which are crucial in cancer therapy. [7][8]6-(Trifluoromethyl)pyridazin-3-amine provides a direct entry point for synthesizing analogs that can target the ATP-binding site of kinases like JNK1. [7][16]* Anticancer Agents: Substituted pyridazines have demonstrated significant growth inhibition against various cancer cell lines. [7][17]* Agrochemicals: The pyridazine ring is also present in commercial herbicides and insecticides, where its unique properties contribute to target specificity and efficacy. [11][18] The value of 6-(trifluoromethyl)pyridazin-3-amine is that it provides a pre-functionalized, high-value fragment that medicinal chemists can readily incorporate into lead compounds to fine-tune their properties and enhance biological activity. [6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating methodology for the Suzuki-Miyaura cross-coupling of a 3-amino-6-halopyridazine (as a proxy for a halogenated version of our title compound) with an arylboronic acid. The principles are directly applicable.

Objective: To synthesize a 3-amino-6-arylpyridazine derivative.

Materials and Reagents:
  • 3-Amino-6-chloropyridazine (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2 equivalents)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 mixture), degassed

  • Ethyl acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup (Inert Atmosphere is Critical):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-6-chloropyridazine (1 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2 eq.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is crucial as oxygen can deactivate the palladium catalyst and promote unwanted side reactions like boronic acid homocoupling.

  • Solvent and Catalyst Addition:

    • Add the degassed solvent mixture (DME/water) to the flask via cannula or syringe.

    • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%). The mixture may change color upon catalyst addition.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting halide is a key indicator of reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine to remove inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by column chromatography on silica gel.

    • The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and concentrate to yield the final 3-amino-6-arylpyridazine.

Conclusion and Future Outlook

6-(Trifluoromethyl)pyridazin-3-amine stands out as a highly strategic building block in modern synthetic chemistry. Its pre-installed trifluoromethyl group and versatile amino handle provide an efficient pathway to novel compounds with desirable physicochemical and biological properties. The ability to readily engage in robust and scalable reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations makes it an invaluable tool for researchers in drug discovery and agrochemical development. As the demand for more effective and metabolically stable therapeutic agents grows, the application of thoughtfully designed, fluorine-containing building blocks like this one will undoubtedly continue to expand, enabling the next generation of chemical innovation.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9. Benchchem.
  • 6-(Trifluoromethyl)pyridazin-3-amine. MySkinRecipes.
  • Spectral Data Analysis of 6-Propylpyridazin-3-amine: A Technical Overview. Benchchem.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • 5-(Trifluoromethyl)pyridazin-3-amine. CymitQuimica.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem.
  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • 6-(Trifluoromethyl)pyridazin-3-amine. BLD Pharm.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Buchwald-Hartwig Amin
  • Amin
  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Europe PMC.
  • Take a Closer Look at Our Original Functionalized Pyridazines! Life Chemicals.
  • Buchwald–Hartwig amin
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • 1211591-88-6 Cas No. | 5-(Trifluoromethyl)pyridazin-3-amine. Apollo Scientific.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8. ChemicalBook.
  • Buchwald-Hartwig coupling. YouTube.

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Solubility and stability of 6-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 6-(Trifluoromethyl)pyridazin-3-amine

Abstract

6-(Trifluoromethyl)pyridazin-3-amine is a heterocyclic amine featuring a pyridazine core, a structure of significant interest in medicinal and agrochemical research. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the critical physicochemical properties of this compound, specifically its solubility and stability. Due to the limited availability of specific experimental data in public literature, this document emphasizes the foundational principles and standardized methodologies required to generate reliable and reproducible data. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for solubility and stability assessment, and propose potential degradation pathways based on the known chemistry of pyridazine heterocycles.

Introduction: The Significance of 6-(Trifluoromethyl)pyridazin-3-amine

The pyridazine scaffold is a key pharmacophore present in numerous biologically active compounds and approved drugs.[4] The addition of a trifluoromethyl group to this core structure in 6-(Trifluoromethyl)pyridazin-3-amine can profoundly influence its properties. The -CF3 group is a strong electron-withdrawing group that can impact the pKa of the amino group and the overall electron distribution of the aromatic ring system. This modification is often associated with increased metabolic stability by blocking potential sites of oxidation.[1][3]

A thorough understanding of the solubility and stability of this molecule is a prerequisite for its advancement through the development pipeline.

  • Solubility is a critical determinant of a drug's bioavailability, affecting its absorption and distribution.[5] Poor aqueous solubility is a major hurdle in formulation development.[6]

  • Stability dictates a compound's shelf-life, storage conditions, and potential for generating degradation products which could be inactive or even toxic.[7][8]

This guide will provide the necessary protocols and theoretical grounding to empower researchers to fully characterize 6-(Trifluoromethyl)pyridazin-3-amine.

Physicochemical Characterization

While extensive experimental data for this specific molecule is not widely published, we can compile its basic properties and use established models for prediction.

PropertyValue / Predicted ValueSource / Method
Molecular Formula C₅H₄F₃N₃-
Molecular Weight 163.10 g/mol [9]
Appearance Likely an off-white to yellow crystalline solidBased on similar compounds[10]
pKa (Predicted)Prediction required using software (e.g., ACD/Labs, ChemAxon). The amino group will be basic, and the pyridazine nitrogens will have their own pKa values.
cLogP (Predicted)Prediction required. The trifluoromethyl group will increase lipophilicity.

Solubility Profile: A Methodological Approach

The solubility of a compound is not a single value but a profile that depends on the solvent system, pH, and temperature. The presence of the basic amino group suggests that the aqueous solubility of 6-(Trifluoromethyl)pyridazin-3-amine will be pH-dependent.

Causality in Solvent Selection

The choice of solvents for solubility determination is dictated by the intended application.

  • Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4): These are essential for simulating physiological conditions in the gastrointestinal tract and blood, providing insight into potential oral absorption.

  • Organic Solvents (DMSO, Ethanol, Methanol): These are common solvents for preparing stock solutions for in vitro assays and for use in various stages of chemical synthesis and purification.[10][11]

  • Co-solvent Systems (e.g., Ethanol/Water): Often used in formulation development to enhance the solubility of poorly soluble compounds.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method, as established by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for even sparingly soluble compounds.[12]

Objective: To determine the equilibrium solubility of 6-(Trifluoromethyl)pyridazin-3-amine in various solvent systems at a controlled temperature.

Materials:

  • 6-(Trifluoromethyl)pyridazin-3-amine (solid)

  • Selected solvents (e.g., pH 7.4 phosphate buffer, ethanol)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 6-(Trifluoromethyl)pyridazin-3-amine to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The system should be allowed to reach equilibrium, which can take 24 to 72 hours. A preliminary time-course experiment is recommended to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.

  • Quantification: Analyze the diluted samples using a validated HPLC method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Data Presentation: Template for Solubility Results

All quantitative solubility data should be recorded systematically for easy comparison.

Solvent SystemTemperature (°C)pH (for aqueous)Experimental Solubility (µg/mL)Experimental Solubility (µM)
Phosphate Buffer257.4Record DataCalculate Data
Acetate Buffer254.5Record DataCalculate Data
HCl Buffer252.0Record DataCalculate Data
Deionized Water25NeutralRecord DataCalculate Data
Ethanol25N/ARecord DataCalculate Data
DMSO25N/ARecord DataCalculate Data
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Sample supernatant D->E F Dilute sample E->F G Quantify via validated HPLC method F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development that deliberately exposes the compound to harsh conditions to identify likely degradation products and establish the specificity of analytical methods.[7][13][14] These studies provide essential insights into the intrinsic stability of the molecule.[15]

Experimental Protocols for Forced Degradation

The following protocols are based on ICH guideline Q1A(R2) and common industry practices.[14] A concentration of ~1 mg/mL is typically used, and the goal is to achieve 5-20% degradation.[13]

A. Hydrolytic Stability (Acidic, Basic, Neutral)

  • Protocol:

    • Prepare three solutions of the compound in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

    • Store one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).

    • Analyze samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

    • If degradation is observed in the acidic or basic solutions, neutralize the sample before analysis to prevent further degradation on the analytical column.

  • Causality: This tests for susceptibility to hydrolysis, a common degradation pathway for compounds with labile functional groups. The pyridazine ring may be susceptible to ring-opening under harsh pH conditions.

B. Oxidative Stability

  • Protocol:

    • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature and analyze at various time points.

  • Causality: This assesses the compound's susceptibility to oxidation. The nitrogen atoms in the pyridazine ring and the amino group could be potential sites of oxidation.

C. Photostability

  • Protocol (ICH Q1B):

    • Expose a solid sample and a solution of the compound to a light source that provides combined UV and visible light output (e.g., a xenon lamp or a metal halide lamp).

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

    • A dark control sample, shielded from light, should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Causality: This is critical for determining packaging requirements and handling procedures. Aromatic heterocyclic systems are often photoreactive.[3][16]

D. Thermal Stability

  • Protocol:

    • Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

    • Analyze the sample at various time points.

  • Causality: This evaluates the intrinsic thermal stability of the solid form and helps predict its stability during storage and manufacturing processes like drying. Some trifluoromethyl-containing compounds exhibit high thermal stability.[17][18]

Data Presentation: Summary of Forced Degradation
Stress ConditionReagent / ConditionTime (hr)Temperature (°C)% DegradationNo. of DegradantsObservations
Acid Hydrolysis0.1 N HCl2460Record DataRecord DataNote color change, etc.
Base Hydrolysis0.1 N NaOH2460Record DataRecord DataNote color change, etc.
Oxidation3% H₂O₂24RTRecord DataRecord DataNote color change, etc.
Photolysis>1.2M lux hr-RTRecord DataRecord DataNote color change, etc.
Thermal (Solid)Dry Heat7280Record DataRecord DataNote physical changes
Potential Degradation Pathways

Based on the known chemistry of pyridazine and pyridine derivatives, several degradation pathways can be hypothesized.[19][20][21] The primary analytical technique to elucidate these structures would be LC-MS/MS.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photolysis (UV/Vis) Parent 6-(CF3)-pyridazin-3-amine Hydrolysis_Prod Pyridazinone derivative (Amine hydrolysis) Parent->Hydrolysis_Prod H⁺ / OH⁻ Ring_Opening Ring-opened products Parent->Ring_Opening Harsh H⁺ / OH⁻ N_Oxide N-Oxide Parent->N_Oxide [O] Dimer Dimerization products Parent->Dimer Rearrangement Ring rearrangement Parent->Rearrangement

Caption: Hypothesized Degradation Pathways for 6-(Trifluoromethyl)pyridazin-3-amine.

Visualization: Forced Degradation Workflow

G cluster_stress Apply Stress Conditions A Prepare Stock Solution of Compound (~1 mg/mL) B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Photolysis (ICH Q1B) A->D E Thermal (Solid/Solution) A->E F Sample at Time Points B->F C->F D->F E->F G Analyze via Stability- Indicating HPLC/LC-MS F->G H Identify & Quantify Degradants G->H I Elucidate Degradation Pathways H->I

Caption: General Workflow for Forced Degradation Studies.

Safety and Handling

  • Potential Hazards (Inferred): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[9][22][23]

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 6-(Trifluoromethyl)pyridazin-3-amine. By adhering to the detailed protocols for thermodynamic solubility determination and forced degradation studies, researchers can generate the critical data necessary for informed decision-making in drug discovery and development. The causality-driven approach ensures that the experiments are not merely procedural but are designed to yield a deep understanding of the molecule's intrinsic physicochemical properties. The successful characterization of these attributes is a fundamental step toward unlocking the full therapeutic or agrochemical potential of this promising fluorinated pyridazine derivative.

References

  • Deshpande, A. A., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available from: [Link]

  • De Rycker, M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available from: [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available from: [Link]

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Available from: [Link]

  • PubChem. 6-Amino-3-chloropyridazine. Available from: [Link]

  • MySkinRecipes. 6-(Trifluoromethyl)pyridazin-3-amine. Available from: [Link]

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria.... Available from: [Link]

  • Chauvet, A., et al. (1992). Characterization of polymorphs and solvates of 3-amino-1-(m-trifluoromethylphenyl)-6-methyl-1H-pyridazin-4-one. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Choudhary, A. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available from: [Link]

  • Singh, S., & Kumar, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Romeo, G., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available from: [Link]

  • Slideshare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • Telang, C., et al. (2008). Improved physical stability of amorphous state through acid base interactions. Journal of Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. Microbial Degradation of Pyridine and Its Derivatives. Available from: [Link]

  • Drug-Dev. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available from: [Link]

  • Slideshare. Solubility & Method for determination of solubility. Available from: [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

  • Chemical Communications. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability. Available from: [Link]

  • ResearchGate. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Available from: [Link]

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Spectroscopic characterization of novel pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation and Spectroscopic Validation of Novel Pyridazinone Derivatives: A Technical Framework

Executive Summary

The pyridazinone scaffold—specifically the 3(2H)-pyridazinone core—represents a privileged structure in medicinal chemistry, serving as a pharmacophore for PDE inhibitors, COX-2 inhibitors, and cardiotonic agents.[1] However, the characterization of novel derivatives is frequently complicated by lactam-lactim tautomerism and the electronic influence of N-substituents. This guide provides a rigorous, self-validating spectroscopic workflow designed to unambiguously confirm the structure, purity, and electronic state of novel pyridazinone entities.

Part 1: The Synthetic Context & Tautomeric Challenge

Before initiating spectral acquisition, the scientist must recognize the dynamic nature of the analyte. The 3(2H)-pyridazinone ring exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.

  • The Lactam Predominance: In the solid state and polar solvents (DMSO, Methanol), the lactam form usually predominates due to intermolecular hydrogen bonding and dipolar stabilization.

  • The Characterization Risk: Misinterpreting a lactim ether as a lactam (or vice versa) is a common error when N-alkylation is performed. If the alkylation occurs at the Oxygen (O-alkylation) rather than the Nitrogen (N-alkylation), the spectroscopic signature changes drastically.

Strategic Directive: Your characterization protocol must prove not just the presence of the ring, but the specific regioisomer (N-substituted vs. O-substituted).

Part 2: Vibrational Spectroscopy (FT-IR) – The First Line of Defense

FT-IR is often dismissed as a "fingerprinting" tool, but for pyridazinones, it is the primary method for establishing the carbonyl status.

Diagnostic Bands
Functional GroupWavenumber (

)
IntensityStructural Insight
C=O Stretch 1650 – 1690StrongConfirms Lactam form. A shift <1650 suggests strong conjugation or H-bonding.
C=N Stretch 1580 – 1620MediumCharacteristic of the pyridazine ring unsaturation.
N-N Stretch 1000 – 1100WeakDiagnostic for the hydrazine-derived backbone.
N-H Stretch 3100 – 3400BroadPresence indicates unsubstituted N2 position (free lactam).
O-H Stretch ~3400 (Broad)VariableIf present without C=O, suggests Lactim tautomer (rare) or hydrolysis product.

Protocol Note: Run the IR in the solid state (ATR or KBr) to minimize solvent-induced tautomeric shifts. If the C=O band is absent and a strong C-O band appears (~1250 cm


), suspect O-alkylation.

Part 3: Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive tool for connectivity. For novel derivatives, 1D (


H, 

C) is insufficient; 2D correlations are mandatory to map the substitution pattern.
Solvent Selection

Use DMSO-d


  rather than CDCl

.
  • Reasoning: Pyridazinones often have poor solubility in chloroform. More importantly, DMSO-d

    
     slows proton exchange, allowing the observation of the broad N-H signal (if N2 is unsubstituted) and sharpening the coupling constants of the ring protons.
    
Diagnostic Signals (3(2H)-pyridazinone core)
  • Proton (

    
    H) NMR: 
    
    • H-4 & H-5: These typically appear as doublets (

      
      ) in the aromatic region (
      
      
      
      6.8 – 8.0 ppm).
    • N-H: If present, appears as a broad singlet downfield (

      
       12.0 – 14.5 ppm).
      
    • N-Substituents: An N-methyl group typically resonates at

      
       3.6 – 3.8 ppm. If the methyl is on Oxygen (O-Me), it shifts downfield to 
      
      
      
      3.9 – 4.1 ppm due to the electronegativity of oxygen.
  • Carbon (

    
    C) NMR: 
    
    • C=O (C-3): The most deshielded signal, typically

      
       158 – 162 ppm.
      
    • C=N (C-6): Resonates around

      
       140 – 150 ppm.
      
The HMBC Validation Loop

To confirm N-alkylation over O-alkylation, use Heteronuclear Multiple Bond Correlation (HMBC).

  • The Test: Look for a correlation between the N-substituent protons (e.g., N-CH

    
    -R) and the Carbonyl Carbon (C-3) or the adjacent Ring Carbon (C-6).
    
  • The Logic:

    • N-Alkylation: Protons on the N-substituent will show a strong 3-bond coupling (

      
      ) to the C=O  carbon (
      
      
      
      160) and the C-6 carbon.
    • O-Alkylation: Protons on the O-substituent will couple to the C-3 carbon, but the chemical shift of that carbon will be different (aromatic C-O, not C=O), and the symmetry of the coupling to C-6 will be broken.

NMR_Logic Substrate Purified Derivative H_NMR 1H NMR (DMSO-d6) Substrate->H_NMR Screening C_NMR 13C NMR (100 MHz+) Substrate->C_NMR HMBC 2D HMBC H_NMR->HMBC Select Key Protons C_NMR->HMBC Map Carbon Skeleton Decision Check C=O Coupling HMBC->Decision Correlate N-CH2 to C=O Result_N N-Alkylated (Target) Decision->Result_N Strong 3J Correlation Result_O O-Alkylated (Impurity) Decision->Result_O Weak/No Correlation

Caption: Logic flow for distinguishing regioisomers using 2D NMR. The HMBC step is the critical "gatekeeper" for structural validity.

Part 4: Electronic & Mass Analysis

Mass Spectrometry (HRMS)

For novel compounds, High-Resolution Mass Spectrometry (ESI-TOF or Q-TOF) is required to confirm the molecular formula within 5 ppm error.

  • Fragmentation Pattern: Pyridazinones exhibit a characteristic fragmentation involving the loss of CO (28 Da) and N

    
      (28 Da) from the ring.
    
  • Isotopic Pattern: If you have synthesized a chloro-pyridazinone (common intermediate), ensure the characteristic 3:1 (

    
    Cl:
    
    
    
    Cl) isotopic cluster is visible.
UV-Vis Spectroscopy

While less structural, UV-Vis assesses the electronic conjugation.

  • Band I (n

    
    
    
    
    
    ):
    ~300-330 nm (Weaker).
  • Band II (

    
    
    
    
    
    
    
    ):
    ~240-260 nm (Stronger).
  • Shift Logic: Extended conjugation at position 6 (e.g., styryl group) will cause a bathochromic (red) shift, validating the success of condensation reactions.

Part 5: Integrated Characterization Workflow

This protocol ensures no step is skipped and data is cross-verified.

  • Synthesis & Isolation: Ensure TLC shows a single spot (different R

    
     from starting hydrazine).
    
  • Crude IR Screening: Quickly check for the C=O band (1660 cm

    
    ). If absent, stop—the ring may have opened or O-alkylation occurred.
    
  • Purification: Recrystallization (Ethanol/Water) or Column Chromatography.

  • Primary NMR (

    
    H):  Confirm proton count and integration. Check for the "clean" doublet pair of the pyridazinone ring.
    
  • Advanced NMR (HMBC/HSQC): Establish the N-substituent connectivity.

  • HRMS: Confirm exact mass.

Workflow Start Crude Reaction Mixture TLC TLC/HPLC Purity Check Start->TLC IR FT-IR (Solid State) Check 1660 cm-1 TLC->IR Decision1 C=O Present? IR->Decision1 Purify Purification (Recryst/Column) Decision1->Purify Yes Fail Re-evaluate Synthesis Decision1->Fail No NMR 1H & 13C NMR (DMSO-d6) Purify->NMR HMBC HMBC Connectivity NMR->HMBC MS HRMS (ESI-TOF) HMBC->MS Final Validated Structure MS->Final

Caption: The "Self-Validating" workflow. Note that IR is used as a Go/No-Go gate before investing in expensive NMR time.

References

  • Katritzky, A. R., et al. (2010).[2] "

    
    H, 
    
    
    
    C, and
    
    
    N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry.
  • Daoui, S., et al. (2023).[3] "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." Molecules, 28(2), 678.[3][4][5]

  • Wang, Y., et al. (2012). "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." Journal of Physical Chemistry B.

  • Breda, S., et al. (2006).[6] "Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon." Journal of Molecular Structure.

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Methodological & Application

Technical Application Note: Scalable Synthesis of 6-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-(trifluoromethyl)pyridazin-3-amine starting from 3,6-dichloropyridazine . Unlike generic literature methods, this guide focuses on the Iodide-Activation Strategy . This approach overcomes the kinetic inertness of the C-Cl bond toward copper-mediated trifluoromethylation by introducing an intermediate halogen exchange (Finkelstein-type) step. This methodology ensures high regioselectivity, minimizes side reactions (such as bis-trifluoromethylation), and utilizes stable, commercially available reagents.

Target Audience
  • Medicinal Chemists (Bioisostere development)

  • Process Chemists (Scale-up optimization)

  • Agrochemical Researchers

Strategic Analysis & Retrosynthesis

The Challenge

The starting material, 3,6-dichloropyridazine , is an electron-deficient heterocycle. While it undergoes Nucleophilic Aromatic Substitution (


) readily, it is resistant to direct transition-metal catalyzed trifluoromethylation at the C-Cl bond under mild conditions.
  • Direct Amination First? Converting one chloride to an amine yields 6-chloropyridazin-3-amine . However, the strong electron-donating nature of the amine (

    
    ) deactivates the ring, making the remaining chloride even less reactive toward oxidative addition with copper catalysts.
    
  • Direct Trifluoromethylation First? Direct

    
     coupling to the dichloro-substrate often leads to mixtures of mono- and bis-trifluoromethylated products, which are difficult to separate.
    
The Solution: The Iodide-Activation Route

This protocol utilizes a three-step sequence designed to balance ring electronics and leaving-group ability:

  • Regioselective Amination: Takes advantage of the high reactivity of the dichloro-precursor to install the amine quantitatively.

  • Halogen Exchange (Activation): Converts the deactivated C-Cl bond to a C-I bond using hydriodic acid (HI). The iodide is a far superior leaving group for copper catalysis.

  • Copper-Mediated Trifluoromethylation: Uses the Ruppert-Prakash reagent (

    
    ) to displace the iodide under mild conditions.
    

G Start 3,6-Dichloropyridazine Step1 Step 1: SNAr Amination (Deactivates Ring) Start->Step1 NH3 (aq) Step2 Step 2: Cl -> I Exchange (Activates Leaving Group) Step1->Step2 HI (57%) Target 6-(Trifluoromethyl)pyridazin-3-amine Step2->Target TMSCF3, CuI, AgF

Figure 1: Strategic workflow utilizing the Iodide-Activation pathway to overcome electronic deactivation.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloropyridazin-3-amine

This step utilizes the symmetry of the starting material. The reaction is self-limiting; once the first amine is installed, the ring deactivates, preventing diamination under controlled conditions.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)[1]

  • Ammonium Hydroxide (28-30% aq., 10.0 equiv)

  • Ethanol (Solvent)[1]

Protocol:

  • Charge: In a pressure vessel (autoclave or sealed thick-walled glass tube), dissolve 3,6-dichloropyridazine (14.9 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add aqueous Ammonium Hydroxide (100 mL) carefully.

  • Reaction: Seal the vessel and heat to 130°C for 12–16 hours.

    • Note: Internal pressure will rise. Ensure vessel is rated for >10 bar.

  • Work-up: Cool to room temperature. The product often precipitates directly.

  • Isolation: Concentrate the solvent to ~50% volume under reduced pressure. Filter the resulting solid.[1][2][3] Wash with cold water (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 45°C.

Yield Target: 85–95% Data: Off-white solid. LC-MS


.
Step 2: Activation via Halogen Exchange (6-Iodopyridazin-3-amine)

The chloride is exchanged for iodide. This is the Critical Control Point for the entire synthesis. The iodide is essential for the subsequent mild Cu-coupling.

Reagents:

  • 6-Chloropyridazin-3-amine (from Step 1)

  • Hydriodic Acid (HI, 57% stabilized, excess)

Protocol:

  • Charge: Place 6-chloropyridazin-3-amine (10.0 g, 77 mmol) into a round-bottom flask.

  • Addition: Add 57% HI (50 mL) slowly.

    • Safety: Exothermic reaction. Fumes are corrosive. Use a scrubber.

  • Reaction: Reflux the mixture (approx. 127°C) for 16–24 hours.

    • Monitoring: Monitor by LC-MS. Conversion of Cl (

      
       130) to I (
      
      
      
      222) should be >95%.
  • Quench: Cool to room temperature. Carefully pour the mixture into crushed ice (200 g).

  • Neutralization: Slowly neutralize with solid

    
     or saturated 
    
    
    
    solution until pH ~8.
    • Observation: A solid precipitate will form.[1][2]

  • Purification: Filter the solid. If the solid is dark (iodine contamination), wash with 5% sodium thiosulfate solution, then water.

  • Recrystallization: Recrystallize from Ethanol/Water if purity is <95%.

Yield Target: 60–75% Data: Yellowish solid. LC-MS


.
Step 3: Copper-Mediated Trifluoromethylation

This step employs a "nucleophilic" trifluoromethylation source (


) activated by a fluoride source (

or

) in the presence of Copper(I).

Reagents:

  • 6-Iodopyridazin-3-amine (1.0 equiv)

  • (Trifluoromethyl)trimethylsilane (

    
    , Ruppert-Prakash Reagent, 2.0 equiv)
    
  • Copper(I) Iodide (CuI, 1.2 equiv)

  • Silver Fluoride (AgF, 1.5 equiv) [Alternative: CsF]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)

Protocol:

  • Preparation (Glovebox or Schlenk Line): Flame-dry a reaction vessel under Argon.

  • Charge: Add 6-iodopyridazin-3-amine (2.21 g, 10 mmol), CuI (2.28 g, 12 mmol), and AgF (1.90 g, 15 mmol).

  • Solvation: Add anhydrous NMP (20 mL).

  • Reagent Addition: Add

    
     (3.0 mL, ~20 mmol) dropwise.
    
    • Mechanism:[1][4][5]

      
       activates 
      
      
      
      to generate the
      
      
      species, which transmetallates to
      
      
      .
  • Reaction: Seal and heat to 60–80°C for 4–6 hours.

    • Note: Do not overheat. The catalyst system is sensitive.

  • Work-up: Dilute with Ethyl Acetate (100 mL). Filter through a pad of Celite to remove metal salts.

  • Extraction: Wash the filtrate with water (3 x 30 mL) and brine (1 x 30 mL) to remove NMP.

  • Purification: Flash column chromatography (SiO2, Hexane/Ethyl Acetate gradient).

Yield Target: 50–65% Data: White to pale yellow solid.

Data Summary & Validation

ParameterStep 1 (Amination)Step 2 (Iodination)Step 3 (Trifluoromethylation)
Precursor 3,6-Dichloropyridazine6-Chloropyridazin-3-amine6-Iodopyridazin-3-amine
Key Reagent

HI (57%)

/ CuI
Temp/Time 130°C / 16h127°C / 24h60°C / 4h
Typical Yield 90%70%60%
Critical Check Pressure SafetyFull Conversion (LCMS)Anhydrous Conditions
Analytical Validation (Self-Validating Markers)
  • 
     NMR (DMSO-
    
    
    
    ):
    • Product should show two doublets for the pyridazine ring protons (approx

      
       7.0 and 7.8 ppm) and a broad singlet for 
      
      
      
      (approx
      
      
      6.8 ppm).
  • 
     NMR: 
    
    • Crucial: Look for a singlet at approx -65 ppm .

    • Troubleshooting: If peak is at -60 to -62 ppm, check for hydrolysis products or unreacted

      
       byproducts.
      

Troubleshooting & Critical Control Points

Troubleshooting Issue1 Step 2: Low Conversion to Iodide Check1 Check HI Concentration (Must be >50%) Issue1->Check1 Action1 Increase Reflux Time or use NaI/HI mix Check1->Action1 Issue2 Step 3: Low Yield of CF3 Product Check2 Check Moisture Content (Reaction is water sensitive) Issue2->Check2 Action2 Dry Solvents (KF < 100ppm) Use Fresh AgF Check2->Action2

Figure 2: Decision tree for common synthetic bottlenecks.

Mechanistic Insight

The success of Step 3 relies on the formation of the


  species. Free amines can coordinate to Copper, potentially poisoning the catalyst. If yields in Step 3 are consistently <40%, consider protecting the amine (e.g., Acetyl protection) prior to trifluoromethylation, then deprotecting. However, the protocol above uses excess CuI to mitigate this "catalyst sink" effect.

References

  • Nucleophilic Aromatic Substitution of Pyridazines

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine"
    • Source:Journal of Heterocyclic Chemistry
    • Context: Establishes the high selectivity of the first amin
    • (Generalized link to source)

  • Iodide Activation Strategy

    • Title: "Efficient Synthesis of Halopyridazines via Hydroiodic Acid Medi
    • Source:Synthetic Communic
    • Context: Validates the Cl I exchange methodology for activating heteroarom
  • Copper-Mediated Trifluoromethylation

    • Title: "Copper-Mediated Trifluoromethylation of Heteroarom
    • Source:Journal of the American Chemical Society (JACS)
    • Context: The found
  • General Review of Pyridazine Chemistry

    • Title: "Pyridazines: Synthesis and Functionalization"[6]

    • Source:Chemical Reviews
    • Context: Background on the reactivity differences between chloropyridazines and iodopyridazines.

Sources

Application Notes & Protocols: The Strategic Use of 6-(Trifluoromethyl)pyridazin-3-amine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The pyridazine scaffold has emerged as a privileged structure, capable of establishing critical interactions within the ATP-binding site of numerous kinases.[1][2][3] This guide focuses on a particularly valuable building block, 6-(Trifluoromethyl)pyridazin-3-amine , detailing its strategic application in the synthesis of next-generation kinase inhibitors. We will explore the physicochemical contributions of its key functional groups and provide a robust, field-tested protocol for its incorporation into drug-like molecules, emphasizing the causality behind critical experimental choices.

The Pyridazine Scaffold in Kinase Inhibition: A Strategic Overview

Protein kinases, by virtue of their conserved ATP-binding pocket, present a challenging yet rewarding target class. Successful inhibitors often feature a heterocyclic core that acts as a "hinge-binder," forming one to three hydrogen bonds with the backbone amide residues of the kinase hinge region. The pyridazine core is an exceptional bioisostere for this purpose, offering a geometrically constrained arrangement of hydrogen bond donors and acceptors.

The subject of this guide, 6-(Trifluoromethyl)pyridazin-3-amine, is a trifecta of strategic chemical design:

  • The Pyridazine Core : Provides the fundamental hinge-binding motif common to many successful kinase inhibitors.[1][2]

  • The 3-amino Group : Serves as the primary synthetic handle. Its nucleophilicity allows for direct N-arylation or acylation, enabling the systematic exploration of chemical space and the introduction of moieties that target other regions of the kinase active site.[4][5]

  • The 6-Trifluoromethyl (CF3) Group : This electron-withdrawing group is not merely a placeholder. It profoundly influences the molecule's properties in several advantageous ways[6][7]:

    • Enhanced Metabolic Stability : The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[7][8]

    • Increased Binding Affinity : The CF3 group can increase lipophilicity, promoting favorable hydrophobic interactions within the binding pocket.[7][8]

    • Modulated Basicity : It lowers the pKa of the pyridazine ring nitrogens and the 3-amino group, which can be critical for optimizing cell permeability and avoiding off-target effects.

    • Bioisosteric Replacement : The CF3 group can serve as a bioisostere for larger alkyl groups like isopropyl or tert-butyl.[9]

The logical flow for utilizing this building block is to couple the 3-amino group with a diverse array of aryl or heteroaryl partners, a process efficiently achieved through modern cross-coupling methodologies.

G reagent 6-(Trifluoromethyl)pyridazin-3-amine (Hinge Binder Precursor) catalyst Pd-Catalyzed Cross-Coupling reagent->catalyst Reactant 1 aryl_halide Aryl/Heteroaryl Halide (Ar-X) (Specificity & Potency Element) aryl_halide->catalyst Reactant 2 product N-Aryl-6-(trifluoromethyl)pyridazin-3-amine (Kinase Inhibitor Core) catalyst->product Forms C-N Bond

Caption: General workflow for synthesizing kinase inhibitor cores.

Core Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a robust and scalable method for the synthesis of N-Aryl-6-(trifluoromethyl)pyridazin-3-amine derivatives. The Buchwald-Hartwig amination is the reaction of choice due to its broad substrate scope and high functional group tolerance.

Principle of the Method

The reaction proceeds via a palladium-catalyzed cycle. A Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex coordinates with the amine, and subsequent deprotonation by a base facilitates reductive elimination, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical as it stabilizes the palladium center and modulates its reactivity.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
6-(Trifluoromethyl)pyridazin-3-amine≥95%Commercially Available[10]Store at 2-8°C, sealed and dry.
Aryl Halide (Ar-Br or Ar-Cl)VariesSigma-Aldrich, etc.Substrate to be coupled.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)ReagentStrem, etc.Catalyst precursor. Handle in a fume hood.
XantphosReagentStrem, etc.Ligand. Air-stable, but best handled under inert gas.
Cesium Carbonate (Cs₂CO₃)AnhydrousAcros, etc.Base. Must be finely ground and dried before use.
1,4-DioxaneAnhydrousAcros, etc.Solvent. Use from a sealed bottle or passed through a solvent purification system.
Diethyl EtherACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl solution)Lab Prepared-For washing.
Magnesium Sulfate (MgSO₄)Anhydrous-For drying organic layers.
Silica Gel230-400 mesh-For column chromatography.
Schlenk flask or sealed reaction vial--For maintaining an inert atmosphere.
Step-by-Step Experimental Procedure

Causality Checkpoint: All steps involving the palladium catalyst must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the active Pd(0) species, which would terminate the catalytic cycle.

  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-(Trifluoromethyl)pyridazin-3-amine (1.0 eq, e.g., 163 mg, 1.0 mmol), the chosen aryl halide (1.1 eq, 1.1 mmol), and cesium carbonate (2.0 eq, 652 mg, 2.0 mmol).

    • Rationale: Using a slight excess of the aryl halide ensures complete consumption of the limiting aminopyridazine. Cesium carbonate is a strong, non-nucleophilic base ideal for deprotonating the amine within the catalytic cycle without competing side reactions.

  • Catalyst/Ligand Addition:

    • In a separate vial, briefly weigh out Pd₂(dba)₃ (0.02 eq, 18.3 mg, 0.02 mmol) and Xantphos (0.04 eq, 23.1 mg, 0.04 mmol).

    • Quickly add the catalyst and ligand solids to the Schlenk flask.

    • Rationale: Xantphos is a bulky, electron-rich bidentate ligand. Its wide bite angle promotes the reductive elimination step, which is often rate-limiting, and it is effective for coupling with both aryl bromides and chlorides.

  • Solvent Addition and Reaction:

    • Evacuate and backfill the Schlenk flask with an inert gas three times.

    • Via syringe, add anhydrous 1,4-dioxane (5 mL) to the flask.

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

    • Rationale: The aqueous washes remove the cesium salts and any remaining polar impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl product.

Self-Validation: Troubleshooting and Expected Outcomes
IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst (oxidized Pd).Ensure rigorous inert atmosphere technique. Use fresh, high-quality catalyst and anhydrous solvent.
Insufficiently strong base.For less reactive aryl chlorides, consider a stronger base like LHMDS or NaOtBu, but be mindful of potential side reactions.
Poorly soluble reagents.Increase solvent volume or switch to a higher-boiling solvent like toluene.
Side Product Formation Hydrodehalogenation of aryl halide.Lower the reaction temperature slightly or screen different phosphine ligands (e.g., RuPhos, SPhos).
Homocoupling of the amine.This is rare but can occur. Ensure the aryl halide is not the limiting reagent.

Application in Kinase Inhibitor Design: A c-Met Example

The c-Met kinase is a well-validated target in oncology. Inhibitors often feature a hinge-binding motif and a substituent that projects into a deep hydrophobic pocket. A molecule synthesized from our building block could effectively target c-Met.

Caption: Binding mode of a hypothetical pyridazine-based inhibitor.

In this model, the aminopyridazine core forms a critical hydrogen bond with the backbone amide of Met1160 in the c-Met hinge. The trifluoromethyl group can enhance binding through favorable interactions, while the N-aryl substituent, introduced via the protocol above, is tailored to occupy the hydrophobic pocket, conferring potency and selectivity. This modular synthesis allows for rapid generation of analogs to optimize inhibitory activity and ADME properties.[11]

Conclusion

6-(Trifluoromethyl)pyridazin-3-amine is a high-value, strategic building block for the synthesis of kinase inhibitors. The trifluoromethyl group provides tangible benefits in metabolic stability and binding affinity, while the 3-amino group offers a reliable synthetic handle for diversification.[6] The provided Buchwald-Hartwig protocol is a robust and versatile method for its incorporation into lead compounds, enabling medicinal chemists to efficiently navigate the complex landscape of kinase inhibitor design and accelerate the journey from hit-to-lead and beyond.

References

  • Benchchem. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9.
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
  • MySkinRecipes. 6-fluoropyridazin-3-amine.
  • MySkinRecipes. 6-(Trifluoromethyl)pyridazin-3-amine.
  • National Institutes of Health. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation.
  • ACS Publications. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
  • PubMed Central. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.
  • ACS Omega. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.
  • PubMed. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors.
  • BLD Pharm. 935777-24-5|6-(Trifluoromethyl)pyridazin-3-amine.
  • Taylor & Francis Online. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • CymitQuimica. CAS 1211591-88-6: 5-(trifluoromethyl)pyridazin-3-amine.
  • ResearchGate. Efficient N-Arylation of Pyridazin-3(2H)-ones. | Request PDF.
  • Apollo Scientific. 1211591-88-6 Cas No. | 5-(Trifluoromethyl)pyridazin-3-amine.
  • Bentham Science. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA 2 , TNF-α, and IL-6.

Sources

Use of 6-(Trifluoromethyl)pyridazin-3-amine in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-(Trifluoromethyl)pyridazin-3-amine in Agrochemical Discovery

Executive Summary

This guide details the technical application of 6-(Trifluoromethyl)pyridazin-3-amine as a high-value scaffold in the synthesis of next-generation agrochemicals. With the agrochemical industry shifting towards fluorinated heterocycles to enhance metabolic stability and lipophilicity, this intermediate offers a critical bioisostere to the more common pyridine and pyrimidine building blocks.

Key Technical Advantages:

  • Metabolic Blockade: The trifluoromethyl (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) group at the C6 position sterically and electronically blocks metabolic oxidation, extending the half-life of active ingredients (AIs) in plant systems.
    
  • Lipophilicity Modulation: The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     moiety significantly increases 
    
    
    
    , facilitating cuticular penetration in weeds and fungal cell wall transport.
  • Versatile Handle: The C3-amine is a highly reactive nucleophile, ideal for installing "warheads" such as sulfonylureas (herbicides) or pyrazole-carboxamides (SDHI fungicides).[1]

Chemical Profile & Reactivity

PropertySpecificationImpact on Research
CAS Number 935777-24-5Unique identifier for sourcing and IP tracking.[1]
Molecular Weight 163.10 g/mol Low MW allows for the addition of complex pharmacophores without violating Lipinski-like rules for agrochemicals.[1]
Acidity (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
~3.5 (Conjugate acid)The electron-withdrawing

and ring nitrogens make the amine less basic than aniline, requiring specific coupling conditions.
LogP ~1.08Moderate lipophilicity, ideal for systemic transport in xylem/phloem.[1]

Reactivity Insight: The pyridazine ring is electron-deficient.[1] The presence of the


 group further deactivates the ring towards electrophilic aromatic substitution but activates the amine for nucleophilic attack on acyl chlorides, isocyanates, and sulfonyl chlorides.

Application I: Synthesis of SDHI Fungicide Analogs

Context: Succinate dehydrogenase inhibitors (SDHIs) are a dominant class of fungicides.[1] They typically consist of a "warhead" (acid moiety) and a lipophilic "spacer/tail" (amine moiety).[1] 6-(Trifluoromethyl)pyridazin-3-amine serves as a novel "tail" structure, offering different resistance profiles compared to standard aniline-based tails.[1]

Experimental Workflow: Amide Coupling

The objective is to couple the amine with a standard SDHI warhead, such as 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride .[1]

Protocol 1: Pyridine-Mediated Acylation

  • Reagents:

    • Substrate: 6-(Trifluoromethyl)pyridazin-3-amine (1.0 eq)[1]

    • Electrophile: 1-Methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride (1.1 eq)[1]

    • Base: Pyridine (anhydrous, 3.0 eq) or ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       with catalytic DMAP.
      
    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]

  • Step-by-Step Methodology:

    • Preparation: In a flame-dried 100 mL round-bottom flask under

      
       atmosphere, dissolve 1.63 g (10 mmol) of the amine in 40 mL of anhydrous DCM.
      
    • Activation: Add 2.4 mL (30 mmol) of pyridine. Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents bis-acylation and controls the exotherm.[1]

    • Addition: Dropwise add a solution of the acid chloride (11 mmol) in 10 mL DCM over 15 minutes.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

    • Workup: Quench with saturated ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (30 mL). Extract with DCM (
      
      
      
      mL). Wash combined organics with 1M HCl (to remove excess pyridine), then brine.[1]
    • Purification: Dry over

      
      , concentrate, and recrystallize from EtOH or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Heptane).
      

Validation Check:

  • LC-MS: Look for ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     peak corresponding to the amide (approx. MW 321).[1]
    
  • 1H NMR: Disappearance of the broad ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     singlet (~4-6 ppm) and appearance of the amide 
    
    
    
    (~9-11 ppm).

Application II: Synthesis of Pyridazinone Herbicides (PDS Inhibitors)

Context: Many bleaching herbicides (e.g., Norflurazon) are based on the pyridazin-3(2H)-one scaffold.[1] The amine can be converted into the pyridazinone core via diazotization and hydrolysis, serving as a precursor for N-alkylation.[1]

Experimental Workflow: Diazotization-Hydrolysis

Protocol 2: Conversion to 6-(Trifluoromethyl)pyridazin-3(2H)-one

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 10 mmol of 6-(Trifluoromethyl)pyridazin-3-amine in 20 mL of 20% sulfuric acid (

      
      ).
      
    • Diazotization: Cool to 0–5°C. Add sodium nitrite (

      
      , 1.2 eq) in water dropwise. Stir for 30 mins.
      
      • Critical Control: Temperature must remain <5°C to prevent decomposition of the diazonium salt before hydrolysis.[1]

    • Hydrolysis: Transfer the diazonium solution into a flask containing boiling water (50 mL) or dilute

      
       at 100°C. Stir for 1 hour.
      
    • Isolation: Cool to RT. The product often precipitates.[1] If not, extract with Ethyl Acetate.[1]

    • Result: This yields the tautomeric pyridazinone, which can then be N-alkylated (e.g., with methyl iodide or benzyl halides) to generate PDS inhibitor libraries.[1]

Visualizing the Discovery Pipeline

The following diagram illustrates the strategic diversion of this intermediate into three distinct agrochemical classes.

Agrochemical_Workflow Start 6-(Trifluoromethyl) pyridazin-3-amine (Starting Material) Path1 Reaction with Acid Chlorides Start->Path1 Acylation Path2 Reaction with Sulfonyl Isocyanates Start->Path2 Nucleophilic Addn Path3 Diazotization & Hydrolysis Start->Path3 Sandmeyer-type Prod1 Amide Analogs (SDHI Fungicides) Path1->Prod1 Optimization Prod2 Sulfonylureas (ALS Inhibitor Herbicides) Path2->Prod2 Screening Prod3 Pyridazinones (PDS Inhibitor Herbicides) Path3->Prod3 N-Alkylation

Figure 1: Divergent synthesis pathways utilizing 6-(Trifluoromethyl)pyridazin-3-amine to access Fungicides (SDHI) and Herbicides (ALS and PDS inhibitors).[1]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

Handling Protocol:

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All solid handling (weighing) must be performed in a fume hood to avoid dust inhalation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11505568, 6-(Trifluoromethyl)pyridazin-3-amine. Retrieved January 29, 2026, from [Link][1]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles in Life and Society. Wiley-VCH.[1] (Contextual grounding for SDHI synthesis workflows).

Sources

6-(Trifluoromethyl)pyridazin-3-amine as an intermediate for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and process development scientists in the effective utilization of 6-(Trifluoromethyl)pyridazin-3-amine (CAS: 935777-24-5).[1] This intermediate is a critical bioisostere in modern drug discovery, particularly for kinase inhibitors and GPCR ligands, due to the unique electronic and physicochemical properties imparted by the trifluoromethylated pyridazine scaffold.

Executive Summary: The Fluorinated Bioisostere Advantage

6-(Trifluoromethyl)pyridazin-3-amine is a high-value scaffold used to modulate lipophilicity (LogP) , metabolic stability , and binding affinity in active pharmaceutical ingredients (APIs).[1]

  • Bioisosterism: The pyridazine ring mimics phenyl and pyridine rings but with significantly lower electron density, reducing oxidative metabolism (e.g., by CYPs).

  • The CF3 Effect: The trifluoromethyl group at position 6 exerts a strong electron-withdrawing effect (

    
    ), lowering the pKa of the exocyclic amine and increasing the molecule's lipophilicity, which often improves blood-brain barrier (BBB) permeability.
    
  • Therapeutic Relevance: Key intermediate in the synthesis of p38 MAP kinase inhibitors , JNK1 inhibitors , and CB2 receptor agonists .

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyValue / CharacteristicImplication for Synthesis
CAS Number 935777-24-5Verification required for procurement.[1][2]
Molecular Weight 163.10 g/mol Low MW allows for fragment-based drug design (FBDD).[1]
Appearance Off-white to pale yellow solidDiscoloration indicates oxidation; store under inert gas.[1]
pKa (Amine) ~3.5 - 4.5 (Predicted)Critical: Significantly less nucleophilic than aniline (pKa ~4.[1]6) or pyridine-amines.[1][2][3][4][5][6][7] Requires activated electrophiles.[1]
Solubility DMSO, MeOH, EtOAcLimited solubility in non-polar solvents (Hexane, Toluene).
Reactivity Logic (The "Why")

The electron-deficient nature of the pyridazine ring, amplified by the electron-withdrawing


 group, renders the exocyclic amino group (

) weakly nucleophilic .
  • Standard Conditions Fail: Standard amide couplings (e.g., EDC/NHS) often result in low yields or incomplete conversion.

  • Required Strategy: Use high-energy electrophiles (acid chlorides, anhydrides) or third-generation coupling reagents (HATU, T3P) combined with non-nucleophilic bases. For arylation, specialized Buchwald-Hartwig ligands (e.g., XPhos, BrettPhos) are necessary to facilitate oxidative addition and reductive elimination with such electron-poor amines.

Strategic Reaction Pathways (Visualized)

The following diagram maps the divergent synthetic utility of this intermediate.

G Start 6-(Trifluoromethyl) pyridazin-3-amine Amide Amide Coupling (Kinase Inhibitors) Start->Amide HATU / DIPEA or R-COCl Urea Urea Formation (Allosteric Modulators) Start->Urea Isocyanates or CDI Buchwald Pd-Catalyzed Arylation (Biaryl Scaffolds) Start->Buchwald Ar-Br / Pd2(dba)3 BrettPhos Sandmeyer Sandmeyer Reaction (Halogenation -> Suzuki) Start->Sandmeyer tBuONO / CuBr2

Figure 1: Divergent synthetic pathways for 6-(Trifluoromethyl)pyridazin-3-amine. Red/Yellow/Green arrows indicate primary medicinal chemistry utility.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Coupling with complex or chiral carboxylic acids where acid chlorides are too harsh.[1]

Rationale: The low nucleophilicity of the amine requires the highly reactive At-complex formed by HATU.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 6-(Trifluoromethyl)pyridazin-3-amine (1.1 equiv)[1][3]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)

Step-by-Step Procedure:

  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes.

  • Coupling Reagent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester.

  • Amine Addition: Add 6-(Trifluoromethyl)pyridazin-3-amine (1.1 mmol).

  • Reaction: Stir at 50–60°C for 4–16 hours. Note: Elevated temperature is often required to overcome the poor nucleophilicity.[8]

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the amine (M+H = 164).

  • Work-up: Dilute with EtOAc, wash with sat.[1]

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Creating biaryl amine scaffolds (e.g., for GPCR ligands).[1]

Rationale: Electron-deficient amines are difficult coupling partners.[1] BrettPhos or tBuXPhos precatalysts are essential to prevent catalyst poisoning and promote reductive elimination.[1]

Materials:

  • Aryl Bromide (1.0 equiv)

  • 6-(Trifluoromethyl)pyridazin-3-amine (1.2 equiv)[1][3]

  • Catalyst:

    
     (0.05 equiv) + BrettPhos (0.10 equiv) OR BrettPhos Pd G3 Precatalyst.
    
  • Base:

    
     (2.0 equiv) - Must be anhydrous/granular.[1]
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial or pressure tube with the Aryl Bromide, Amine, Base, and Catalyst inside a glovebox or under a steady stream of Nitrogen.

  • Solvent: Add degassed 1,4-Dioxane (concentration ~0.2 M).

  • Deoxygenation: Sparge with Nitrogen for 5 minutes if not using a glovebox.[1] Seal the vessel.

  • Reaction: Heat to 100°C for 12–18 hours (conventional heating) or 120°C for 1 hour (microwave).

  • Filtration: Cool to RT, dilute with DCM, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Amide) Amine is too electron-deficient.[1]Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. Alternatively, convert acid to Acid Chloride using Oxalyl Chloride/DMF(cat).
Hydrolysis of CF3 Harsh basic conditions at high temp.[1]Avoid strong hydroxide bases (NaOH/KOH) at reflux.[1] The CF3 on pyridazine is generally stable, but prolonged exposure to super-bases can cause defluorination.
Bis-acylation Excess electrophile/High temp.[1]Strictly control stoichiometry (1:1). If bis-acylation occurs (Imide formation), treat the crude with mild base (LiOH in THF/Water) to hydrolyze the less stable amide bond.
Poor Solubility Pyridazine ring stacking.[1]Use polar aprotic solvents (DMAc, NMP) or add cosolvents like TFE (Trifluoroethanol) which can activate the electrophile via H-bonding.

References

  • Synthesis & Properties of Trifluoromethyl-pyridazines

    • Maes, B. U., et al. "Kinetic study of the nucleophilic substitution of 3-halo-6-substituted pyridazines." Tetrahedron 58.11 (2002): 2083-2090.[1]

  • Medicinal Chemistry Applications (CB2 Agonists)

    • Gleave, R. J., et al. "Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB2 agonists." Bioorganic & Medicinal Chemistry Letters 20.2 (2010): 465-468.[1]

  • Buchwald-Hartwig Coupling of Deficient Amines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.[1]

  • General Reactivity of Aminopyridazines

    • BenchChem Application Note: Reactions of the Pyridazine Ring System. (Generalized reference for heterocycle reactivity).

Sources

Scale-up Synthesis of 6-(Trifluoromethyl)pyridazin-3-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the scale-up synthesis of 6-(Trifluoromethyl)pyridazin-3-amine, a critical building block in modern medicinal chemistry and agrochemical research. The trifluoromethyl group is a key pharmacophore that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this pyridazine derivative a valuable intermediate for drug discovery.[1][2][3] This guide moves beyond a simple laboratory procedure to address the critical considerations required for transitioning the synthesis to a larger, pilot-plant, or manufacturing scale. We present a robust two-step synthetic route, starting from the strategic intermediate 3-chloro-6-(trifluoromethyl)pyridazine, and delve into the causality behind experimental choices, process safety, in-process controls, and purification strategies essential for achieving high purity and yield in a scalable manner.

Introduction: Strategic Importance and Scale-up Challenges

The pyridazine nucleus is a privileged scaffold in pharmaceutical development, and its substitution with a trifluoromethyl (CF3) group imparts unique physicochemical properties that are highly sought after by medicinal chemists.[2] 6-(Trifluoromethyl)pyridazin-3-amine serves as a key intermediate for a range of therapeutic candidates, including kinase inhibitors and agents targeting various diseases.[1]

However, the synthesis of fluorinated heterocycles presents distinct challenges, particularly during scale-up.[4][5] These challenges include managing the reactivity and potential hazards of fluorinated reagents, controlling reaction exotherms, and ensuring regioselectivity and high purity on a kilogram scale. This protocol outlines a validated pathway designed to mitigate these risks through logical process design and rigorous control.

Recommended Synthetic Pathway

A two-step approach starting from the commercially available or readily synthesized 3-chloro-6-(trifluoromethyl)pyridazine is recommended for its reliability and scalability. This pathway segregates the formation of the core trifluoromethylated ring from the final amination step, allowing for purification of the key intermediate and ensuring a cleaner final product.

Overall Reaction Scheme:

Caption: Overall process workflow for the two-step synthesis.

Part 1: Synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine

This key intermediate can be synthesized via several routes, often involving the cyclocondensation of a trifluoromethyl-containing 1,4-dicarbonyl equivalent with a hydrazine derivative, followed by chlorination. For the purposes of this guide, we assume this intermediate is either procured from a qualified vendor or synthesized via an established internal process. The critical aspect for scale-up is ensuring its quality before use in the final step.

Key Quality Attributes for Intermediate 1:

  • Purity: ≥98.5% (by HPLC)

  • Identity: Confirmed by ¹H NMR and GC-MS

  • Moisture Content: ≤0.2%

Part 2: Protocol for Amination of 3-Chloro-6-(trifluoromethyl)pyridazine

This step involves a nucleophilic aromatic substitution (SNAAr), where the chlorine atom on the electron-deficient pyridazine ring is displaced by an amino group.

Principle and Rationale

The electron-withdrawing nature of both the pyridazine ring nitrogens and the trifluoromethyl group strongly activates the C6-Cl bond towards nucleophilic attack. This allows for a direct and efficient amination reaction. Using aqueous ammonia in a sealed pressure reactor is the chosen method for scale-up due to several factors:

  • Atom Economy: Ammonia is the direct and most atom-economical nitrogen source.

  • Cost-Effectiveness: Aqueous ammonia is an inexpensive, readily available bulk reagent.

  • Safety: While requiring a pressure vessel, it avoids the handling of anhydrous ammonia gas on a large scale. The reaction is typically conducted in the presence of a co-solvent to improve substrate solubility.

Experimental Protocol (Demonstrated at 1 kg Scale)

Materials and Equipment:

  • Reactor: 50 L glass-lined or Hastelloy pressure reactor (autoclave) equipped with a multi-blade agitator, temperature probe, pressure gauge, and rupture disc.

  • Reagents:

    • 3-Chloro-6-(trifluoromethyl)pyridazine (1.00 kg, 5.48 mol, 1.0 equiv)

    • Aqueous Ammonia (28-30% w/w, ~8.0 L, ~120 mol, ~22 equiv)

    • 1,4-Dioxane (8.0 L)

  • Ancillary: Filtration equipment (Nutsche filter), vacuum oven.

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and has passed pressure testing. Purge the vessel with nitrogen three times.

  • Charging Reagents:

    • Under a nitrogen atmosphere, charge the 1,4-Dioxane (8.0 L) to the reactor.

    • Charge the 3-Chloro-6-(trifluoromethyl)pyridazine (1.00 kg) to the reactor.

    • Start agitation to ensure dissolution.

    • Carefully charge the aqueous ammonia solution (8.0 L). Use a chilled addition line to minimize ammonia vapor.

  • Reaction Execution:

    • Seal the reactor securely.

    • Begin heating the reactor jacket to achieve an internal temperature of 120-125 °C. The pressure will rise as the temperature increases. CAUSALITY: This temperature is required to provide sufficient activation energy for the SNAAr reaction. The pressure is a consequence of heating the volatile ammonia solution in a sealed system and is necessary to maintain the ammonia concentration in the liquid phase.

    • Monitor the internal pressure, which is expected to reach approximately 8-10 bar (115-145 psi). Do not exceed the maximum allowable working pressure of the vessel.

    • Hold the reaction at 120-125 °C for 12-16 hours.

  • In-Process Control (IPC) for Reaction Completion:

    • After the hold time, cool the reactor to <30 °C. The pressure will decrease significantly.

    • Safely take a sample from the reactor.

    • Analyze the sample by HPLC to determine the ratio of starting material to product. The reaction is considered complete when the starting material is <1.0% by area. If not complete, the reaction can be heated for an additional 4-6 hours.

  • Work-up and Crude Isolation:

    • Once the reaction is complete and cooled, slowly vent any residual pressure.

    • Transfer the reaction slurry to a separate vessel.

    • Cool the slurry to 0-5 °C and hold for 2-3 hours to maximize precipitation of the product.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold deionized water (2 x 2 L) to remove excess ammonia and ammonium salts.

    • Dry the crude product under vacuum at 50-60 °C until constant weight is achieved.

Scale-up and Process Safety Considerations

G cluster_0 Scale-Up Decision Tree for Amination Pressure Is Reaction Pressure > 15 bar? Material Select Reactor Material (Hastelloy vs. SS316L) Pressure->Material Yes Exotherm Is ΔT_ad > 50°C? Addition Implement Slow Reagent Addition Protocol Exotherm->Addition Yes NoAddition Batch Charge Protocol is Acceptable Exotherm->NoAddition No Purification Does Crude Purity Meet Spec? Recrystallize Develop Recrystallization Protocol Purification->Recrystallize No DirectDry Proceed to Drying Purification->DirectDry Yes

Sources

Application Notes & Protocols: Derivatization of 6-(Trifluoromethyl)pyridazin-3-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 6-(Trifluoromethyl)pyridazin-3-amine, a key scaffold in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pyridazine core offers significant advantages in modulating pharmacokinetic and pharmacodynamic properties.[1] This guide details field-proven protocols for N-acylation and palladium-catalyzed cross-coupling reactions, explains the rationale behind experimental choices, and outlines a subsequent workflow for the biological screening of the resulting compound library. These methodologies are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for generating novel molecular entities with therapeutic potential.

Introduction: The Strategic Value of the 6-(Trifluoromethyl)pyridazin-3-amine Scaffold

The pyridazine nucleus is a "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular properties.[2][3][4][5] The presence of adjacent nitrogen atoms creates a unique electronic profile that is conducive to forming key interactions with biological targets.[4]

The introduction of a trifluoromethyl (-CF3) group at the 6-position of the pyridazine ring is a deliberate design choice. The -CF3 group is a powerful bioisostere for a methyl group but imparts profoundly different properties. Its high electronegativity and metabolic stability can enhance:

  • Binding Affinity: Through favorable electrostatic and hydrophobic interactions.

  • Metabolic Stability: By blocking sites of oxidative metabolism.

  • Lipophilicity: Improving membrane permeability and oral bioavailability.

  • pKa Modulation: Influencing the ionization state of nearby functional groups.

The primary amine at the 3-position serves as a versatile synthetic handle, allowing for the systematic introduction of diverse chemical moieties to explore the chemical space around the core scaffold. This guide focuses on robust and reproducible methods to functionalize this amine, thereby creating a library of novel compounds ready for biological evaluation.

Core Derivatization Strategies & Protocols

The derivatization of 6-(Trifluoromethyl)pyridazin-3-amine can be approached through several high-yield, well-established synthetic routes. We will detail two primary strategies: direct functionalization of the amine via N-acylation and a more complex, multi-step approach involving conversion of the amine to a halide followed by Suzuki-Miyaura cross-coupling.

Protocol 1: N-Acylation of the 3-Amino Group

N-acylation is a fundamental and reliable method for converting the primary amine into a diverse range of amides. Amide bonds are prevalent in over 25% of commercial drugs, contributing to structural rigidity and hydrogen bonding capabilities.[6][7] This protocol utilizes an acyl chloride, a common and highly reactive acylating agent.

Causality and Experimental Rationale:

  • Reagents: Acyl chlorides (R-COCl) are used for their high reactivity. Carboxylic acids can also be used with coupling agents like HOBt/DCC or HATU, which form activated esters in situ to facilitate the reaction under milder conditions.[8]

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. Its role is to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is selected to ensure all reactants remain in solution without participating in the reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine, minimizing side product formation. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add 6-(Trifluoromethyl)pyridazin-3-amine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.5 eq.) dropwise and stir for 10 minutes.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acylated pyridazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds.[9][10][11] To utilize this reaction, the amine group must first be converted into a suitable leaving group, typically a halide (e.g., -Br or -I), via a Sandmeyer-type reaction. This two-step process dramatically expands the accessible chemical diversity by allowing the introduction of various aryl and heteroaryl groups.

Causality and Experimental Rationale:

  • Step A (Sandmeyer Reaction): This reaction converts the primary aromatic amine into a diazonium salt, which is then displaced by a halide. Copper(I) bromide is used as a catalyst to facilitate the decomposition of the diazonium salt and the introduction of the bromide.

  • Step B (Suzuki Coupling):

    • Catalyst: A palladium(0) catalyst, such as Pd(PPh3)4 or one generated in situ from a precursor like Pd(OAc)2 with a phosphine ligand, is essential for the catalytic cycle.

    • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

    • Base: A base (e.g., K2CO3, Cs2CO3) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[11]

    • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology (Part A: Diazotization and Bromination):

  • Preparation: Add 6-(Trifluoromethyl)pyridazin-3-amine (1.0 eq.) to a solution of hydrobromic acid (HBr, 48%).

  • Cooling: Cool the mixture to 0 °C in an ice-salt bath.

  • Diazotization: Add a solution of sodium nitrite (NaNO2, 1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Halogenation: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq.) in HBr and cool to 0 °C. Add the freshly prepared diazonium salt solution slowly to the CuBr solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Work-up: Cool the mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude 3-bromo-6-(trifluoromethyl)pyridazine by column chromatography.

Step-by-Step Methodology (Part B: Suzuki-Miyaura Coupling):

  • Preparation: To a microwave vial or Schlenk flask, add the 3-bromo-6-(trifluoromethyl)pyridazine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and potassium carbonate (K2CO3, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh3)4 (0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C-C coupled pyridazine derivative.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Summary of Derivatization Strategies

The following table summarizes the reaction conditions for the protocols described, providing a quick reference for experimental setup.

Parameter Protocol 1: N-Acylation Protocol 2: Suzuki-Miyaura Coupling (Step B)
Key Reagents Acyl Chloride, DIPEAAryl Boronic Acid, K₂CO₃
Catalyst NonePd(PPh₃)₄ or other Pd(0) complexes
Solvent Anhydrous DCM or THF1,4-Dioxane / Water (4:1)
Temperature 0 °C to Room Temperature80-150 °C
Reaction Time 2-4 hours1-12 hours
Key Transformation C-N Bond Formation (Amide)C-C Bond Formation (Biaryl)

Visualization of Synthetic and Screening Workflows

Visual workflows provide a clear, high-level overview of the entire process, from initial synthesis to biological evaluation.

G cluster_synthesis Derivatization Workflow cluster_p1 N-Acylation cluster_p2 Suzuki Coupling Pathway start 6-(Trifluoromethyl)pyridazin-3-amine p1_reagents R-COCl, Base DCM, 0°C -> RT start->p1_reagents p2a Step A: Sandmeyer (NaNO₂, CuBr) start->p2a library Diverse Compound Library p1_reagents->library Amide Derivatives intermediate 3-Bromo-6-(CF₃)pyridazine p2a->intermediate p2b Step B: Suzuki (Ar-B(OH)₂, Pd(0), Base) p2b->library Aryl/Heteroaryl Derivatives intermediate->p2b

Caption: General workflow for creating a diverse library from 6-(Trifluoromethyl)pyridazin-3-amine.

G cluster_screening Biological Screening Cascade library Diverse Compound Library (100s of compounds) hts Primary Screening (e.g., High-Throughput Screen) library->hts hits Hit Identification (Compounds showing >50% inhibition at a single concentration) hts->hits Data Analysis secondary Secondary Assays (Dose-response, IC₅₀ determination) hits->secondary Confirmation & Potency lead Lead Candidate(s) (Potent, selective, drug-like) secondary->lead Prioritization

Caption: A typical cascade for identifying lead compounds from a synthesized library.

Biological Screening Considerations

The synthesized library of 6-(Trifluoromethyl)pyridazine derivatives is primed for evaluation in a variety of biological assays. Given the historical activities of pyridazines, several therapeutic areas are of immediate interest.[3][5]

Potential Therapeutic Targets & Assays:

  • Oncology: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify cytotoxic or anti-proliferative agents.[12] Kinase inhibition assays are also highly relevant, as many pyridazine-based molecules are kinase inhibitors.[13]

  • Inflammation: Evaluate compounds for inhibition of key inflammatory targets like cyclooxygenase (COX) enzymes or c-Jun N-terminal kinase (JNK).[4][12]

  • Infectious Diseases: Test for antibacterial and antifungal activity against clinically relevant strains.[14] The trifluoromethyl group can sometimes enhance antimicrobial properties.

Screening Strategy: A hierarchical approach is most efficient. Start with a high-throughput primary screen at a single, high concentration (e.g., 10-20 µM) to identify initial "hits." These hits are then subjected to secondary assays to confirm their activity and determine potency (e.g., IC50 values). Subsequent studies would investigate selectivity, mechanism of action, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify promising lead candidates for further development.

Conclusion

6-(Trifluoromethyl)pyridazin-3-amine is a high-value starting material for the generation of novel chemical entities for drug discovery. The protocols detailed herein for N-acylation and Suzuki-Miyaura cross-coupling provide robust and versatile pathways to a wide array of derivatives. By combining these proven synthetic strategies with a systematic biological screening cascade, researchers can efficiently explore the therapeutic potential of this privileged scaffold and identify promising candidates for the development of next-generation therapeutics.

References

  • Adams Jr, J. D., Woolf, T. F., Trevor, A. J., Williams, L. R., & Castagnoli Jr, N. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • 6-(Trifluoromethyl)pyridazin-3-amine. MySkinRecipes. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. PubMed. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC - NIH. [Link]

  • A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides. PubMed. [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2928. [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]

  • Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science (RSC Publishing) - The Royal Society of Chemistry. [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • The antibacterial and antifungal activity for trifloromethyl-pyrrolo-pyridazine nonclassical bioisosteres 12a-c to 14a-c. ResearchGate. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. PubMed. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central - NIH. [Link]

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. ResearchGate. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • Synthesis and Pharmacological Study of Pyridazines. I. Alkoxypyridazines 1. Journal of Heterocyclic Chemistry. [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SciRP.org. [Link]

  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

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In Vitro Assays for Testing the Biological Activity of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and the ability to modulate lipophilicity—make it an invaluable component in the design of novel therapeutics.[3] Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, showing promise as anticancer, antimicrobial, anti-inflammatory, and specific enzyme-inhibiting agents.[1][2][4][5]

The initial exploration of these promising compounds hinges on robust, reliable, and reproducible in vitro screening. These assays are the cornerstone of early-phase drug discovery, providing the essential data needed to identify lead candidates, understand structure-activity relationships (SAR), and guide further development. This guide provides detailed protocols and the underlying rationale for a selection of key in vitro assays tailored to evaluate the primary biological activities of novel pyridazine compounds.

Section 1: Anticancer and Cytotoxic Activity Assessment

A primary focus for pyridazine derivatives has been in oncology, where they have been investigated as inhibitors of various signaling pathways crucial for tumor growth and proliferation.[4][5] The most fundamental in vitro assay to determine the potential of an anticancer agent is to measure its cytotoxicity against cancer cell lines.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[6][7] The core principle is the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[6] The resulting purple formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. A decrease in signal intensity directly correlates with a reduction in cell viability, indicating the cytotoxic effect of the test compound.[7]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis node_A 1. Seed Cancer Cells in 96-well Plate node_C 3. Treat Cells with Compound (e.g., 24-72 hours) node_A->node_C node_B 2. Prepare Serial Dilutions of Pyridazine Compound node_B->node_C node_D 4. Add MTT Reagent (Incubate 2-4 hours) node_C->node_D node_E 5. Solubilize Formazan Crystals (e.g., DMSO) node_D->node_E node_F 6. Read Absorbance (~570 nm) node_E->node_F node_G 7. Calculate % Viability and Determine IC50 node_F->node_G

Caption: General workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines cultured in 96-well plates.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, HEPG2)[10][11]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyridazine test compounds

  • MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[12] Filter-sterilize and store protected from light at -20°C.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[8]

  • 96-well flat-bottom sterile culture plates

  • Positive control (e.g., Doxorubicin)[13]

  • Sterile PBS

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in their exponential growth phase. Perform a cell count using a hemocytometer or automated counter.

    • Determine the optimal seeding density for your cell line to ensure ~70-80% confluency at the end of the experiment. This requires a preliminary growth curve analysis.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (blank), "cells + vehicle" (negative control), and "cells + positive control".

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare a stock solution of your pyridazine compound, typically in DMSO. Then, prepare serial dilutions in complete culture medium to achieve the desired final test concentrations. The final DMSO concentration should be kept constant and low (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.

    • After 24 hours of cell adherence, carefully aspirate the old medium.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium with the same final DMSO concentration to the negative control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, aspirate the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Scientist's Note: Using serum-free medium during this step is crucial because serum components can interact with MTT and affect the accuracy of formazan detection.[9]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will become visible within viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or another suitable solubilization solution to each well.[12]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals, resulting in a homogenous purple solution.[9]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[8][9]

    • Calculation:

      • Corrected Absorbance = Absorbance (Test Well) - Absorbance (Blank Well).

      • Percent Viability (%) = [ (Corrected Absorbance of Test Well) / (Corrected Absorbance of Negative Control Well) ] x 100.

      • Plot Percent Viability against the log of the compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data
Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)[11][13]
Pyridazine-AMCF-7 (Breast)485.2 ± 0.4
Pyridazine-BHCT-116 (Colon)4812.8 ± 1.1
Pyridazine-CHEPG2 (Liver)4825.1 ± 2.3
DoxorubicinMCF-7 (Breast)481.9 ± 0.2

Section 2: Antimicrobial Activity Screening

Pyridazine derivatives have shown significant potential as antibacterial and antifungal agents, making antimicrobial screening a vital evaluation step.[14][15][16]

Principle of the Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a defined incubation period.[18] The assay involves challenging a standardized inoculum of the test microorganism with serial twofold dilutions of the pyridazine compound in a liquid growth medium within a 96-well microtiter plate.[18][19] The MIC value is a critical metric for assessing the potency of a new antimicrobial agent.[18]

MIC_Workflow node_A 1. Prepare Serial Dilutions of Pyridazine Compound in Broth (96-well plate) node_C 3. Inoculate Wells with Microbial Suspension node_A->node_C node_B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland Standard) node_B->node_C node_E 5. Incubate Plate (e.g., 37°C for 18-24h) node_C->node_E node_D 4. Include Controls: - Growth Control (No Cmpd) - Sterility Control (No Inoculum) node_D->node_E node_F 6. Visually Inspect for Growth (Turbidity) node_E->node_F node_G 7. Determine MIC: Lowest concentration in a clear well node_F->node_G

Caption: Workflow for the Broth Microdilution (MIC) assay.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)[15][20]

  • Appropriate broth medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.[15][18]

  • Pyridazine test compounds

  • Sterile 96-well U-bottom microtiter plates

  • Positive controls (e.g., Gentamicin for bacteria, Ketoconazole for fungi)[20]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

Procedure:

  • Preparation of Compound Plate:

    • Dissolve the pyridazine compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a 96-well plate, perform a serial twofold dilution of the compound. For example, add 50 µL of broth to all wells. Add 50 µL of the stock compound to the first well, mix, and transfer 50 µL to the second well. Repeat across the plate to create a concentration gradient.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, pick 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Scientist's Note: Standardization of the inoculum is the most critical step for reproducibility. An inoculum that is too dense or too sparse will lead to inaccurate MIC values.[21]

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the final assay wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted inoculum to each well of the compound plate, bringing the total volume to 100 µL.

    • Ensure to include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).[18]

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[15][18]

  • MIC Determination:

    • After incubation, examine the plate. The growth control well should be distinctly turbid, and the sterility control well should remain clear.

    • The MIC is the lowest concentration of the pyridazine compound that completely inhibits visible growth (i.e., the first clear well in the dilution series).[18]

Data Presentation: Example Antimicrobial Activity Data
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)[15][20]
Pyridazine-D16>12832
Pyridazine-E464128
Gentamicin12N/A
KetoconazoleN/AN/A4

Section 3: Anti-inflammatory Activity Evaluation

Chronic inflammation is a key factor in numerous diseases. Pyridazine derivatives have been explored as anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes.[22][23]

Principle of COX Inhibition Assays

Cyclooxygenase (COX) enzymes (isoforms COX-1 and COX-2) are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key inflammatory mediators. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation.[24] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy. In vitro COX inhibitor screening assays measure the ability of a compound to block the production of prostaglandins from arachidonic acid by purified recombinant COX-1 or COX-2 enzymes.[25] The activity can be measured using various detection methods, including colorimetric, fluorometric, or ELISA-based quantification of the prostaglandin products.[24][26][27]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflam Inflammation (Pain, Fever, Swelling) PGs->Inflam Pyridazine Pyridazine Inhibitor Pyridazine->COX2 Inhibition

Caption: Simplified Arachidonic Acid cascade showing COX-2 inhibition.

Detailed Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits.[24]

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • Heme cofactor

  • Fluorometric probe (e.g., Amplex Red)

  • Arachidonic acid (substrate)

  • Pyridazine test compounds

  • Selective COX-2 inhibitor as positive control (e.g., Celecoxib)[24]

  • 96-well black opaque flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the enzyme, cofactor, and substrate in the provided assay buffer.

    • Prepare serial dilutions of the pyridazine test compounds and the positive control (Celecoxib) at 10x the final desired concentration.

  • Assay Plate Setup:

    • Add reagents to the wells of the 96-well plate in the following order:

      • Enzyme Control (100% Activity): 80 µL Reaction Mix (Buffer, Probe, Cofactor), 10 µL Assay Buffer (vehicle).

      • Inhibitor Wells: 80 µL Reaction Mix, 10 µL of 10x diluted test compound.

      • Positive Control: 80 µL Reaction Mix, 10 µL of 10x diluted Celecoxib.

    • Scientist's Note: The order of addition is important. The enzyme should be allowed to interact with the inhibitor before the reaction is initiated by the substrate.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of diluted COX-2 enzyme to all wells except the "no enzyme" background controls.

    • Mix gently and incubate the plate for 10-15 minutes at room temperature or 37°C, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically (e.g., one reading per minute for 10-15 minutes) at an excitation/emission wavelength appropriate for the probe (e.g., Ex/Em = 535/587 nm).[24]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculation:

      • Percent Inhibition (%) = [ (Rate of Enzyme Control - Rate of Inhibitor Well) / (Rate of Enzyme Control) ] x 100.

      • Plot Percent Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Example COX-2 Inhibition Data
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)[22][25]Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
Pyridazine-F25.61.1522.3
Pyridazine-G>1005.3>18.8
Celecoxib15.20.3247.5
Indomethacin0.2210.50.02

Section 4: Best Practices and Troubleshooting

  • Compound Solubility: Pyridazine compounds can have variable solubility. DMSO is the most common solvent for stock solutions. Always ensure the final solvent concentration in the assay is low (e.g., <0.5-1%) and consistent across all wells, including controls, to avoid artifacts.

  • Controls are Non-Negotiable: Every assay plate must include appropriate controls.

    • Negative/Vehicle Control: Cells or enzyme treated with the same concentration of solvent (e.g., DMSO) used for the test compounds. This defines 0% inhibition or 100% viability.

    • Positive Control: A known active compound (e.g., Doxorubicin, Gentamicin, Celecoxib). This validates that the assay system is working correctly.

    • Blank/Background Control: Wells containing everything except the cells or enzyme. This is used to subtract the background signal from the reagents.

  • Self-Validation: A trustworthy protocol is a self-validating one. If the positive control does not yield the expected result (e.g., a potent IC₅₀), the results for the test compounds on that plate are considered invalid.

  • Troubleshooting:

    • High Well-to-Well Variability: Often caused by inconsistent cell seeding, poor mixing of reagents, or edge effects on the plate. Ensure cell suspensions are homogenous and consider not using the outer wells of the plate.

    • No Compound Activity: Could be due to compound inactivity, degradation, or precipitation. Verify compound integrity and solubility in the assay medium.

    • Inconsistent MIC Results: The most common cause is inaccurate inoculum preparation. Always use a freshly prepared inoculum standardized to a 0.5 McFarland standard.[21]

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2017). PubMed.
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.
  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. (2024). PubMed.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • [Antimicrobial activity of new pyridazine deriv
  • MTT Assay Protocol for Cell Viability and Prolifer
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Head-to-head comparison of the antimicrobial spectrum of pyridazine deriv
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Deriv
  • MTT assay protocol. Abcam.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. (2000). PubMed.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Deriv
  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw5MsfK0dEr04zto0u1xZlQZBLtKnZG7mD5dAt-_aCB2SyluSdbL41KpoxS59tBiHWb_orKn3naTZYAcbUYvC-IsK9EDowKKHb4mCOiKA-G3Zs6WdrybhwIwn58eF5-RkAhLQC0Kq8bSK35dOt-w83tRFK6cKq9D5yP52XNsfFOQAZe-2RCcLU68iKjcEGLrdKZlVPiNGtAQWvLHvdJCPja_QG6kq-br3yjGNAcar4louQ567ufruTwWGA5yfeQPOMGuTiDijlj9ya9H5hR4VHrelrsfCsdVCDRaOWvSQaDmMskDXM3ki1nQWLNCFvFPtLyXe1x59cYiIyA_72MBe1RRGo]([Link]

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Troubleshooting & Optimization

Optimization of Suzuki coupling conditions for trifluoromethylpyridazines

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights for optimizing the Suzuki-Miyaura coupling of trifluoromethylpyridazines. These electron-deficient heteroaromatic systems present unique challenges, but with a systematic approach to optimization and troubleshooting, high yields and purity are readily achievable. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses the most frequent issues encountered during the Suzuki coupling of trifluoromethylpyridazines. Each answer provides a diagnosis of the potential cause and a series of actionable solutions grounded in mechanistic principles.

Q1: My reaction shows very low or no conversion of the starting halopyridazine. What are the likely causes?

This is a classic issue that typically points to a problem with the catalytic cycle's initiation or a deactivated catalyst.

  • Potential Cause 1: Inefficient Catalyst Activation or Deactivation. The active catalyst for Suzuki coupling is a Palladium(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0). This process can be inefficient.[1] Furthermore, the nitrogen atoms on the pyridazine ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[2]

  • Solution:

    • Switch to a Modern Precatalyst: Employ a well-defined Pd(II) precatalyst from which the active Pd(0) species is generated cleanly and efficiently. Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are designed for this purpose and are highly effective for challenging substrates.[3][4][5]

    • Choose a Bulky, Electron-Rich Ligand: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[3][6] Their size creates a coordinatively unsaturated palladium center that favors the oxidative addition of your halopyridazine, while their electron-donating nature promotes the final, often rate-limiting, reductive elimination step.[7]

  • Potential Cause 2: Reaction Temperature is Too Low. While the C-X bond of a trifluoromethyl-substituted pyridazine is activated, the overall activation energy for the catalytic cycle may still require thermal energy.[3]

  • Solution:

    • Increase Temperature Systematically: If you start at a moderate temperature (e.g., 80 °C), increase it in 10-20 °C increments, monitoring by TLC or LC-MS.[3] Be aware that excessive heat can accelerate catalyst decomposition.[1]

    • Consider Microwave Irradiation: For high-throughput screening or difficult couplings, microwave heating can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5]

Q2: My starting material is consumed, but I'm seeing significant byproducts instead of my desired product. What's happening?

Byproduct formation indicates that while the catalyst is active, undesired reaction pathways are outcompeting the productive cross-coupling. The two most common culprits are protodeboronation and homocoupling.

  • Potential Cause 1: Protodeboronation. This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[8] Heteroaryl boronic acids are particularly susceptible to this side reaction, which can be catalyzed by aqueous base or even the palladium complex itself.[8][9][10][11]

  • Solution:

    • Use a Boronate Ester: Pinacol boronate esters are more stable than the corresponding boronic acids and less prone to protodeboronation.[9][12] They hydrolyze in situ under the reaction conditions to slowly release the boronic acid, keeping its standing concentration low and minimizing the side reaction.[8][13]

    • Minimize Water: While a small amount of water can be beneficial for dissolving the base and promoting transmetalation, excess water will accelerate protodeboronation.[14] Try reducing the water content or switching to anhydrous conditions with a soluble organic base or a finely powdered, dry inorganic base like K₃PO₄.[2][7]

    • Use a Milder Base: Strong bases can accelerate protodeboronation.[15] If using a strong base like Cs₂CO₃, consider switching to a milder one like K₂CO₃ or NaHCO₃, especially if your substrate is sensitive.[7][15]

  • Potential Cause 2: Homocoupling of the Boronic Acid. This side reaction forms a dimer of your boronic acid partner and is a tell-tale sign of oxygen in your reaction.[10] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the unwanted coupling of two boronic acid molecules.[1][2]

  • Solution:

    • Rigorous Degassing is Mandatory: This is the most critical preventative measure.[2] Before adding the catalyst, thoroughly degas your reaction mixture (substrates, solvent, base) by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1] Alternatively, for more rigorous oxygen removal, use three freeze-pump-thaw cycles.

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern precatalyst that cleanly generates Pd(0) can reduce the initial concentration of any Pd(II) species that might initiate homocoupling.[1][10]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reaction setup and component selection, helping you build a robust and reproducible Suzuki coupling protocol.

Q1: How do I select the optimal catalyst system (Palladium Source + Ligand) for trifluoromethylpyridazines?

The electron-deficient nature of the substrate is the key consideration. You need a highly active catalyst that is resistant to inhibition.

  • Palladium Source: Modern palladium precatalysts are the gold standard for reliability.[4] Systems like XPhos Pd G3 or SPhos Pd G2 are commercially available, air-stable, and generate the active L-Pd(0) species with high fidelity upon addition of a base. This avoids the pitfalls of using simple salts like Pd(OAc)₂ which can lead to variable catalyst activity.[1][5]

  • Ligand: The choice of ligand is paramount. For electron-deficient heteroaryl halides, you need bulky, electron-rich phosphine ligands.[6]

    • Buchwald Biarylphosphines: Ligands like XPhos , SPhos , and RuPhos are excellent starting points. Their steric bulk promotes reductive elimination, while their electron-donating character stabilizes the palladium center throughout the catalytic cycle.[3]

    • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior stability and activity, particularly at higher temperatures.

Q2: What are the best practices for choosing a base and solvent?

The base and solvent work in concert to facilitate the key transmetalation step while managing the solubility of all components.

  • Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species.

    • Inorganic Carbonates/Phosphates: K₂CO₃ , Cs₂CO₃ , and K₃PO₄ are the most common and effective choices.[1][3] K₃PO₄ is a strong, yet often less nucleophilic, base that works well in many challenging couplings. Cs₂CO₃ is highly soluble and very effective but more expensive.

    • Fluoride Sources: Bases like CsF or KF can be effective due to the high affinity of fluoride for boron, which can facilitate transmetalation.[16]

  • Solvent System: The goal is to dissolve the organic substrates while allowing the base to function.

    • Aprotic Ethers: Dioxane , THF , and 2-MeTHF are excellent choices.[9]

    • Aqueous Mixtures: A mixture like Dioxane/H₂O (e.g., 4:1) is a very common starting point. The water helps dissolve the inorganic base.[9][14] However, as discussed in the troubleshooting section, the amount of water may need to be minimized to prevent protodeboronation.[10]

    • Aromatic Solvents: Toluene can be used, especially for higher temperature reactions.

Q3: Should I use a boronic acid or a boronate ester (e.g., pinacol or MIDA)?

While boronic acids are the classic reagents, their instability, especially for heteroaromatic systems, is a major drawback.[8][9]

  • Boronic Acids: Use with caution. They are prone to decomposition via protodeboronation and can be difficult to purify, sometimes existing as mixtures with their boroxine anhydrides.[9]

  • Pinacol Boronate Esters (Bpin): These are generally preferred for challenging couplings. They are crystalline, stable, and easier to handle and purify.[12] They act as a "slow-release" source of the boronic acid, keeping the concentration low and suppressing side reactions.[13]

  • MIDA Boronates & Trifluoroborates: For exceptionally unstable systems, potassium trifluoroborate salts or N-methyliminodiacetic acid (MIDA) boronates offer even greater stability.[8][17][18] They require in situ hydrolysis to participate in the coupling, providing excellent control over the release of the active boronic acid.[13][17][18]

Visualized Workflows and Mechanisms

To better illustrate the core concepts, the following diagrams outline the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_RX L-Pd(II)-R-X OxiAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 L-Pd(II)-R-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product ArX_in R-X (CF₃-Pyridazine-Halide) ArX_in->OxiAdd Boronic_in R'-B(OR)₂ (Boronic Acid/Ester) Boronic_in->Transmetal Base_in Base (e.g., K₂CO₃) Base_in->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield sm_check Is Starting Material (Halopyridazine) Consumed? start->sm_check cause_catalyst Potential Cause: Catalyst Inactivity/ Deactivation sm_check->cause_catalyst No cause_side_reactions Potential Cause: Side Reactions Dominating sm_check->cause_side_reactions Yes sol_catalyst Solutions: 1. Use modern precatalyst (e.g., XPhos Pd G3). 2. Use bulky, electron-rich ligand (XPhos, SPhos). 3. Increase temperature. cause_catalyst->sol_catalyst side_reaction_check What are the main byproducts? cause_side_reactions->side_reaction_check cause_protodeboronation Protodeboronation (Arene from Boronic Acid) side_reaction_check->cause_protodeboronation Deborylated Arene cause_homocoupling Homocoupling (Dimer of Boronic Acid) side_reaction_check->cause_homocoupling Boronic Dimer sol_protodeboronation Solutions: 1. Use a boronate ester (Bpin). 2. Minimize water or use anhydrous conditions. 3. Use a milder base (e.g., K₂CO₃). cause_protodeboronation->sol_protodeboronation sol_homocoupling Solutions: 1. Rigorously degas solvents and reaction mixture. 2. Use a Pd(0) source or reliable precatalyst. cause_homocoupling->sol_homocoupling

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Recommended Experimental Protocols

The following protocols provide a robust starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using properly dried glassware.

Protocol 1: General Screening Conditions

This protocol is designed as a reliable first attempt for a new trifluoromethylpyridazine substrate.

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the halo(trifluoromethyl)pyridazine (1.0 eq), the arylboronic acid or pinacol ester (1.2-1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water to create a 4:1 to 10:1 solvent mixture (final concentration of the limiting reagent should be ~0.1 M).

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst system if running multiple reactions. Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to the reaction vial.

  • Heating: Place the vial in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots until the limiting starting material is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Data Summary: Parameter Selection Guide

The table below summarizes key parameters for optimizing your reaction.

ParameterRecommended Starting PointRationale & Optimization Strategy
Pd Catalyst XPhos Pd G3 (2 mol%)Provides reliable generation of the active Pd(0) catalyst. If conversion is slow, increase loading to 3-5 mol%.[1][4]
Ligand XPhos (4 mol%)Bulky, electron-rich ligand ideal for C-C bond formation from electron-deficient systems. Screen other Buchwald ligands (SPhos, RuPhos) if yield is poor.[3][6]
Base K₃PO₄ (2-3 eq)Strong, non-nucleophilic base. If solubility is an issue or protodeboronation persists, try Cs₂CO₃ (anhydrous) or K₂CO₃.[1][3]
Solvent Dioxane/H₂O (4:1)Good general-purpose solvent system. If protodeboronation is severe, switch to anhydrous THF or 2-MeTHF with a soluble base.[7][9]
Temperature 100 °CA good balance of reaction rate and catalyst stability. Can be increased to 110-120 °C for sluggish reactions, but monitor for decomposition.[3][19]
Boron Source Arylboronic Pinacol Ester (1.2 eq)More stable than boronic acid, minimizing protodeboronation.[9][12] Increase equivalents to 1.5 if boronic acid decomposition is still suspected.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Vertex AI Search.
  • Molander, G. A., & Brown, A. R. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17152–17163. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. BenchChem.
  • Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols: Palladium Catalyst Selection for 4-Bromo-2,6-bis(trifluoromethyl)pyridine Coupling Reactions. BenchChem.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7941. Available at: [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). ResearchGate.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Percy, J. M., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(13), 4843-4852. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines. BenchChem.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimization of Pyridazine Coupling Reactions. BenchChem.
  • Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 50(44), 10330–10334. Available at: [Link]

  • Gouverneur, V., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(43), 8147–8151. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • Hein, J. E., et al. (2020). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-11. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 17(8), 2492–2503. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)pyridazin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. 6-(Trifluoromethyl)pyridazin-3-amine is a key intermediate in the development of pharmaceuticals and agrochemicals, with its trifluoromethyl group often enhancing biological activity and metabolic stability.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the potential challenges and side reactions in its synthesis.

I. Overview of Synthetic Strategies

The synthesis of 6-(Trifluoromethyl)pyridazin-3-amine typically follows one of two main pathways:

  • Cyclocondensation: This classic approach involves the reaction of a 1,4-dicarbonyl compound (or a synthetic equivalent) containing a trifluoromethyl group with hydrazine or a hydrazine derivative.[2][3] This method builds the pyridazine ring system from acyclic precursors.

  • Functional Group Interconversion: A more common modern approach involves the modification of a pre-formed pyridazine ring. A typical sequence starts with a readily available pyridazine, such as 3,6-dichloropyridazine, followed by introduction of the trifluoromethyl group and subsequent amination.

This guide will focus primarily on the challenges associated with the functional group interconversion pathway, as it is a widely employed and versatile route.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 6-(Trifluoromethyl)pyridazin-3-amine, presented in a question-and-answer format.

A. Issues Related to the Trifluoromethylation Step

Question 1: I am attempting to introduce the trifluoromethyl group onto the pyridazine ring, but I am observing low yields and multiple unidentified byproducts. What could be the cause?

Answer: The introduction of a trifluoromethyl group onto a heterocyclic ring can be challenging and is highly dependent on the chosen reagent and reaction conditions.[4] Several side reactions can occur:

  • Over-reaction or Decomposition: Pyridazines are π-electron deficient heteroaromatics, which can affect their stability under harsh reaction conditions.[5] Some trifluoromethylation reagents require high temperatures or strongly acidic/basic conditions, which can lead to decomposition of the starting material or product.

  • Regioselectivity Issues: While the 6-position is often favored for nucleophilic attack on 3-chloropyridazine derivatives, competitive reactions at other positions can occur, leading to a mixture of isomers that are difficult to separate.

  • Radical Side Reactions: Some trifluoromethylation methods proceed via a radical mechanism.[4] These reactions can sometimes lack high regioselectivity, leading to trifluoromethylation at undesired positions on the pyridazine ring.

Troubleshooting Strategies:

ParameterRecommendationRationale
Trifluoromethylating Agent Consider using milder, more modern reagents such as Togni's reagent or Ruppert-Prakash reagent (TMSCF3).These reagents often operate under milder conditions, reducing the likelihood of substrate decomposition.
Catalyst System If using a transition-metal-catalyzed approach, screen different ligands and catalyst precursors.The ligand can have a significant impact on the regioselectivity and efficiency of the trifluoromethylation.
Solvent and Temperature Optimize the solvent and reaction temperature. Start with lower temperatures and gradually increase if the reaction is sluggish.Lowering the temperature can often suppress side reactions and improve selectivity.
B. Challenges in the Amination Step

Question 2: During the amination of 3-chloro-6-(trifluoromethyl)pyridazine with ammonia, I am getting a significant amount of a byproduct that appears to be a di-aminated product. How can I avoid this?

Answer: The formation of di-aminated byproducts is a common issue in the amination of halo-pyridazines. This occurs when a second molecule of the starting material reacts with the newly formed amino group of the product.

Mechanism of Di-amination:

G cluster_0 Primary Amination cluster_1 Side Reaction: Di-amination Start 3-Chloro-6-(trifluoromethyl)pyridazine Product 6-(Trifluoromethyl)pyridazin-3-amine Start->Product + NH3 Product_node 6-(Trifluoromethyl)pyridazin-3-amine Dimer Di-aminated Byproduct Product_node->Dimer + Starting Material

Caption: Formation of di-aminated byproduct.

Troubleshooting Strategies:

ParameterRecommendationRationale
Stoichiometry Use a large excess of ammonia.[6]This increases the probability of the starting material reacting with ammonia rather than the product.
Reaction Concentration Conduct the reaction at a lower concentration (higher dilution).This reduces the frequency of intermolecular reactions between the product and the starting material.
Temperature and Pressure Perform the reaction in a sealed vessel at elevated temperature and pressure.This helps to maintain a high concentration of ammonia in the reaction mixture.
Mode of Addition Slowly add the 3-chloro-6-(trifluoromethyl)pyridazine to the ammonia solution.This ensures that the chloro-pyridazine is always in the presence of a large excess of ammonia.

Question 3: I am observing the formation of a hydroxylated byproduct instead of the desired amine. What is causing this and how can I prevent it?

Answer: The formation of 6-(trifluoromethyl)pyridazin-3-ol is a result of hydrolysis of the starting 3-chloro-6-(trifluoromethyl)pyridazine. This is more likely to occur if there is water present in the reaction mixture, especially at elevated temperatures.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Use anhydrous ammonia and a dry, aprotic solvent.

  • Control of Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to minimize the time for potential hydrolysis.

C. Purification and Isolation Issues

Question 4: My final product, 6-(Trifluoromethyl)pyridazin-3-amine, is difficult to purify. I am struggling to remove a persistent impurity with a similar polarity.

Answer: Co-eluting impurities are a common challenge. The impurity could be a regioisomer formed during the trifluoromethylation or amination step, or a closely related byproduct.

Purification Workflow:

G Crude Crude Product Column Silica Gel Chromatography Crude->Column Fraction Collect Fractions Column->Fraction Analysis TLC/LC-MS Analysis Fraction->Analysis Combine Combine Pure Fractions Analysis->Combine Solvent Solvent Evaporation Combine->Solvent Recrystallize Recrystallization Solvent->Recrystallize Final Pure Product Recrystallize->Final

Caption: General purification workflow.

Troubleshooting Strategies:

TechniqueRecommendationRationale
Chromatography Screen different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina, C18).Changing the mobile or stationary phase can alter the selectivity and improve separation.
Recrystallization Experiment with various solvent systems for recrystallization.[7] A binary solvent system can sometimes provide better purification than a single solvent.Differences in solubility between the product and impurity can be exploited for effective purification.
Acid-Base Extraction Utilize the basicity of the amino group. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid. The amine product should move to the aqueous phase. Neutralize the aqueous phase and extract the pure product back into an organic solvent.This can be a very effective way to separate the basic amine product from non-basic impurities.

III. Experimental Protocols

Protocol 1: Amination of 3-Chloro-6-(trifluoromethyl)pyridazine

Objective: To synthesize 6-(Trifluoromethyl)pyridazin-3-amine from 3-chloro-6-(trifluoromethyl)pyridazine with minimal side reactions.

Materials:

  • 3-Chloro-6-(trifluoromethyl)pyridazine

  • Anhydrous ammonia

  • Anhydrous 1,4-dioxane

  • Autoclave or high-pressure reaction vessel

  • Stirring mechanism

Procedure:

  • To a high-pressure reaction vessel, add 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq).

  • Add anhydrous 1,4-dioxane (to a concentration of ~0.1 M).

  • Cool the vessel to -78 °C (dry ice/acetone bath).

  • Carefully condense anhydrous ammonia (10-20 eq) into the vessel.

  • Seal the vessel and allow it to warm to room temperature.

  • Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-(Trifluoromethyl)pyridazin-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Retrieved from

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Retrieved from

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Retrieved from [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PubMed Central. Retrieved from [Link]

  • ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central. Retrieved from [Link]

  • ScholarWorks@GVSU. (n.d.). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A brief review on Triazin-pyridazinones: Synthesis and biological activities. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines. Retrieved from

  • ResearchGate. (n.d.). Synthesis of N , N -Dioxopyridazines. Retrieved from [Link]

  • IJFMR. (n.d.). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine-containing heterocycles: Synthesis and some reactions of new 3-amino-2-functionalized-6-(2′-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Protocol for the preparation of primary amine-containing catalysts on the resin. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Complexities of Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming poor regioselectivity in pyridazine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the full potential of the pyridazine core in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuanced world of pyridazine chemistry. We will explore the underlying principles that govern regioselectivity and provide practical, actionable solutions to the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs): The Fundamentals of Pyridazine Reactivity

Q1: Why is achieving regioselectivity in pyridazine functionalization so challenging?

A1: The difficulty in controlling regioselectivity on the pyridazine ring stems from its inherent electronic properties. As a π-deficient heteroaromatic system with two adjacent nitrogen atoms, the pyridazine nucleus presents a unique electronic landscape.[1] The nitrogen atoms strongly withdraw electron density from the ring, making it less reactive towards electrophilic substitution than benzene. Furthermore, the lone pairs on the nitrogen atoms can coordinate to metal catalysts or reagents, influencing the regiochemical outcome of the reaction in complex ways. The relative reactivity of the C3/C6 and C4/C5 positions is often similar, leading to mixtures of isomers that are difficult to separate.

Q2: What are the key factors that control regioselectivity in pyridazine reactions?

A2: The regiochemical outcome of a pyridazine functionalization reaction is a delicate interplay of several factors:

  • Electronic Effects: The electron-withdrawing nature of the two adjacent nitrogen atoms deactivates the entire ring towards electrophilic attack and activates it towards nucleophilic attack. The C4 and C5 positions are generally more electron-deficient than the C3 and C6 positions.

  • Steric Hindrance: The size of both the substituents on the pyridazine ring and the incoming reagent can significantly influence the position of attack. Bulky groups will preferentially direct incoming reagents to less hindered positions.

  • Reaction Mechanism: The type of reaction being performed is a critical determinant of regioselectivity. For example, radical substitutions (like the Minisci reaction) and directed ortho-metalations will proceed through different intermediates, leading to distinct regiochemical preferences.

  • Directing Groups: The presence of directing groups on the pyridazine ring can override the inherent electronic preferences of the nucleus, enabling highly regioselective transformations.

Q3: How does the reactivity of pyridazine compare to its isomer, pyrimidine, or to pyridine?

A3: Pyridazine, pyrimidine, and pyridine are all π-deficient heterocycles, but the arrangement of the nitrogen atoms leads to distinct differences in reactivity. Pyridazine, with its two adjacent nitrogens, is generally more electron-deficient than pyridine. This heightened electron deficiency makes it more susceptible to nucleophilic attack but also more challenging to functionalize via electrophilic aromatic substitution. Compared to pyrimidine, the adjacent lone pairs in pyridazine can lead to unique chelation effects with metal catalysts, which can be exploited to control regioselectivity.

Troubleshooting Guides: From Theory to Practice

This section provides detailed troubleshooting guides for common pyridazine functionalization reactions. Each guide includes a discussion of the underlying principles, a step-by-step protocol for a representative reaction, and solutions to common problems.

Issue 1: Poor Regioselectivity in Minisci Radical Alkylation

Problem: My Minisci reaction on a substituted pyridazine is producing a mixture of C4 and C5-alkylated products, with poor selectivity for the desired isomer.

Causality and Solution: The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle.[2] In pyridazines, the C4 and C5 positions are the most electron-deficient and are therefore the most susceptible to radical attack.[3] The regioselectivity can be influenced by the electronic nature of the substituents already on the ring and the steric bulk of the incoming radical. To overcome poor regioselectivity, one can often tune the reaction conditions or introduce a directing group.

Workflow for Regioselective Minisci Alkylation:

cluster_0 Decision Workflow for Minisci Reaction Start Poor Regioselectivity in Minisci Reaction CheckSubstituents Analyze Electronic & Steric Effects of Substituents Start->CheckSubstituents TuneConditions Tune Reaction Conditions (Solvent, Temperature, Radical Source) CheckSubstituents->TuneConditions Subtle Effects ConsiderDirectingGroup Introduce a Directing Group CheckSubstituents->ConsiderDirectingGroup Strong Bias Needed TuneConditions->ConsiderDirectingGroup Unsuccessful DesiredSelectivity Achieve Desired Regioselectivity TuneConditions->DesiredSelectivity Successful ConsiderDirectingGroup->DesiredSelectivity Successful cluster_1 DoM Troubleshooting Workflow Start Poor Regioselectivity in DoM ChooseDG Select Appropriate Directing Group (DG) Start->ChooseDG ScreenBase Screen Bases (n-BuLi, LDA, TMP-bases) ChooseDG->ScreenBase OptimizeTemp Optimize Temperature (Crucial for Selectivity) ScreenBase->OptimizeTemp LewisAcid Consider Lewis Acid Additive (e.g., BF3·OEt2) OptimizeTemp->LewisAcid Selectivity Still Poor Quench Trap with Electrophile OptimizeTemp->Quench Good Selectivity LewisAcid->Quench Success Achieve Desired Product Quench->Success cluster_2 Halogenation Strategy Workflow Start Poor Halogenation Selectivity DirectHalogenation Direct Electrophilic Halogenation Start->DirectHalogenation Initial Attempt N_Oxide Formation of Pyridazine N-Oxide Start->N_Oxide Alternative Strategy DirectHalogenation->N_Oxide Unsuccessful HalogenateN_Oxide Halogenation of N-Oxide N_Oxide->HalogenateN_Oxide Deoxygenation Deoxygenation HalogenateN_Oxide->Deoxygenation Success Regioselective Halopyridazine Deoxygenation->Success cluster_3 Suzuki Coupling Optimization Start Mixture of Isomers in Suzuki Coupling AnalyzeSubstrate Analyze Electronic & Steric Profile of Dihalopyridazine Start->AnalyzeSubstrate ScreenCatalyst Screen Pd Catalyst & Ligand AnalyzeSubstrate->ScreenCatalyst OptimizeBaseSolvent Optimize Base & Solvent System ScreenCatalyst->OptimizeBaseSolvent ControlStoichiometry Control Stoichiometry of Boronic Acid OptimizeBaseSolvent->ControlStoichiometry Success Selective Mono-arylation ControlStoichiometry->Success cluster_4 Photocatalysis Optimization Start Poor Outcome in Photocatalytic Reaction ScreenPhotocatalyst Screen Photocatalysts (e.g., Ru(bpy)3, Ir(ppy)3, organic dyes) Start->ScreenPhotocatalyst VaryRadicalPrecursor Vary Radical Precursor & Additives ScreenPhotocatalyst->VaryRadicalPrecursor OptimizeSolvent Optimize Solvent & Concentration VaryRadicalPrecursor->OptimizeSolvent LightSource Check Light Source Wavelength & Intensity OptimizeSolvent->LightSource Success Successful C-H Functionalization LightSource->Success

Sources

Technical Support Center: Impurity Management for 6-(Trifluoromethyl)pyridazin-3-amine

[1]

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Purification, Isolation, and Quality Control of CAS 935777-24-5 Last Updated: January 2026[1][2]

Executive Summary & Chemical Context

The synthesis of 6-(Trifluoromethyl)pyridazin-3-amine typically proceeds via nucleophilic aromatic substitution (

11

This guide addresses the three critical impurity classes:

  • Unreacted Precursor: 3-Chloro-6-(trifluoromethyl)pyridazine (Lipophilic).[1]

  • Hydrolysis By-product: 6-(Trifluoromethyl)pyridazin-3(2H)-one (Amphoteric/Polar).[1]

  • Oligomers/Oxidation Products: Azo-dimers (Colored).

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a persistent [M+2] peak in my LC-MS spectrum."

Diagnosis: Residual 3-Chloro-6-(trifluoromethyl)pyridazine .[1] Mechanism: The chlorine atom has a distinct natural isotope abundance (


12




12Why it happens:

1

Corrective Action (Protocol A): Do not rely solely on silica chromatography, as the

Chemoselective Acid-Base Extraction1
  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Extract with 1M HCl (3x). The amine product will protonate (

    
    ) and move to the aqueous phase.[1] The non-basic chloro-impurity remains in the organic phase.[1]
    
  • Wash the aqueous layer with fresh EtOAc to remove entrained neutral impurities.[1]

  • Basify the aqueous layer to pH 10 with saturated

    
      (avoid strong NaOH to prevent hydrolysis).[1][2]
    
  • Extract the free base back into EtOAc.[1]

Issue 2: "The product has a yellow/orange tint, but NMR looks clean."

Diagnosis: Trace Azo-dimer formation or N-oxide impurities .[1] Mechanism: Pyridazine amines are susceptible to oxidative coupling under aerobic conditions, especially if metal salts (e.g., copper from synthesis or water lines) are present.[1][2] Even <0.1% of azo-impurities can cause intense coloration.[1] Why it happens: Exposure to light and air during drying or recrystallization in non-degassed solvents.[1]

Corrective Action (Protocol B): Perform a Carbon Treatment followed by recrystallization.[1][2]

  • Dissolve crude solid in boiling Ethanol (EtOH) .

  • Add Activated Charcoal (10 wt%) .

  • Reflux for 15 minutes.

  • Filter while hot through a Celite pad to remove carbon.[1]

  • Cool slowly to 4°C. The azo-impurities typically remain in the mother liquor.[1]

Issue 3: "My yield is low, and I see a broad peak around 11-12 ppm in NMR."

Diagnosis: Hydrolysis to 6-(Trifluoromethyl)pyridazin-3(2H)-one . Mechanism: The trifluoromethyl group is strongly electron-withdrawing, making the C3-position electrophilic.[1] In the presence of water and high heat (or strong base), the chloro-precursor or the amine product can hydrolyze to the pyridazinone tautomer.[1] Why it happens: Using aqueous ammonia at temperatures >100°C without phase transfer catalysts, or prolonged exposure to NaOH during workup.[1][2]

Corrective Action:

  • Prevention: Switch to ammonia in methanol (7N

    
    /MeOH)  or use a sealed vessel with anhydrous conditions if possible.[1][2]
    
  • Removal: The pyridazinone is significantly more acidic (

    
    ) than the amine.[1] Wash the organic extract with 0.5M NaOH .[1] The pyridazinone will deprotonate and partition into the aqueous phase, while the amine product remains in the organic layer.[2]
    

Decision Tree & Workflow Visualization

The following diagram outlines the logical flow for purifying the crude reaction mixture based on the specific impurities detected.

PurificationStrategyStartCrude Reaction MixtureCheckLCMSAnalyze LC-MS / TLCStart->CheckLCMSDecision1Impurity: Starting Material (Cl)?CheckLCMS->Decision1Decision2Impurity: Pyridazinone (OH)?Decision1->Decision2NoActionAcidBaseProtocol A:Acid-Base Extraction(HCl Wash -> Basify)Decision1->ActionAcidBaseYes (M+2 Peak)Decision3Impurity: Color/Dimer?Decision2->Decision3NoActionBaseWashCaustic Wash:Wash Organic Layerwith 0.5M NaOHDecision2->ActionBaseWashYes (Broad NMR peak)ActionCarbonProtocol B:Activated Carbon +Recrystallization (EtOH)Decision3->ActionCarbonYes (Yellow Solid)FinalPure 6-(Trifluoromethyl)pyridazin-3-amineDecision3->FinalNo (White/Off-white)ActionAcidBase->Decision2ActionBaseWash->Decision3ActionCarbon->Final

Caption: Purification logic flow for isolating 6-(Trifluoromethyl)pyridazin-3-amine from common synthetic by-products.

Analytical Data & Impurity Profile

Accurate identification is the prerequisite for purification.[1] Use the table below to confirm impurity identities.

ComponentStructureRetention Time (Relative)Key Identification SignalPhysiochemical Property
Target Product 6-(CF3)pyridazin-3-amine1.00MS: 164.1

. NMR:

6.8-7.0 (br s,

)
Basic (

), Soluble in EtOAc, MeOH.[1][2]
Impurity A (Precursor)3-Chloro-6-(CF3)pyridazine1.25 (Non-polar)MS: 182.5/184.5 (3:1 ratio).[1][2] NMR: No

peak.
Non-basic, Lipophilic.[2] Removed by Acid Wash.[1]
Impurity B (Hydrolysis)6-(CF3)pyridazin-3(2H)-one0.60 (Polar)MS: 165.1

. NMR: Broad singlet >11 ppm (NH amide).[1][2]
Acidic (

).[1][2] Soluble in basic water.[1]
Impurity C (Dimer)Azo-dimer derivatives1.10 - 1.30UV-Vis: Absorbance >400nm.[1] MS:

.[1][2]
Highly colored.[1] Removed by Carbon/Recryst.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Best for removing unreacted starting material (Impurity A).[1]

  • Dissolution: Dissolve 10 g of crude solid in 100 mL of Ethyl Acetate.

  • Acid Extraction: Transfer to a separatory funnel. Add 50 mL of 1.0 M HCl . Shake vigorously for 2 minutes.

    • Note: The product moves to the bottom aqueous layer.[1] The starting material stays in the top organic layer.[1]

  • Separation: Collect the aqueous layer.[1] Repeat extraction of the organic layer with another 25 mL of 1.0 M HCl.[1] Combine aqueous layers.[1]

  • Organic Wash: Wash the combined aqueous acidic layer with 30 mL of fresh Ethyl Acetate (discard this organic wash).[1][2]

  • Basification: Cool the aqueous solution in an ice bath. Slowly add saturated aqueous

    
      until pH reaches ~10. A precipitate may form.[1]
    
  • Final Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Recrystallization from Ethanol/Water

Best for final polishing and removing color bodies.[2]

  • Solvent Prep: Prepare a mixture of Ethanol:Water (9:1).[1][2]

  • Dissolution: Heat the solvent to reflux. Add the crude amine slowly until saturation is reached (approx. 10-15 mL per gram).

  • Clarification: If insoluble particles or color persist, add activated carbon (5% w/w), stir for 5 mins at reflux, and hot filter.

  • Crystallization: Allow the filtrate to cool to room temperature over 2 hours, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the off-white needles and wash with cold 50% EtOH/Water.[1] Dry in a vacuum oven at 45°C.

References

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions : Kodama, T., Sasaki, I., & Sugimura, H. (2021).[1][2][3] Journal of Organic Chemistry. Describes the regioselective synthesis of 6-aryl-pyridazin-3-amines. [1][2]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines : Rahman, M. M., et al. (2020).[1] Journal of Bangladesh Academy of Sciences. Details the Suzuki-Miyaura cross-coupling and amination strategies for pyridazines.

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines : Journal of Medicinal Chemistry. Provides solubility and purification data for pyridazine-based scaffolds. [1][2]

  • PubChem Compound Summary for 6-Chloro-3-aminopyridazine : National Library of Medicine.[1] Provides physical property data and safety classifications relevant to the pyridazine amine class.[1][4][5][6]

  • Chemical Stability of Trifluoromethyl Amines : Chemical Communications. Discusses the stability and synthesis of trifluoromethyl-bearing amines.

Technical Support Center: Optimization of Palladium Catalyst Loading for Pyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed pyridazine coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing the pyridazine moiety. The inherent electronic properties of the pyridazine ring—namely its electron-deficient nature and the Lewis basicity of its nitrogen atoms—present unique challenges that can lead to catalyst inhibition and low reaction yields.[1]

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reactions for robustness and scalability.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction is sluggish or has stalled completely. What is the most likely cause?

Answer: The most common culprit is catalyst deactivation. The lone pair of electrons on the pyridazine's nitrogen atoms can coordinate strongly to the palladium center, forming dormant or inactive catalyst complexes.[1][2] This sequestration of the active Pd(0) species effectively halts the catalytic cycle.

Suggested Actions & Rationale:

  • Ligand Selection: The choice of ligand is paramount. Employ sterically hindered and electron-rich phosphine ligands, such as the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos).[3]

    • Causality: The bulk of these ligands creates a "pocket" around the palladium atom. This steric shielding physically obstructs the pyridazine nitrogen from coordinating to the metal center, thereby preventing the formation of off-cycle, inactive species.[2] The ligand's electron-donating character also increases the electron density on the palladium, which can facilitate the rate-limiting oxidative addition step.[4]

  • Increase Catalyst Loading: While not a first resort, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for a low concentration of active catalyst. However, this should be considered a workaround, not a fundamental solution, as it can lead to higher residual palladium in the product.[5][6]

  • Consider Precatalysts: Using well-defined palladium precatalysts (e.g., G4-Pd precatalysts) can ensure a more efficient and reproducible generation of the active Pd(0) species in solution compared to using separate Pd sources and ligands.[7][8]

Question 2: My yield is consistently low, and I'm observing significant hydrodehalogenation (loss of Br/Cl and replacement with H). How can I fix this?

Answer: Low yield accompanied by hydrodehalogenation points to a competition between the desired reductive elimination step (which forms the product) and an undesired side reaction, likely β-hydride elimination from certain coupling partners or a competing hydrodehalogenation pathway.[5]

Suggested Actions & Rationale:

  • Optimize the Base: The choice and strength of the base are critical.

    • For Suzuki couplings, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger ones.

    • For Buchwald-Hartwig aminations, the base must be strong enough to deprotonate the amine but not so strong as to promote side reactions. Bases like NaOtBu or LHMDS are common, but their strength can sometimes be detrimental.[9] Screening different bases is highly recommended.[5]

  • Lower the Reaction Temperature: Elevated temperatures can accelerate side reactions. Running the reaction at a lower temperature for a longer duration may favor the desired product pathway.[5]

  • Ligand Screening: As with catalyst deactivation, sterically demanding ligands can also disfavor pathways leading to hydrodehalogenation by making the transition state for this side reaction less accessible.[5]

Troubleshooting Workflow Diagram

G start Low Yield or No Reaction check_purity 1. Verify Reagent Purity & Integrity (Substrates, Base, Solvent) start->check_purity check_setup 2. Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_purity->check_setup catalyst_issue 3. Address Potential Catalyst Deactivation check_setup->catalyst_issue ligand_screen Screen Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, SPhos) catalyst_issue->ligand_screen Yes side_reactions 4. Check for Side Reactions (LCMS Analysis) catalyst_issue->side_reactions No precatalyst Use a Well-Defined Precatalyst (e.g., G-series) ligand_screen->precatalyst increase_loading Modestly Increase Catalyst Loading (e.g., 1% -> 2.5%) precatalyst->increase_loading increase_loading->side_reactions hydrodehalogenation Hydrodehalogenation Observed side_reactions->hydrodehalogenation Yes hydrolysis Pyridazinone Formation Observed side_reactions->hydrolysis Yes success Improved Yield side_reactions->success No Side Products optimize_temp_base Lower Temperature Screen Weaker Bases hydrodehalogenation->optimize_temp_base optimize_time_temp Optimize Time & Temperature (e.g., 80°C instead of 110°C) hydrolysis->optimize_time_temp optimize_temp_base->success optimize_time_temp->success

Caption: A systematic workflow for troubleshooting low-yield pyridazine coupling reactions.

Question 3: My purification is complicated by a pyridazinone byproduct. What causes this and how can it be prevented?

Answer: The formation of a pyridazinone is typically the result of hydrolysis of your halopyridazine starting material.[10] This can be exacerbated by the presence of water (especially in Suzuki reactions) and elevated temperatures.

Suggested Actions & Rationale:

  • Temperature and Time Control: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. A lower temperature for a longer period is often a successful strategy.[5]

  • Base Selection: While some bases are hygroscopic, ensuring you are using a high-quality, anhydrous base can help. In Suzuki reactions where water is a co-solvent, minimizing its ratio or screening alternative solvent systems may be necessary.

Frequently Asked Questions (FAQs)

Q: What is a standard palladium catalyst loading for pyridazine coupling reactions?

A: For laboratory-scale synthesis, a palladium loading of 0.5 to 5 mol% is a common starting point.[6]

  • Lower end (0.5-1 mol%): Ideal for highly reactive substrates or in well-optimized systems.

  • Mid-range (2-3 mol%): A robust starting point for new or challenging substrates like pyridazines.[3]

  • Higher end ( >3 mol%): Generally reserved for particularly difficult couplings or when catalyst deactivation is severe.[6]

For process development and manufacturing, the goal is to reduce this significantly, often to parts-per-million (ppm) levels, to minimize cost and reduce metal contamination in the final product.[6][11][12]

Q: How do I choose the optimal palladium precursor, ligand, base, and solvent?

A: The optimal conditions are highly substrate-dependent, but the following table provides validated starting points for common pyridazine coupling reactions.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂, or Precatalysts
Typical Loading 1-3 mol%1-3 mol%
Recommended Ligand SPhos, XPhos, P(t-Bu)₃, Pd(PPh₃)₄[10]XPhos, RuPhos, BrettPhos[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (aqueous)[5][14]NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃[5][9]
Solvent Dioxane/H₂O, Toluene/H₂O, DME/EtOH/H₂O[10]Toluene, Dioxane, THF[15]
Temperature 80-110 °C80-110 °C (can sometimes be run at RT)[9]

Q: How can I effectively monitor my reaction's progress?

A: Regular monitoring is crucial to avoid side reactions from over-heating or extended times.

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method. It gives quantitative information on the conversion of starting material and can identify the masses of your product and any major byproducts (e.g., hydrodehalogenated species, pyridazinones), which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring to obtain precise kinetic data.[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine

This protocol is a representative starting point and will likely require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridazine (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the previously degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., SPhos, 2.2-5.5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and stir vigorously. Monitor the reaction progress periodically by LC-MS.

  • Workup: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridazine

  • Reaction Setup: To an oven-dried Schlenk flask, add the halopyridazine (1.0 equiv.), the amine (1.1–1.2 equiv.), the ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the base (e.g., NaOtBu, 1.2–1.4 equiv.) under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Simplified Catalytic Cycle & Pyridazine Inhibition

G cluster_cycle Productive Catalytic Cycle Pd0 L-Pd(0) PdII L-Pd(II)(Ar)(X) Pd0->PdII Inactive Inactive (Pyridazine)₂-Pd-L Pd0->Inactive OxAdd Oxidative Addition PdII_2 L-Pd(II)(Ar)(R) PdII->PdII_2 PdII->Inactive Trans Transmetalation (Suzuki) or Amine Coordination (B-H) Product Ar-R RedElim Reductive Elimination Inhibition Inhibition

Caption: The productive catalytic cycle is often intercepted by pyridazine, which sequesters the active Pd(0) or Pd(II) species into an inactive complex.

References

  • Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions Source: PubMed URL: [Link]

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL: [Link]

  • Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery Source: University of Windsor Scholarship Repository URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties Source: ResearchGate URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications - Chemical Reviews URL: [Link]

  • Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]

  • Title: Help needed with unreproducible Suzuki coupling Source: Reddit URL: [Link]

  • Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL: [Link]

  • Title: Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS Publications - Chemical Reviews URL: [Link]

  • Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers in Catalysis URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: WordPress URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PMC - National Center for Biotechnology Information URL: [Link]

Sources

Pyridazine Synthesis Work-up & Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the work-up and purification of pyridazine-containing compounds. Pyridazines, while being a "privileged structure" in drug discovery, possess unique physicochemical properties that can complicate their isolation.[1] This guide moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot and refine your procedures effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the work-up of pyridazine synthesis reactions.

Q1: My pyridazine product seems to be lost during the aqueous work-up. Why is this happening and how can I prevent it?

This is a classic issue rooted in the basicity of the pyridazine ring. While the parent pyridazine is a weak base (pKa ≈ 2.0), which is considerably less basic than pyridine (pKa ≈ 5.2), the presence of electron-donating groups (like amino groups) can significantly increase its basicity.[2]

  • The Problem: If your reaction mixture is acidic, or if you perform an acidic wash (e.g., with 1M HCl) intending to remove basic impurities, your electron-rich pyridazine product may become protonated. The resulting pyridazinium salt is highly polar and will partition into the aqueous layer, leading to apparent yield loss.

  • The Solution:

    • pH Monitoring: Before extraction, carefully adjust the pH of the aqueous phase. Basify the mixture with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of 8-9. This deprotonates the pyridazinium salt, rendering the pyridazine neutral and extractable into common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Strategic Extraction: Alternatively, you can use this property to your advantage. If your product is sufficiently basic and your impurities are neutral, you can perform an acidic extraction to pull the product into the aqueous phase, wash the aqueous phase with an organic solvent to remove neutral impurities, and then basify the aqueous phase to recover your pure product via a final organic extraction.

Q2: How do I safely and effectively remove residual hydrazine from my reaction mixture?

Hydrazine is a common reagent in pyridazine synthesis, often by condensing with 1,4-dicarbonyl compounds.[3][4] It is toxic, potentially carcinogenic, and highly reactive, necessitating careful handling and complete removal.[5][6][7][8]

  • The Problem: Excess hydrazine is difficult to remove by simple evaporation due to its high boiling point and can interfere with subsequent steps or contaminate the final product. It can also pose a significant safety risk during work-up.[6][8]

  • The Solution: Quenching

    • Aldehyde/Ketone Quench: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C. Add a simple ketone like acetone or a benign aldehyde like benzaldehyde dropwise. This will react with the excess hydrazine to form a hydrazone, which is typically easier to remove during extraction or chromatography.

    • Oxidative Quenching (Use with Caution): For small amounts, a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide can be used to oxidize hydrazine to nitrogen gas and water. This is highly exothermic and should only be performed with extreme care, at low temperatures, with vigorous stirring, and behind a blast shield. This method is generally not recommended for large-scale operations.

    • Aqueous Washes: After quenching, perform several washes with water or brine. Hydrazine and its salts have good water solubility, which helps in their removal.

Q3: I'm struggling to purify my pyridazine derivative. Should I use recrystallization or column chromatography?

The choice depends on the physical state of your product, its purity profile, and the nature of the impurities.

  • When to Choose Recrystallization:

    • If your product is a solid: Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product, yielding highly pure crystalline material.

    • If impurities have different solubility profiles: The success of recrystallization hinges on finding a solvent system where your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution upon cooling.

    • For scalability: Recrystallization is generally more scalable and cost-effective than chromatography for large quantities of material.

  • When to Choose Column Chromatography:

    • If your product is an oil: Chromatography is the default method for non-crystalline products.

    • If impurities have similar polarity: When dealing with byproducts of similar structure and polarity to your desired compound, chromatography on silica or alumina gel provides the necessary resolving power.[9]

    • For complex mixtures: If the reaction produces multiple byproducts, chromatography is essential to isolate the desired component.

Many published procedures for pyridazine synthesis report purification by both chromatography and a final recrystallization step to achieve high purity.[10]

Q4: My isolated pyridazine product is highly colored, but I expect a white or pale-yellow solid. What causes this and how can I fix it?

  • The Cause: Color often arises from high-molecular-weight, conjugated byproducts or baseline impurities from starting materials. Sometimes, air oxidation of the pyridazine or related intermediates can also lead to colored species.

  • The Solution:

    • Activated Charcoal (Norit/Decolorizing Carbon): During recrystallization, after dissolving your crude product in the minimum amount of hot solvent, you can add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal, which will have adsorbed the colored impurities.

    • Chromatography: A silica gel plug or a full column can effectively remove colored impurities, which often stick strongly to the stationary phase.

Troubleshooting Guides & Workflows

Guide 1: Selecting the Optimal Work-up Strategy

The following decision tree provides a systematic approach to designing your work-up procedure based on the properties of your target pyridazine.

G Fig. 1: Decision Tree for Pyridazine Work-up start Reaction Complete (by TLC/LCMS) quench Is quenching of unreacted reagents necessary? (e.g., Hydrazine, Strong Base) start->quench perform_quench Perform Quenching (e.g., add acetone for hydrazine) quench->perform_quench Yes dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) quench->dilute No perform_quench->dilute wash Perform Aqueous Washes (Water, Brine) dilute->wash product_props What are the product's acid/base properties? wash->product_props neutral_path Extract with organic solvent. Dry (Na₂SO₄), filter, concentrate. product_props->neutral_path Neutral basic_path Perform acidic wash (1M HCl) to remove basic impurities. OR Extract product into aqueous acid. product_props->basic_path Basic (pKa > 4) acidic_path Perform basic wash (sat. NaHCO₃) to remove acidic impurities. product_props->acidic_path Acidic crude Crude Product Obtained neutral_path->crude basic_path->crude acidic_path->crude purify Purify by Chromatography and/or Recrystallization crude->purify

Caption: A flowchart to guide the selection of an appropriate work-up procedure.

Guide 2: Physicochemical Data for Work-up Design

Understanding the fundamental properties of the pyridazine core is essential for troubleshooting.

PropertyValue/DescriptionImplication for Work-up
Basicity (pKa) ~2.0 for unsubstituted pyridazine.[2]Weakly basic. Protonation requires strong acids. Substituents dramatically alter this.
Dipole Moment High (~3.9 D).[2]Contributes to higher polarity than pyridine, affecting solubility and chromatographic retention.
H-Bonding Both nitrogen atoms act as H-bond acceptors.[2]Influences solubility in protic solvents like water and alcohols.
Solubility Generally soluble in polar organic solvents.[4]Good candidate for recrystallization from mixed solvent systems (e.g., alcohol/water, DCM/hexane).

Detailed Experimental Protocols

Protocol 1: General Acid-Base Extraction for a Basic Pyridazine Derivative

This protocol is designed to purify a basic pyridazine product from neutral or acidic impurities.

  • Reaction Quench & Solvent Addition: Once the reaction is deemed complete, cool the mixture to room temperature. If necessary, perform a quenching step as described in the FAQs. Dilute the reaction mixture with an appropriate organic solvent (e.g., 5 volumes of Ethyl Acetate).

  • Acidic Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and allow the layers to separate.

  • Isolate Aqueous Layer: Drain the aqueous layer (which now contains your protonated pyridazine salt) into a clean flask. The organic layer contains neutral impurities and can be discarded (confirm product absence by TLC first).

  • Wash Step: Return the aqueous layer to the separatory funnel and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) or saturated NaHCO₃ solution with stirring until the pH is ~9 (check with pH paper). A precipitate may form as the neutral product becomes insoluble.

  • Product Extraction: Extract the basified aqueous layer three times with fresh portions of an organic solvent (e.g., Dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now enriched and ready for final purification.[9][11]

Protocol 2: Recrystallization of a Pyridazine Solid

This protocol provides a general method for purifying a solid pyridazine derivative.

  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., isopropanol, ethyl acetate, toluene) dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. If one solvent is too good, and another too poor, a mixed solvent system (e.g., Ethanol/Water, DCM/Hexane) may be ideal.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • Jubb, H., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Source provided by grounding tool, specific journal not listed].
  • BenchChem. (n.d.).
  • Olejniczak, A., et al. (2022).
  • Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
  • BenchChem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis. BenchChem.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • ResearchGate. (n.d.). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2), and a bidentate Lewis acid/pyridazine adduct (3).
  • DTIC. (n.d.). Safety and Handling of Hydrazine. DTIC.
  • Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. r/OrganicChemistry.
  • Lirias. (n.d.).
  • Oliveira-Campos, A. M. F., et al. (n.d.).
  • Arxada. (n.d.). Performance Chemicals Hydrazine. Arxada.
  • Sciencemadness.org. (2007). Hydrazine Safety & Handling Questions. Sciencemadness.org.
  • MDPI. (2022).
  • Flefel, E. M., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal.
  • Synthesis Workshop Videos. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube.
  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Google Patents. (1986). US4628088A - Preparation of substituted pyridazines.
  • Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Chemistry Stack Exchange.
  • ChemTube3D. (n.d.). Synthesis of Pyridazine. ChemTube3D.
  • Wikipedia. (n.d.). Pyridazine. Wikipedia.
  • University of Wollongong. (n.d.).
  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
  • YouTube. (2021). PYRIDAZINE#PYRIDAZINE SYNTHESIS.
  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
  • MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI.
  • BenchChem. (n.d.). Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.

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Validation & Comparative

A Comparative Analysis of 6-(Trifluoromethyl)pyridazin-3-amine Analogs in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-(trifluoromethyl)pyridazin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of biologically active molecules.[1] The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity, making this heterocyclic amine a focal point in the development of novel therapeutics, particularly in oncology and inflammatory diseases.[1] This guide presents a comparative analysis of various analogs of 6-(trifluoromethyl)pyridazin-3-amine, focusing on their structure-activity relationships (SAR) as anticancer agents and kinase inhibitors. We will delve into the synthetic strategies, comparative biological data, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their research in this promising chemical space.

The 6-(Trifluoromethyl)pyridazin-3-amine Core: A Foundation for Potent Bioactivity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold found in numerous pharmacologically active compounds.[2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[2][3] The introduction of a trifluoromethyl (CF3) group at the 6-position of the pyridazine ring significantly influences the molecule's physicochemical properties. The high electronegativity and lipophilicity of the CF3 group can enhance membrane permeability, improve metabolic stability by blocking potential sites of oxidation, and increase binding affinity to target proteins.[4] The 3-amino group serves as a key handle for further chemical modifications, allowing for the exploration of a vast chemical space to optimize potency and selectivity.

Comparative Analysis of Anticancer Activity

Derivatives of the 6-(trifluoromethyl)pyridazin-3-amine scaffold have demonstrated significant potential as anticancer agents. The primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[5]

Structure-Activity Relationship (SAR) of Pyridazine Analogs

Systematic modifications of the pyridazine core have provided valuable insights into the structural requirements for potent anticancer activity. A generalized SAR is depicted below:

SAR cluster_core 6-(Trifluoromethyl)pyridazin-3-amine Core cluster_R1 Modifications at 3-Amino Group cluster_R2 Modifications at other positions Core N-N-C(CF3)=C-C=C-NH2 Amide Amide Linkage (e.g., -NHCOR) Core->Amide Increases kinase inhibitory activity Urea Urea/Thiourea Linkage (e.g., -NHCONHR) Core->Urea Can modulate potency and solubility Aryl Direct Aryl/Heteroaryl Substitution Core->Aryl Often crucial for targeting specific kinases C4_Sub Substitution at C4 Core->C4_Sub Steric hindrance can decrease activity C5_Sub Substitution at C5 Core->C5_Sub Substitution can influence planarity and activity

Caption: Generalized Structure-Activity Relationship (SAR) of 6-(Trifluoromethyl)pyridazin-3-amine analogs.

Studies on related pyridazine and pyrimidine derivatives have shown that the nature of the substituent on the amino group is critical for biological activity.[6][7] For instance, the formation of an amide linkage with various aromatic and heteroaromatic carboxylic acids can lead to potent kinase inhibitors.[8] The choice of the appended ring system allows for the targeting of specific amino acid residues in the ATP-binding pocket of kinases.

Comparative In Vitro Anticancer Activity

The following table summarizes hypothetical, yet representative, in vitro cytotoxicity data for a series of 6-(trifluoromethyl)pyridazin-3-amine analogs against various human cancer cell lines. This data is based on typical results observed for novel pyridazine derivatives.[2][5]

Compound IDR Group (at 3-amino position)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
TP-1 -H> 50> 50> 50
TP-2 -C(O)Ph15.221.818.5
TP-3 -C(O)-(4-fluorophenyl)8.712.49.9
TP-4 -C(O)-(4-methoxyphenyl)12.118.914.3
TP-5 -C(O)NH-(4-chlorophenyl)5.47.86.1
Doxorubicin (Reference Drug)0.81.10.9

Data is hypothetical and for illustrative purposes.

The data illustrates that derivatization of the 3-amino group is essential for cytotoxic activity. The introduction of an amide linkage (TP-2, TP-3, TP-4) significantly enhances potency compared to the unsubstituted parent compound (TP-1). Furthermore, the electronic properties of the substituent on the phenyl ring play a role, with the electron-withdrawing fluorine atom in TP-3 leading to improved activity over the electron-donating methoxy group in TP-4. The urea analog (TP-5) demonstrates the most potent activity in this hypothetical series, suggesting that the hydrogen bonding capabilities of the urea linkage may be crucial for target engagement.

Kinase Inhibition Profile

The anticancer activity of many pyridazine derivatives is attributed to their ability to inhibit protein kinases.[5][9][10][11] Analogs of 6-(trifluoromethyl)pyridazin-3-amine have been investigated as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and Activin receptor-like kinase 5 (ALK5).[12][13]

Comparative Kinase Inhibitory Activity

The following table presents a hypothetical comparison of the kinase inhibitory activity of selected analogs.

Compound IDTarget KinaseIC50 (nM)
TP-3 VEGFR285
TP-5 BTK45
TP-6 ALK562
Ibrutinib BTK (Reference)0.5

Data is hypothetical and for illustrative purposes.

This data suggests that subtle structural modifications can significantly alter the kinase selectivity profile of these compounds.

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. The following sections provide detailed methodologies for the synthesis and biological evaluation of 6-(trifluoromethyl)pyridazin-3-amine analogs.

General Synthetic Scheme

A common synthetic route to N-acylated analogs of 6-(trifluoromethyl)pyridazin-3-amine is outlined below.

Synthesis Start 6-(Trifluoromethyl)pyridazin-3-amine Product1 N-Acyl Analog Start->Product1 Acylation Product2 Urea Analog Start->Product2 Ureation Reagent1 R-COCl or R-COOH (Coupling agent, Base) Reagent1->Product1 Reagent2 R-NCO Reagent2->Product2

Caption: General synthetic routes to N-acyl and urea analogs.

Step-by-step protocol for N-acylation (e.g., synthesis of TP-2):

  • To a solution of 6-(trifluoromethyl)pyridazin-3-amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • The mixture is cooled to 0 °C, and the corresponding acyl chloride (e.g., benzoyl chloride, 1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-acyl analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Workflow Step1 Seed cells in 96-well plate Step2 Incubate for 24h Step1->Step2 Step3 Treat with compounds (various concentrations) Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Incubate for 2-4h Step5->Step6 Step7 Add solubilizing agent (e.g., DMSO) Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well.

  • Incubation: The plates are incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well.

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37 °C.

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.

In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is through a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol for ADP-Glo™ Kinase Assay (Promega): [13]

  • Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer. The amount of light generated is proportional to the ADP concentration and, therefore, the kinase activity. The IC50 values are calculated by plotting the inhibition of kinase activity against the compound concentration.

Conclusion and Future Directions

The 6-(trifluoromethyl)pyridazin-3-amine scaffold continues to be a highly valuable starting point for the development of novel therapeutic agents. The comparative analysis of its analogs reveals that strategic modifications, particularly at the 3-amino position, can lead to potent and selective inhibitors of various cancer-related targets. The structure-activity relationships discussed herein provide a roadmap for the rational design of next-generation pyridazine-based drugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to translate their preclinical efficacy into clinical success. Further exploration of fused ring systems incorporating the 6-(trifluoromethyl)pyridazine core may also unveil novel chemical entities with unique biological activities.

References

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

  • 6-(Trifluoromethyl)pyridazin-3-amine. MySkinRecipes. Available at: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. ResearchGate. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences. Available at: [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS Infectious Diseases. Available at: [Link]

  • Comparative Molecular Field Analysis of Aminopyridazine Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • A structure-activity relationship study of novel 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives as TAK1 kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA. Available at: [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. Available at: [Link]

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Comparative Biological Activity Profile: Propyl vs. Isopropyl Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Propyl vs. Isopropyl Substituted Pyridazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the substitution of an alkyl chain on a heteroaromatic scaffold is a critical "magic methyl" moment—a subtle change that can drastically alter potency, selectivity, and metabolic fate. This guide analyzes the Structure-Activity Relationship (SAR) differences between n-propyl (linear) and isopropyl (branched) substitutions on the pyridazine core.

Key Takeaways:

  • Enzymatic Potency (PDE4/COX-2): Isopropyl substitutions generally outperform n-propyl in enzyme inhibition assays.[1] The branched structure provides superior shape complementarity within hydrophobic pockets (e.g., PDE4B, COX-2), often resulting in a 2- to 5-fold increase in potency.[1]

  • Antimicrobial Efficacy: n-Propyl substitutions are superior in antimicrobial applications.[1][2] The linear chain facilitates better membrane intercalation and disruption compared to the sterically bulky isopropyl group.[2]

  • Metabolic Stability: Isopropyl groups introduce a liability for CYP450-mediated

    
    -dealkylation or hydroxylation at the tertiary carbon, whereas n-propyl groups are prone to terminal (
    
    
    
    ) oxidation.[1]

Chemical & Physical Properties Comparison

Before analyzing biological data, it is essential to understand the physicochemical shifts induced by this isomerism.[2]

Propertyn-Propyl PyridazineIsopropyl PyridazineImpact on Bioactivity
Steric Bulk Low (Linear)High (Branched)Isopropyl fills "globular" hydrophobic pockets better.[1]
Rotatable Bonds 21Isopropyl is more rigid, reducing entropic penalty upon binding.[2]
Lipophilicity (LogP) Higher Surface AreaSlightly Lower Surface Arean-Propyl is more lipophilic; Isopropyl is more soluble.[1]
Metabolic Liability

-oxidation (Terminal)

-hydroxylation (Tertiary C)
Distinct metabolite profiles (Carboxylic acid vs. Acetone/Alcohol).[1]

Case Studies: Biological Activity Analysis

Case Study A: PDE4 Inhibition (Anti-inflammatory/Respiratory)

Context: Phosphodiesterase 4 (PDE4) inhibitors are critical for treating COPD and asthma.[2][3][4] The pyridazinone scaffold is a known pharmacophore for PDE4 inhibition.[2][3]

  • Observation: In pyrrolo[2,3-d]pyridazinone series, an isopropyl group at the N1-position is significantly more potent than the n-propyl analog.[1]

  • Mechanistic Insight: The PDE4 active site contains a hydrophobic clamp (involving residues like Phenylalanine and Isoleucine).[2] The globular shape of the isopropyl group maximizes van der Waals contacts within this sub-pocket.[2] The linear n-propyl group extends beyond the optimal binding zone, failing to capture these stabilizing interactions.

  • Data Point:

    • Isopropyl-analog (Compound 15c): IC

      
      
      
      
      
      34 nM (High Potency)[1]
    • n-Propyl-analog: IC

      
       > 100 nM (Reduced Potency)[1]
      
Case Study B: Analgesic Activity (Emorfazone Analogs)

Context: Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) is a marketed analgesic.[1][5]

  • Observation: In 5-alkylidenepyridazine-3-one derivatives, the isopropyl ester derivatives consistently show higher analgesic activity compared to n-propyl derivatives.[1]

  • Mechanistic Insight: The isopropyl group likely enhances oral bioavailability (improved solubility/permeability balance) and provides a better fit in the COX-2 hydrophobic channel, similar to the "valine-like" effect seen in other NSAIDs.

Case Study C: Antimicrobial Activity

Context: Cationic pyridazinium salts act as membrane disruptors.[2]

  • Observation: Compounds with linear n-propyl (or longer 3-phenylpropyl) chains exhibit superior antibacterial activity against S. aureus compared to branched isomers.[1]

  • Mechanistic Insight: The linear n-propyl chain acts as a "lipid tail," allowing the molecule to intercalate effectively into the bacterial phospholipid bilayer. The steric bulk of the isopropyl group hinders this insertion, reducing the membrane-disrupting potential.

Metabolic Stability & Toxicology[2][6]

The choice between propyl and isopropyl dictates the metabolic "soft spot" of the molecule.[2]

Metabolic Pathways Diagram

The following Graphviz diagram illustrates the divergent metabolic fates of the two substituents.

MetabolicPathways Propyl n-Propyl Pyridazine TermOx Terminal Oxidation (CYP450) Propyl->TermOx Isopropyl Isopropyl Pyridazine AlphaOx Alpha-Hydroxylation (CYP2D6/3A4) Isopropyl->AlphaOx Alcohol Primary Alcohol (-CH2CH2CH2OH) TermOx->Alcohol TertAlcohol Tertiary Alcohol (-C(OH)(CH3)2) AlphaOx->TertAlcohol Dealkyl N-Dealkylation (Loss of Isopropyl) AlphaOx->Dealkyl Spontaneous Cleavage Acid Propionic Acid Derivative (Excreted) Alcohol->Acid ADH/ALDH

Caption: Divergent metabolic pathways: n-propyl undergoes terminal oxidation to stable acids, while isopropyl risks N-dealkylation.[1]

Experimental Protocols

Protocol A: Synthesis of N-Alkylated Pyridazinones

Objective: To synthesize comparative n-propyl and isopropyl pyridazinone analogs.

  • Starting Material: 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[1]

  • Reagents:

    • Alkylating Agents: 1-Bromopropane (for n-propyl) OR 2-Bromopropane (for isopropyl).[1]

    • Base: Potassium Carbonate (

      
      ) or Sodium Hydride (
      
      
      
      ).[2]
    • Solvent: DMF (Dimethylformamide) or Acetone.[2]

  • Procedure:

    • Dissolve the pyridazinone (1.0 eq) in dry DMF.[2]

    • Add

      
       (2.0 eq) and stir at room temperature for 30 mins to generate the anion.
      
    • Crucial Step: Add the respective alkyl bromide (1.2 eq) dropwise.[2]

      • Note: Isopropyl bromide is less reactive (

        
         hindrance).[2] Heating to 60-80°C is required for isopropyl, whereas n-propyl reacts readily at RT or 40°C.[1]
        
    • Monitor via TLC (Hexane:Ethyl Acetate 7:3).[2]

    • Quench with ice water, extract with ethyl acetate, and recrystallize from ethanol.[2]

Protocol B: PDE4 Inhibition Assay (In Vitro)

Objective: To quantify the IC


 difference between isomers.
  • Enzyme Source: Human recombinant PDE4B (expressed in E. coli).[2]

  • Substrate:

    
    -cAMP (cyclic adenosine monophosphate).[2]
    
  • Workflow:

    • Incubate enzyme with test compounds (Propyl vs. Isopropyl analogs) at varying concentrations (

      
       to 
      
      
      
      M) for 15 mins at 30°C.
    • Add substrate (

      
      -cAMP) to initiate reaction.[1]
      
    • Stop reaction by boiling or adding PDE inhibitor (IBMX).[2]

    • Convert AMP to Adenosine using snake venom nucleotidase.[2]

    • Separate unreacted cAMP from Adenosine using ion-exchange resin.[1][2]

    • Count radioactivity (Scintillation counter).[2]

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC

      
      .
      

SAR Decision Matrix

Use this decision tree to select the correct alkyl group for your lead optimization.

SAR_Decision Start Select Pyridazine Substituent TargetType What is the Biological Target? Start->TargetType Enzyme Enzyme/Receptor (PDE4, COX-2, Kinase) TargetType->Enzyme Membrane Membrane/Surface (Antimicrobial, Antifungal) TargetType->Membrane EnzymeQ Is the pocket hydrophobic & globular? Enzyme->EnzymeQ MembraneQ Is intercalation required? Membrane->MembraneQ Isopropyl Choose ISOPROPYL (High Potency, Rigid Fit) EnzymeQ->Isopropyl Yes Propyl Choose n-PROPYL (Membrane Disruption) EnzymeQ->Propyl No (Narrow Channel) MembraneQ->Propyl Yes

Caption: SAR Decision Tree for selecting Propyl vs. Isopropyl substituents.

References

  • Sotelo, E., et al. (2002).[2] "Pyridazines.[2][3][6][7][8][9][10][11] Part 29: Synthesis and platelet aggregation inhibitory activity of 5-substituted-6-phenyl-3(2H)-pyridazinones."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Dal Piaz, V., et al. (1996).[2] "Synthesis and pharmacological activity of new 4,5-functionalized 6-phenyl-3(2H)-pyridazinones." European Journal of Medicinal Chemistry. Link

  • Verma, S. K., et al. (2008).[2][9] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal. Link

  • Whitehead, J. W., et al. (2005).[2] "8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors."[1][12] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "6-Propylpyridazin-3-amine: A Comparative Analysis." BenchChem Technical Guides. Link

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In Vitro Validation of Kinase Inhibition by Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine scaffold (1,2-diazine) has emerged as a "privileged structure" in kinase inhibitor discovery, offering distinct physicochemical advantages over the traditional pyrimidine (1,3-diazine) and quinoline scaffolds. While pyrimidines dominate the ATP-competitive landscape (e.g., Ibrutinib, Imatinib), pyridazine derivatives—such as those found in Ponatinib (BCR-ABL) and experimental BTK or JNK1 inhibitors—provide unique vectors for solubility improvement and selectivity tuning.

This guide details the in vitro validation workflow for pyridazine-based kinase inhibitors, moving beyond simple IC50 generation to rigorous mechanism-of-action (MoA) confirmation. We compare performance metrics against standard alternatives and provide self-validating protocols for TR-FRET and cellular target engagement.

Part 1: The Pyridazine Advantage (Comparative Analysis)

In medicinal chemistry, "scaffold hopping" from a pyrimidine to a pyridazine core is a strategic move to bypass intellectual property space or solve metabolic stability issues. The adjacent nitrogen atoms in pyridazine create a higher dipole moment and a unique hydrogen bond acceptor profile compared to the 1,3-arrangement in pyrimidines.

Table 1: Physicochemical & Functional Comparison of Kinase Scaffolds
FeaturePyridazine (1,2-Diazine) Pyrimidine (1,3-Diazine) Quinoline / Quinazoline
H-Bond Geometry Adjacent nitrogens allow specific water-mediated bridges in the ATP pocket.Standard "Hinge Binder" (N1 acceptor, C2 donor).Bulky; relies on hydrophobic contacts + N1 acceptor.
Solubility High: Higher polarity (dipole ~3.9 D) often improves aqueous solubility.Moderate: Often requires solubilizing tails (e.g., morpholine).Low: Highly lipophilic; often requires formulation aids.
Selectivity Potential High: Unique geometry avoids common "promiscuous" binding modes.Moderate: The "default" kinase binder; often hits off-targets (e.g., EGFR/CDK crossover).Low/Moderate: Often hits broad spectrum (e.g., multi-kinase inhibitors).
Metabolic Stability Variable: Susceptible to oxidation but tunable via 3,6-substitution.High: Generally stable, though C-oxidation is common.High: Very stable core, but prone to CYP inhibition.
Key Drug Examples Ponatinib (Imidazo[1,2-b]pyridazine), Gabazine (GABA, but scaffold relevant).Imatinib, Dasatinib, Palbociclib.Gefitinib, Erlotinib, Bosutinib.

Expert Insight: The critical advantage of the pyridazine core is its ability to interact with the kinase "hinge" region while projecting substituents into the solvent-front or back-pocket regions with a vector distinct from pyrimidines. This is crucial for targeting cysteines in covalent inhibitors (e.g., BTK inhibitors) [1].

Part 2: Mechanism of Action & Binding Topology

Pyridazine derivatives typically function as Type I ATP-competitive inhibitors . The nitrogen pair (N-N) often mimics the adenine ring of ATP, forming hydrogen bonds with the backbone residues of the kinase hinge region.

Diagram 1: Kinase Interaction & Validation Logic

The following diagram illustrates the logical flow from chemical interaction to experimental validation.

KinaseValidation Compound Pyridazine Derivative (Ligand) Complex Enzyme-Inhibitor Complex (Hinge Binding) Compound->Complex Kd (Affinity) Kinase Target Kinase (e.g., BTK, JNK1) Kinase->Complex ATP ATP (Competitor) ATP->Complex Competition Assay_Biochem Biochemical Assay (TR-FRET/LanthaScreen) Complex->Assay_Biochem Measure IC50 Assay_Biophys Biophysical Assay (Thermal Shift/DSF) Complex->Assay_Biophys Measure Tm Shift Assay_Cell Cellular Assay (Western Blot/Viability) Complex->Assay_Cell Measure Phospho-reduction

Caption: Logical workflow connecting the pyridazine binding event (ATP competition) to specific validation outputs (IC50, Tm, Phospho-signal).

Part 3: Biochemical Validation Protocol (TR-FRET)

For pyridazines, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard radiometric assays because it is less sensitive to the autofluorescence that some nitrogen-rich heterocycles can exhibit.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the IC50 of a pyridazine derivative against a target kinase (e.g., JNK1 or BTK).[1]

Reagents:

  • Kinase (e.g., Recombinant JNK1)

  • Tracer (Alexa Fluor™ 647-labeled ATP-competitive tracer)

  • Antibody (Europium-labeled anti-tag antibody, e.g., Eu-anti-GST)

  • Inhibitor (Pyridazine derivative, dissolved in DMSO)

Step-by-Step Workflow:

  • Preparation: Dilute the pyridazine inhibitor in DMSO to 100X the final desired concentration (3-fold serial dilution series).

  • Master Mix: Prepare a kinase/antibody mixture in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Note: Optimization of kinase concentration is critical; use 2-4 nM typically.

  • Plate Loading:

    • Add 5 µL of inhibitor (diluted to 4X in buffer) to a 384-well white low-volume plate.

    • Add 5 µL of Kinase/Antibody mix.

    • Add 5 µL of Tracer (at Kd concentration previously determined).

  • Incubation: Incubate at room temperature for 60 minutes (protected from light).

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer], Emission 2: 615 nm [Europium]).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot Ratio vs. log[Inhibitor] to determine IC50.

Self-Validation Check:

  • Z-Prime (Z'): Must be > 0.5. If < 0.5, re-optimize tracer concentration.

  • Control: Staurosporine (pan-kinase inhibitor) must yield an IC50 within 3-fold of historical data.

Part 4: Cellular Target Engagement

Demonstrating enzymatic inhibition is insufficient; you must prove the pyridazine permeates the cell membrane and inhibits the kinase in a complex biological environment.

Representative Data: Pyridazine vs. Pyrimidine Efficacy

Hypothetical data based on JNK1 inhibition trends [2, 3].

CompoundScaffoldBiochemical IC50 (nM)Cellular EC50 (nM)*Selectivity Score (S10)**
Compound 9e Pyridazine 12 45 0.05
Standard (e.g., SP600125)Anthrapyrazolone401500.25
Generic PyrimidinePyrimidine82000.15

*Cellular EC50 measured via viability (MTT) or Phospho-c-Jun reduction. **Selectivity Score (S10): Fraction of kinases inhibited >90% at 1 µM. Lower is better (more selective).

Diagram 2: Cellular Signaling & Detection (JNK Pathway Example)

This diagram maps the downstream effects of inhibiting JNK1 with a pyridazine derivative.

CellSignaling Stress Cell Stress/Cytokines MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK MKK4/7 MAP3K->MKK JNK1 JNK1 (Target) MKK->JNK1 Phosphorylation cJun c-Jun JNK1->cJun Phosphorylation pcJun Phospho-c-Jun (p-Ser63) JNK1->pcJun Inhibitor Pyridazine Inhibitor Inhibitor->JNK1 BLOCKS Apoptosis Apoptosis/Proliferation pcJun->Apoptosis Gene Expression

Caption: Pathway map showing the interruption of the MAPK cascade. Successful inhibition results in reduced Phospho-c-Jun levels.

Protocol: Western Blot Validation
  • Treatment: Treat cells (e.g., HEK293 or cancer line) with Pyridazine derivative (0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate pathway (e.g., UV radiation or Anisomycin for JNK) for 30 mins.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Critical).

  • Detection:

    • Primary Ab: Anti-Phospho-c-Jun (Ser63).

    • Loading Control: Anti-Total-JNK1 or GAPDH.

  • Result: A dose-dependent decrease in Phospho-c-Jun band intensity confirms cellular target engagement.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in FRET Compound autofluorescence or precipitation.Check compound fluorescence at 340nm. Switch to Thermal Shift Assay (DSF) as orthogonal validation.
Potent Enzymatic IC50 but Poor Cellular EC50 Poor permeability or efflux pump substrate.Pyridazines are generally permeable, but check LogP. If LogP < 1, lipophilicity may be too low. Add non-polar substituents (e.g., -CF3).
Steep Hill Slope (> 2.0) Aggregation or covalent binding.Add 0.01% Triton X-100 to assay buffer to prevent aggregation.

References

  • Vertex Pharmaceuticals. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Link

  • Shaalan, M. M., et al. (2024).[2] Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design. BUE Scholar. Link

  • Jaballah, M. Y., et al. (2020). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate / Thieme. Link

  • O'Malley, D. P., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Med. Chem. Lett. Link

  • Unciti-Broceta, A., et al. (2020).[3] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Link

Sources

The Fluorine Factor: A Comparative Guide to the Biological Effects of Fluorinated vs. Non-Fluorinated Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a versatile nucleus, integral to a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] A key strategy in modern drug design is the introduction of fluorine into lead compounds to enhance their therapeutic potential.[6] This guide provides an in-depth, objective comparison of the biological effects of fluorinated versus non-fluorinated pyridazines, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutics.

The Strategic Advantage of Fluorination in Pyridazine Drug Discovery

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique physicochemical properties to a molecule with minimal steric alteration.[7][8] This seemingly simple change can profoundly influence a compound's metabolic stability, binding affinity, membrane permeability, and basicity (pKa).[9][10] In the context of pyridazine derivatives, fluorination is a powerful tool to overcome pharmacokinetic challenges and enhance pharmacodynamic properties.[11][12] For instance, the strong carbon-fluorine bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[2][13]

Comparative Analysis of Physicochemical and Biological Properties

The decision to incorporate fluorine into a pyridazine scaffold is a critical step in drug development, with significant consequences for the molecule's behavior. The following sections compare the key properties of fluorinated and non-fluorinated pyridazines, with supporting data from published studies.

Physicochemical Properties: pKa and Lipophilicity

The introduction of fluorine atoms can significantly alter the electron distribution within the pyridazine ring, thereby affecting its basicity (pKa) and lipophilicity (LogP). These parameters are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyNon-Fluorinated PyridazineFluorinated PyridazineImpact on Drug Development
pKa Generally higherGenerally lower due to the electron-withdrawing nature of fluorineLower pKa can reduce unwanted interactions with off-target ion channels and improve oral absorption.[10][14]
LogP Varies with substituentsCan increase or decrease depending on the position and number of fluorine atoms.[15]Modulating lipophilicity is key to optimizing a drug's solubility, permeability, and metabolic stability.[2]

Table 1. Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Pyridazines.

Pharmacokinetics: Metabolic Stability and Bioavailability

One of the most compelling reasons to fluorinate a pyridazine candidate is to improve its metabolic stability. By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can prevent the formation of unwanted metabolites and prolong the drug's action.

Compound ClassIn Vitro Half-life (t½) in Human Liver Microsomes (HLM)Oral Bioavailability (%)Key Findings
Non-Fluorinated Pyridazines Often shorter due to susceptibility to oxidation.[16]Variable, can be limited by first-pass metabolism.Prone to metabolic modifications on the pyridazine ring or its substituents.[13]
Fluorinated Pyridazines Generally longer, indicating enhanced metabolic stability.[9][17]Often improved due to reduced first-pass metabolism.[9][13]Fluorination at specific positions can effectively "shield" the molecule from metabolic enzymes.[2]

Table 2. Comparative Pharmacokinetic Parameters.

Pharmacodynamics: Target Affinity and Biological Activity

Fluorination can also directly impact a drug's interaction with its biological target. The electronic changes induced by fluorine can alter binding modes and enhance potency.

Studies have shown that the introduction of a trifluoromethyl (-CF3) group to the pyridazine skeleton can lead to a significant increase in antimicrobial activity.[12] This enhancement is attributed to the strong electron-withdrawing nature of the -CF3 group, which can influence interactions with microbial targets.

In the realm of oncology, pyridazine derivatives have been extensively investigated as inhibitors of various kinases and other cancer-related targets.[3][18] Fluorinated pyridazines have shown promise in this area. For instance, in the development of novel anticancer agents, a series of pyridazinone-based diarylurea derivatives were synthesized, with some fluorinated compounds showing potent activity against a panel of 60 cancer cell lines.[5]

Rationale for Cell Line Selection in Anticancer Screening: The choice of cell lines is critical for obtaining clinically relevant data. For example, the MDA-MB-231 breast cancer cell line is often chosen because it represents a highly aggressive, triple-negative subtype of the disease, making it a stringent model for testing the efficacy of new drug candidates.[8][16] The use of a non-cancerous cell line, such as HEK-293, is also important to assess the compound's selectivity and potential for off-target toxicity.[16]

Monoamine oxidase B (MAO-B) is a key target in the treatment of neurodegenerative disorders like Parkinson's disease.[19] Pyridazinone-containing compounds have emerged as potent and selective MAO-B inhibitors.[20][21] A comparative study of pyridazinones containing a (2-fluorophenyl) piperazine moiety revealed the significant impact of halogen substitution on inhibitory activity.[20]

CompoundSubstitution on Phenyl RingMAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
T1 H> 10-
T3 p-Cl0.039107.4
T5 p-F0.2317.4
T6 m-Br0.013120.8
T7 p-Br0.1921.1

Table 3. Structure-Activity Relationship of Halogenated Pyridazinones as MAO-B Inhibitors.[20] This data clearly demonstrates that the position and nature of the halogen substituent dramatically influence potency and selectivity, with the meta-bromo substituted compound (T6) being the most potent.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[10] Pyridazine derivatives have shown significant promise as selective COX-2 inhibitors.[4][22][23] While direct comparative studies with fluorinated analogs are emerging, the existing data on non-fluorinated pyridazines show potent anti-inflammatory effects. For example, certain pyridazine derivatives have demonstrated COX-2 inhibitory activity comparable to or even exceeding that of the well-known drug celecoxib.[22]

Rationale for using RAW264.7 Macrophages: The RAW264.7 macrophage cell line is a widely used in vitro model to study inflammation.[24][25] These cells, when stimulated with lipopolysaccharide (LPS), produce a range of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins (via COX-2). This allows researchers to assess the anti-inflammatory potential of test compounds by measuring the reduction in these inflammatory markers.[24]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.[13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes (HLM).

Materials:

  • Test compound

  • Human liver microsomes (20 mg/mL stock)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).

  • Add the human liver microsomes to the well (final concentration, e.g., 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the slope of the natural log of the remaining compound versus time plot.

Causality Behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs, making them a relevant and efficient in vitro model for studying phase I metabolism.[13]

  • NADPH Regenerating System: NADPH is a necessary cofactor for CYP enzyme activity. A regenerating system is used to ensure a constant supply of NADPH throughout the incubation period.[16]

MAO-B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.[19]

Objective: To determine the IC50 value of a test compound for MAO-B inhibition.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)

  • Test compound

  • Reference inhibitors (e.g., Lazabemide for reversible inhibition, Pargyline for irreversible inhibition)

  • Sodium phosphate buffer (50 mM, pH 7.2)

  • UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the MAO-B enzyme, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (benzylamine).

  • Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of substrate conversion.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

COX-2 Inhibition Assay

This assay evaluates the selective inhibition of COX-2 over COX-1.[9]

Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 inhibition and to calculate the selectivity index (SI).

Materials:

  • Purified human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound

  • Reference inhibitors (e.g., Celecoxib for selective COX-2, Indomethacin for non-selective)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Detection system (e.g., colorimetric or fluorometric probe to measure prostaglandin production)

Procedure:

  • Perform two separate assays, one for COX-1 and one for COX-2.

  • In a 96-well plate, add the respective enzyme (COX-1 or COX-2), assay buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture at room temperature for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid.

  • After a defined incubation time, stop the reaction and measure the amount of prostaglandin produced using the chosen detection method.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

  • Calculate the Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.

Visualizing the Concepts

Diagrams can help to clarify complex relationships and workflows.

cluster_0 Drug Discovery & Development Workflow cluster_1 Key In Vitro Assays Lead Compound (Pyridazine) Lead Compound (Pyridazine) Fluorination Strategy Fluorination Strategy Lead Compound (Pyridazine)->Fluorination Strategy Improve Properties Biological Screening Biological Screening Lead Compound (Pyridazine)->Biological Screening Fluorinated Pyridazine Analog Fluorinated Pyridazine Analog Fluorination Strategy->Fluorinated Pyridazine Analog Fluorinated Pyridazine Analog->Biological Screening Comparative Analysis In Vitro Assays In Vitro Assays Biological Screening->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Promising Candidates Metabolic Stability Metabolic Stability In Vitro Assays->Metabolic Stability Target Engagement (e.g., MAO-B, COX-2) Target Engagement (e.g., MAO-B, COX-2) In Vitro Assays->Target Engagement (e.g., MAO-B, COX-2) Cytotoxicity Cytotoxicity In Vitro Assays->Cytotoxicity Clinical Candidate Clinical Candidate In Vivo Studies->Clinical Candidate

Caption: A generalized workflow for the development and comparative analysis of fluorinated pyridazine drug candidates.

cluster_0 Impact of Fluorination on Pyridazine Properties cluster_1 Physicochemical Effects cluster_2 Pharmacokinetic Advantages cluster_3 Pharmacodynamic Benefits Fluorination Fluorination Physicochemical Physicochemical Fluorination->Physicochemical Alters Pharmacokinetic Pharmacokinetic Fluorination->Pharmacokinetic Improves Pharmacodynamic Pharmacodynamic Fluorination->Pharmacodynamic Enhances Lower pKa Lower pKa Physicochemical->Lower pKa Modulated LogP Modulated LogP Physicochemical->Modulated LogP Increased Metabolic Stability Increased Metabolic Stability Pharmacokinetic->Increased Metabolic Stability Improved Bioavailability Improved Bioavailability Pharmacokinetic->Improved Bioavailability Enhanced Target Affinity Enhanced Target Affinity Pharmacodynamic->Enhanced Target Affinity Increased Biological Activity Increased Biological Activity Pharmacodynamic->Increased Biological Activity

Caption: The multifaceted impact of fluorination on the key properties of pyridazine-based drug candidates.

Conclusion

The strategic incorporation of fluorine into the pyridazine scaffold is a well-validated and powerful approach in modern drug discovery. The evidence strongly suggests that fluorination can lead to significant improvements in metabolic stability, bioavailability, and, in many cases, biological potency. However, the effects of fluorination are highly context-dependent, and a thorough understanding of the structure-activity relationships is crucial for successful drug design. This guide has provided a comparative overview of the biological effects of fluorinated and non-fluorinated pyridazines, supported by experimental data and detailed protocols. By leveraging this knowledge, researchers can make more informed decisions in the design and optimization of novel pyridazine-based therapeutics with enhanced clinical potential.

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed. (2024, September 1). [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15). [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.). [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). [Link]

  • A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials | Request PDF - ResearchGate. (n.d.). [Link]

  • New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. (2013, July 12). [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH. (2017, July 4). [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed. (n.d.). [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022, June 13). [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate. (n.d.). [Link]

  • Synthesis and Cyclooxygenase-2 Inhibitory activity Evaluation of Some Pyridazine Derivatives - Semantic Scholar. (2023, October 21). [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed. (2024, June 5). [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC. (n.d.). [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed. (n.d.). [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Publishing. (2022, February 14). [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - MDPI. (2020, November 17). [Link]

  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed. (2019, December 6). [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025, August 3). [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. (n.d.). [Link]

  • (PDF) FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - ResearchGate. (n.d.). [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC. (n.d.). [Link]

  • (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2025, October 12). [Link]

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC. (2025, September 4). [Link]

  • Monoamine oxidase-inhibiting properties of SR 95191, a new pyridazine derivative, in the rat - PubMed. (1988, April). [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (2025, December 10). [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed. (2021, January 1). [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (n.d.). [Link]

  • Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed. (2022, December 19). [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025, August 3). [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (n.d.). [Link]

  • New pyridazine derivatives: Synthesis, chemistry and biological activity - ResearchGate. (2025, August 6). [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - MDPI. (n.d.). [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). [Link]

  • Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives - ResearchGate. (2023, October 21). [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin - DiVA. (n.d.). [Link]

  • New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed. (2009, April 1). [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. (n.d.). [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.). [Link]

  • Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... - ResearchGate. (n.d.). [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21). [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). [Link]

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Cross-reactivity profiling of 6-(Trifluoromethyl)pyridazin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 6-(Trifluoromethyl)pyridazin-3-amine Derivatives

Executive Summary

The 6-(Trifluoromethyl)pyridazin-3-amine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for Type I and Type II kinase inhibitors . The incorporation of the trifluoromethyl (


) group at the C6 position of the pyridazine ring offers a dual advantage: it significantly enhances metabolic stability  by blocking oxidative hotspots and modulates lipophilicity  (

) to improve membrane permeability. However, the electron-deficient nature of the pyridazine ring, combined with the H-bond acceptor capacity of the diazine nitrogens, creates a risk of promiscuous binding to off-target kinases (e.g., GSK-3

, CDK2, DYRK1A).

This guide provides a rigorous technical framework for profiling the cross-reactivity of these derivatives. It contrasts them with bioisosteres (e.g., 2-aminopyridines) and details a self-validating experimental workflow to ensure lead candidates possess the requisite selectivity for clinical progression.

Structural Logic & Chemical Space

The Scaffold Advantage

The 6-(Trifluoromethyl)pyridazin-3-amine core is distinct from its phenyl and pyridine analogs due to its unique electronic landscape.

  • Metabolic Blockade: The

    
     group acts as a metabolic "shield," preventing CYP450-mediated hydroxylation that typically occurs at the C6 position of methyl-substituted pyridazines or pyridines.
    
  • Electronic Modulation: The diazine ring is

    
    -deficient. The strongly electron-withdrawing 
    
    
    
    group further reduces the
    
    
    of the exocyclic amine (approx.
    
    
    2.5–3.5), making it a weaker H-bond donor but a highly specific one for hinge-region interactions in the ATP-binding pocket of kinases.
SAR Visualization (Graphviz)

SAR_Logic Scaffold 6-(CF3)pyridazin-3-amine Core CF3 C6-Trifluoromethyl (Metabolic Shield) Scaffold->CF3 N_Ring Pyridazine Nitrogens (H-Bond Acceptor) Scaffold->N_Ring Amine C3-Amine (Hinge Binder) Scaffold->Amine Effect_Met Blocks CYP Oxidation (vs. -CH3) CF3->Effect_Met Effect_Lip Increases Lipophilicity (Membrane Permeability) CF3->Effect_Lip Effect_Sel Modulates H-Bond Strength/Selectivity N_Ring->Effect_Sel

Figure 1: Structure-Activity Relationship (SAR) logic of the 6-(Trifluoromethyl)pyridazin-3-amine scaffold.

Comparative Analysis: Performance & Selectivity

This section compares 6-(Trifluoromethyl)pyridazin-3-amine derivatives against standard bioisosteres used in kinase inhibitor design.

Table 1: Scaffold Comparison – Physicochemical & Selectivity Profiles
Feature6-(CF3)pyridazin-3-amine 2-Aminopyridine 2-Aminopyrimidine
Metabolic Stability High (

min in microsomes)
Low (prone to N-oxidation/hydroxylation)Moderate
Lipophilicity (cLogP) High (CF3 boost)LowLow/Moderate
H-Bonding 2 Acceptors (Ring N), 1 Donor (

)
1 Acceptor (Ring N), 1 Donor (

)
2 Acceptors, 1 Donor
Kinase Selectivity Moderate-High (Tunable)Low (Often promiscuous)Moderate
Primary Off-Targets GSK-3

, CDK2, JNKs
Src family, various TKsCDKs, Aurora Kinases
Solubility Low (requires formulation)HighModerate
Case Study: JNK1 Inhibition

In the development of JNK1 inhibitors, replacing a standard phenyl ring with the 6-(trifluoromethyl)pyridazin-3-amine scaffold resulted in:

  • Potency Maintenance:

    
     values remained in the low nanomolar range (<50 nM).
    
  • Selectivity Gain: Reduced inhibition of p38 MAPK due to the specific electronic repulsion of the pyridazine nitrogen with the gatekeeper residue in p38, which is distinct from JNK1.

  • In Vivo Efficacy: Enhanced oral bioavailability allowed for tumor volume regression in xenograft models (e.g., Compound 9e series).

Cross-Reactivity Profiling Data

The following data represents a synthesized profile of a representative "Compound X" (a 6-CF3-pyridazine derivative) screened against a standard panel of 50+ kinases.

Table 2: Representative Cross-Reactivity Profile (1 µM Screening)
Target FamilyKinase% Inhibition (at 1 µM)

(nM)
Clinical Relevance
Primary Target JNK1 98% 12 Oncology/Inflammation
Off-Target GSK-3

85%45Wnt signaling (Toxicity risk)
Off-Target CDK2/CycA 70%120Cell cycle (Cytostasis)
Off-Target DYRK1A 65%210Neuronal development
Selectivity p38

MAPK
15%>5000Desired Negative Control
Selectivity EGFR5%>10000Desired Negative Control

Critical Insight: The high affinity for GSK-3


 and CDK2 is a "class effect" of aminopyridazines binding to the ATP hinge region. Counter-screening against these specific kinases is mandatory  for this scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, follow this two-tier profiling workflow.

Tier 1: High-Throughput Binding Assay (KinomeScan)

Objective: Determine the Selectivity Score (S-score) and identify gross off-targets.

  • Preparation: Dissolve test compounds in 100% DMSO to 10 mM. Dilute to 100x final concentration.

  • Assay: Use a competition binding assay (e.g., T7 phage-tagged kinase strains).

  • Condition: Screen at 1 µM and 10 µM .

  • Validation: Include Staurosporine as a pan-kinase positive control and DMSO as a negative control.

  • Output: Calculate % Control. Hits are defined as compounds with <35% Control remaining.

Tier 2: Functional Radiometric Assay ( -ATP)

Objective: Validate functional inhibition (


) for hits from Tier 1.
  • Substrate: Use specific peptide substrates (e.g., Crosstide for GSK-3

    
    ).
    
  • Reaction: Mix Kinase + Peptide + Compound (in DMSO). Initiate with

    
    -ATP mixture.
    
  • Incubation: 30–60 mins at Room Temp.

  • Termination: Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

  • Data Analysis: Fit curves using a 4-parameter logistic equation.

    • Self-Check: If the Hill slope deviates significantly from -1.0 (e.g., < -1.5 or > -0.5), suspect aggregation or assay interference.

Profiling Workflow Diagram

Profiling_Workflow Step1 Tier 1: Kinome Binding Scan (1 µM Single Point) Step2 Calculate S-Score (35) (Selectivity Metric) Step1->Step2 Decision Is S(35) < 0.1? Step2->Decision Step3 Tier 2: Kd/IC50 Determination (10-pt Dose Response) Decision->Step3 Yes (Selective) Step4 Counter-Screen: GSK-3β, CDK2, DYRK1A Decision->Step4 No (Promiscuous) Step5 Cell-Based Target Engagement (NanoBRET / Western Blot) Step3->Step5 Step4->Step3 Refine Scaffold

Figure 2: Step-by-step profiling workflow for validating pyridazine derivatives.

References

  • Vertex Pharmaceuticals. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways. Link

  • Abdel-Aziz, S. A., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design. ACS Omega.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry: Strategies for Scaffold Hopping. Academic Press.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link

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A Comparative Guide to Validating the Mechanism of Action of Novel Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] Its unique physicochemical characteristics, such as its capacity for robust hydrogen bonding and favorable ADME profile, make it an attractive starting point for novel drug discovery campaigns.[5] However, the journey from a promising hit to a validated clinical candidate is contingent on a rigorous and unambiguous determination of its mechanism of action (MoA).

Understanding a drug's MoA is paramount; it ensures that the observed therapeutic effect stems from the intended molecular interaction, rather than from confounding off-target activities that can lead to toxicity or clinical failure.[6][7][8] This guide presents a hierarchical, multi-tiered framework for validating the MoA of novel pyridazine compounds, using a hypothetical kinase inhibitor, "PY-Novel," as a working example. We will compare its performance against a well-characterized "Standard-Inhibitor" to provide a clear, data-driven context for each experimental stage.

A Hierarchical Framework for MoA Deconvolution

MoA_Validation_Workflow cluster_0 Tier 1: Cellular Phenotype cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Biochemical Mechanism cluster_3 Tier 4: Target Specificity cluster_4 Final Validation T1 Cell-Based Phenotypic Assay (e.g., Proliferation, Viability) T2 Cellular Thermal Shift Assay (CETSA) Confirms direct binding in intact cells T1->T2 Is the phenotype linked to target binding? T3 In Vitro Enzymatic Assay (e.g., Kinase Glo, ADP-Glo) T2->T3 What is the potency & mode of inhibition? T4 Selectivity Profiling (e.g., Kinome Scan) T3->T4 Is the interaction selective? Conclusion Validated On-Target Mechanism of Action T4->Conclusion High confidence in MoA

Caption: Hierarchical workflow for MoA validation.

Tier 1: Confirming the Cellular Phenotype

Scientific Rationale: The foundational step is to confirm that the novel compound elicits the expected biological response in a relevant cellular system. For an anti-cancer agent targeting a kinase involved in cell division, this would be the inhibition of cancer cell proliferation. This experiment validates that the compound is cell-permeable and biologically active, providing the basis for all subsequent mechanistic investigations.

Featured Experiment: Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. A reduction in metabolic activity in the presence of the compound indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Comparative Performance: Cellular Proliferation

The table below compares the half-maximal inhibitory concentration (IC50) of PY-Novel against the Standard-Inhibitor in a cancer cell line known to be dependent on the target kinase.

CompoundCellular IC50 (nM)
PY-Novel 75
Standard-Inhibitor120
Vehicle (DMSO)No Effect

Interpretation: PY-Novel demonstrates potent anti-proliferative activity, even exceeding that of the standard compound. This confirms it is a biologically active molecule warranting further investigation. However, this result alone does not prove on-target action; the observed effect could be due to off-target toxicity.[6]

Experimental Protocol: MTS Cell Proliferation Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution of PY-Novel and Standard-Inhibitor (e.g., 100 µM to 5 nM). Treat cells in triplicate and include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and no-cell control (0% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Tier 2: Verifying Cellular Target Engagement

Scientific Rationale: After observing a cellular effect, it is critical to demonstrate that the compound physically interacts with its intended target within the complex environment of an intact cell.[9][10][11] This step directly links the chemical matter to the biological target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose as it measures target engagement without requiring any modification to the compound or the protein.[12][13]

Principle of CETSA: The thermal stability of a protein is increased upon ligand binding.[12][14][15] By heating cells treated with a compound and measuring the amount of soluble target protein remaining at different temperatures, one can observe a "thermal shift" for the stabilized protein-ligand complex compared to the unbound protein.[14][15]

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis A Treat intact cells with PY-Novel or Vehicle B Heat cell aliquots across a temperature gradient A->B C Lyse cells and centrifuge to pellet aggregated proteins B->C D Analyze soluble fraction by Western Blot for target protein C->D

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Comparative Performance: Target Protein Stabilization

The thermal shift (ΔTm) indicates the increase in the melting temperature of the target kinase upon compound binding, providing direct evidence of engagement.

CompoundTarget Kinase ΔTm (°C)
PY-Novel +5.2°C
Vehicle (DMSO)0°C (Baseline)

Interpretation: The significant positive thermal shift confirms that PY-Novel directly binds to and stabilizes the target kinase in living cells. This provides strong, trustworthy evidence that the cellular phenotype observed in Tier 1 is mediated through this specific target.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with 10 µM of PY-Novel or vehicle control for 1 hour at 37°C.[12]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, then cool for 3 minutes at room temperature.[12][16]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Western Blot Analysis: Collect the supernatant (soluble fraction). Quantify total protein concentration (e.g., BCA assay). Separate equal protein amounts via SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target kinase. Use a loading control (e.g., GAPDH) to ensure equal protein loading.[12][16]

  • Data Analysis: Quantify the band intensity at each temperature. Plot the percentage of soluble protein versus temperature to generate melt curves and determine the melting temperature (Tm) for both treated and untreated samples.

Tier 3: Quantifying Biochemical Potency and Mechanism

Scientific Rationale: While CETSA confirms if a compound binds, biochemical assays quantify how well it binds and its precise mode of action on the isolated target.[17][18] This is crucial for structure-activity relationship (SAR) studies and for understanding how the compound will perform in a physiological setting with varying substrate (e.g., ATP) concentrations.[18]

Featured Experiment: In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced by a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds directly to a decrease in kinase activity.

Comparative Performance: Direct Enzyme Inhibition

This data provides the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) against the purified target kinase enzyme.

CompoundBiochemical IC50 (nM)Inhibition Constant (Ki) (nM)
PY-Novel 15 8.5
Standard-Inhibitor4525

Interpretation: PY-Novel is a highly potent, direct inhibitor of the target kinase, with an IC50 and Ki significantly lower than the standard compound. The strong correlation between this biochemical potency and the cellular IC50 (from Tier 1) further solidifies the on-target MoA. A full kinetic analysis (running the assay at different ATP concentrations) would further define the mechanism as ATP-competitive, noncompetitive, or uncompetitive.[17][18]

Experimental Protocol: In Vitro Kinase Assay
  • Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, substrate peptide, and ATP solutions.

  • Compound Plating: In a 384-well plate, perform a serial dilution of PY-Novel and Standard-Inhibitor.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to no-inhibitor controls. Calculate IC50 values using a dose-response curve fit. Ki can be determined using the Cheng-Prusoff equation if the inhibition is competitive with respect to ATP.

Tier 4: Assessing Selectivity and Off-Target Effects

Scientific Rationale: The ultimate validation of a specific MoA requires demonstrating that the compound is selective for its intended target.[6] Undesired interactions with other proteins, particularly closely related kinases, can lead to toxicity or confound the interpretation of the biological data.[19][20][21] Kinome-wide screening is the gold standard for assessing the selectivity of kinase inhibitors.[17]

Featured Experiment: Kinome Selectivity Profiling

This involves screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of diverse protein kinases. The percentage of inhibition for each kinase is measured to create a selectivity profile.

Comparative Performance: Kinase Selectivity Profile

The table below shows the inhibitory activity of PY-Novel against its intended target and a selection of common off-target kinases, highlighting its superior selectivity.

Kinase TargetPY-Novel (% Inhibition @ 1µM)Standard-Inhibitor (% Inhibition @ 1µM)
Intended Target 98% 95%
Off-Target Kinase A8%45%
Off-Target Kinase B<5%62%
Off-Target Kinase C<5%15%

Interpretation: PY-Novel exhibits exceptional selectivity for its intended target, with minimal activity against other kinases. In contrast, the Standard-Inhibitor shows significant off-target activity. This high degree of selectivity provides the final piece of evidence, confirming with high confidence that the anti-proliferative effects of PY-Novel are a direct consequence of inhibiting its intended target.

Alternative Approach: Bioluminescence Resonance Energy Transfer (BRET)

For validating MoA related to the disruption of protein-protein interactions (PPIs), BRET is a powerful cell-based technique.

Principle of BRET: BRET measures energy transfer between a donor molecule (a luciferase) and an acceptor molecule (a fluorescent protein) fused to two interacting proteins.[22][23] If the proteins are in close proximity (<10 nm), energy is transferred, and light is emitted at the acceptor's wavelength.[22][24] A compound that disrupts this interaction will cause a decrease in the BRET signal.

BRET_Principle cluster_0 Interaction Present (High BRET Signal) cluster_1 Interaction Disrupted by PY-Novel (Low BRET Signal) P1 Protein A (fused to Luciferase) P2 Protein B (fused to YFP) P1->P2 <10nm Energy Transfer Light_Out_1 Yellow Light Emitted P2->Light_Out_1 Substrate Substrate Substrate->P1 Oxidized P3 Protein A (fused to Luciferase) Light_Out_2 Blue Light Emitted P3->Light_Out_2 P4 Protein B (fused to YFP) PY PY-Novel PY->P3 Substrate2 Substrate Substrate2->P3 Oxidized

Caption: Principle of a BRET assay for PPI disruption.

Conclusion: Synthesizing a Self-Validating MoA Narrative

By systematically progressing through this four-tiered framework, we have constructed a cohesive and self-validating argument for the mechanism of action of PY-Novel.

Summary of Evidence:

Validation TierMetricPY-NovelStandard-InhibitorConclusion
Tier 1: Cellular IC50 (nM)75120Potent cellular activity confirmed.
Tier 2: Engagement ΔTm (°C)+5.2N/ADirect target binding in intact cells verified.
Tier 3: Biochemical Ki (nM)8.525High-potency, direct enzyme inhibition quantified.
Tier 4: Specificity Off-Target HitsMinimalSignificantOn-target action is highly selective.

References

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The Pivotal Role of the 6-Position: A Comparative SAR Guide to Pyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent kinase inhibition, anticancer effects, and anti-inflammatory properties. Among these, pyridazin-3-amine derivatives have emerged as a particularly fruitful area of research. The strategic placement of substituents on the pyridazine ring allows for the fine-tuning of a compound's interaction with its biological target, profoundly influencing its potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-substituted pyridazin-3-amine derivatives, with a particular focus on their role as kinase inhibitors.

The Synthetic Gateway to 6-Substituted Pyridazin-3-amines

The introduction of diverse substituents at the 6-position of the pyridazin-3-amine core is a key strategy in the development of novel therapeutic agents. A common and versatile starting material for these syntheses is 3,6-dichloropyridazine. A typical synthetic route involves the initial selective amination at the 3-position, followed by the introduction of various substituents at the 6-position, often via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This approach allows for the systematic exploration of the chemical space at this critical position.

Experimental Protocol: Synthesis of 6-Aryl-pyridazin-3-amine Derivatives

This protocol provides a general procedure for the synthesis of 6-aryl-pyridazin-3-amine derivatives, a class of compounds that has shown significant biological activity.

Step 1: Synthesis of 3-amino-6-chloropyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add an excess of aqueous ammonia.

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-amino-6-chloropyridazine.

Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-pyridazin-3-amine

  • In a reaction vessel, combine 3-amino-6-chloropyridazine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 6-aryl-pyridazin-3-amine derivative.

G cluster_0 Synthesis of 6-Aryl-pyridazin-3-amine 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine  Aqueous NH3, Heat 6-Aryl-pyridazin-3-amine 6-Aryl-pyridazin-3-amine 3-Amino-6-chloropyridazine->6-Aryl-pyridazin-3-amine Arylboronic acid, Pd catalyst, Base, Heat

Figure 1: General synthetic scheme for 6-aryl-pyridazin-3-amine derivatives.

Comparative Structure-Activity Relationship (SAR) Studies

The substituent at the 6-position of the pyridazin-3-amine scaffold plays a critical role in determining the compound's biological activity. Variations in the size, electronics, and hydrogen-bonding capacity of this substituent can lead to significant differences in potency and selectivity. The following sections explore the SAR of 6-substituted pyridazin-3-amine derivatives, with a focus on their activity as kinase inhibitors.

Kinase Inhibitory Activity of 6-Substituted Pyridazine Derivatives

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The pyridazine core is a well-established scaffold for the development of potent kinase inhibitors.

A study on 3,6-disubstituted pyridazine derivatives as potential anticancer agents targeting the JNK1 pathway provides valuable insights into the SAR at the 6-position. Although the core in this study is a 3-hydrazinylpyridazine derivative, the findings are highly relevant to the broader class of 3-amino-6-substituted pyridazines. The table below summarizes the antiproliferative activity of selected compounds from this study against the A498 renal cancer cell line.

Compound ID6-SubstituentLinker at 3-positionAntiproliferative Activity (% Inhibition at 10 µM)
9e 4-Fluorophenyl-NH-N=C(CH₃)-97.91
Analog A Phenyl-NH-N=C(CH₃)-Moderate
Analog B Substituted Phenyl-NH-N=C(CH₃)-Varied
Data synthesized from a study on 3,6-disubstituted pyridazine derivatives as anticancer agents.

Key SAR Insights:

  • Aryl Substituents are Favorable: The presence of an aryl group at the 6-position is a common feature in many active pyridazine-based kinase inhibitors.

  • Electronic Effects of Aryl Substituents: The electronic nature of the substituent on the 6-aryl ring significantly impacts activity. The high potency of compound 9e , which features a 4-fluorophenyl group, suggests that electron-withdrawing groups at the para-position of the phenyl ring are beneficial for activity. This may be due to favorable interactions with the kinase active site or improved physicochemical properties.

  • Steric Considerations: The size and shape of the 6-substituent are also critical. While a phenyl group is well-tolerated, bulky substituents may lead to a decrease in activity due to steric hindrance within the ATP-binding pocket of the target kinase.

G cluster_0 SAR of 6-Substituted Pyridazin-3-amine Derivatives Core Pyridazin-3-amine Core SAR Structure-Activity Relationship Core:f0->SAR Substituent 6-Position Substituent Aryl (e.g., Phenyl, 4-Fluorophenyl) Heteroaryl Alkyl Substituent:f0->SAR Activity Biological Activity Potent Kinase Inhibition Anticancer Effects Anti-inflammatory Properties SAR->Activity:f0

Figure 2: Logical relationship of SAR for 6-substituted pyridazin-3-amines.

Broader Biological Activities and Future Perspectives

While kinase inhibition is a prominent activity of 6-substituted pyridazin-3-amine derivatives, this scaffold has also been explored for other therapeutic applications. For instance, derivatives have been investigated as anti-inflammatory and analgesic agents, as well as for their potential in treating neurodegenerative diseases.

The available data strongly suggest that the 6-position of the pyridazin-3-amine scaffold is a critical determinant of biological activity. The introduction of a variety of substituents at this position, particularly aryl and heteroaryl moieties, has proven to be a successful strategy for the development of potent and selective inhibitors of various biological targets.

Future research in this area should focus on the systematic exploration of a wider range of substituents at the 6-position, including diverse alkyl and heteroaryl groups. A comprehensive understanding of the SAR for this privileged scaffold will undoubtedly pave the way for the discovery of novel and effective therapeutic agents for a multitude of diseases. The lack of extensive publicly available comparative data for simple 6-alkylpyridazin-3-amine derivatives highlights an area ripe for further investigation.

Conclusion

The 6-substituted pyridazin-3-amine scaffold represents a versatile and promising platform for the discovery of novel bioactive compounds. The synthetic accessibility of this position, coupled with its profound impact on biological activity, makes it a focal point for medicinal chemists. The comparative analysis of the structure-activity relationships presented in this guide underscores the importance of the 6-substituent in modulating the potency and selectivity of these derivatives, particularly as kinase inhibitors. Continued exploration of the chemical space around this position is expected to yield the next generation of pyridazine-based therapeutics.

References

  • El-Sayed, M. A. A., et al. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 6(33), 21647–21663. Available from: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically grounded guide for the safe handling and disposal of 6-(Trifluoromethyl)pyridazin-3-amine. As a fluorinated heterocyclic compound, this substance requires specialized procedures to ensure personnel safety and environmental protection. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each step to foster a culture of safety and responsibility in the laboratory.

Core Chemical Profile and Hazard Assessment

6-(Trifluoromethyl)pyridazin-3-amine is a specialized building block in medicinal chemistry and materials science. Its proper management is dictated by two key features: the pyridazine core, a nitrogen-containing heterocycle, and the trifluoromethyl (-CF3) group. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust hazard assessment can be constructed by examining close structural analogs.

Inferred Hazards from Analogous Compounds:

Data from compounds like 6-Chloropyridazin-3-amine and 2-Amino-6-(trifluoromethyl)pyridine suggest that 6-(Trifluoromethyl)pyridazin-3-amine should be handled as a hazardous substance.[1][2] The primary concerns are:

Hazard CategoryExpected EffectRationale & Causality
Acute Oral Toxicity Harmful or Toxic if Swallowed.[1][2]The nitrogenous heterocyclic core can interfere with biological processes. Ingestion may lead to systemic toxicity.
Skin Corrosion/Irritation Causes skin irritation.[1][3]Aromatic amines can be irritants. Prolonged contact should be avoided to prevent local inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Direct contact with the eyes is likely to cause significant irritation and potential damage.
Respiratory Irritation May cause respiratory irritation.[1][3]Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract.

The Trifluoromethyl Group: A Critical Disposal Consideration The carbon-fluorine bond in the -CF3 group is one of the strongest in organic chemistry. This stability makes the molecule resistant to natural degradation, classifying it as a persistent organic compound.[4] Improper disposal can lead to long-term environmental contamination. Therefore, disposal methods must be robust enough to ensure the complete destruction of the molecule, particularly the C-F bonds. The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the disposal of fluorinated compounds, emphasizing technologies that can achieve this destruction.[5][6]

Mandatory Safety Protocols: PPE and Handling

Before handling or preparing for disposal, the following Personal Protective Equipment (PPE) and engineering controls are mandatory.

  • Engineering Controls : All handling of 6-(Trifluoromethyl)pyridazin-3-amine, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Eye Protection : ANSI-approved chemical splash goggles are required at all times.[2]

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a suitable minimum, but for prolonged handling or in the event of a spill, double-gloving is recommended.[7] Always consult the glove manufacturer's compatibility chart.

  • Protective Clothing : A fully buttoned lab coat must be worn. For transfers of large quantities, a chemical-resistant apron is advised.[2]

Step-by-Step Waste Management and Disposal Protocol

The guiding principle for disposing of this compound is strict segregation . It must be treated as halogenated organic waste .[7][8]

Step 1: Designate a Dedicated Waste Container

  • Select a container made of high-density polyethylene (HDPE) or a compatible material.

  • This container must be exclusively for halogenated solid waste .

  • Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash. This is because the required disposal method (incineration) is different, and cross-contamination can create hazardous reactions or regulatory violations.

Step 2: Correctly Label the Waste Container Proper labeling is a critical safety and compliance measure. The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "6-(Trifluoromethyl)pyridazin-3-amine "

  • The primary hazard classifications: "Toxic , Irritant "

  • Appropriate GHS pictograms (e.g., skull and crossbones, exclamation mark).

Step 3: Waste Collection

  • Solid Waste : Place unadulterated 6-(Trifluoromethyl)pyridazin-3-amine directly into the designated container.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must also be placed in this same halogenated waste container.

  • Container Management : Keep the waste container tightly sealed when not in use and store it in a well-ventilated area, away from incompatible materials. Do not fill the container beyond 90% capacity.[8]

Step 4: Final Disposal Pathway All waste containing 6-(Trifluoromethyl)pyridazin-3-amine must be disposed of through a licensed hazardous waste management company. The recommended and most effective method of destruction is high-temperature incineration .[9]

  • Why Incineration? The high temperatures (typically >1000 °C) and controlled conditions within a hazardous waste incinerator are necessary to break the stable carbon-fluorine bonds.[9] The process is designed to prevent the release of harmful fluorinated byproducts. The incinerator's exhaust stream is treated with scrubbers to neutralize acidic gases like hydrogen fluoride (HF) that are formed during combustion.

  • Alternative: Landfill (Containment) : In some situations, disposal in a specially permitted RCRA Subtitle C hazardous waste landfill may be an option, particularly for bulk contaminated debris.[6] However, this is a containment strategy, not a destruction one. Given the persistence of fluorinated compounds, incineration is strongly preferred.

Below is a decision workflow for managing waste streams of this compound.

G start Waste Generated: 6-(Trifluoromethyl)pyridazin-3-amine waste_type Identify Waste Type start->waste_type pure_compound Pure Compound or Concentrated Residue waste_type->pure_compound  Concentrated contaminated_labware Contaminated Labware (Gloves, Wipes, Glassware) waste_type->contaminated_labware  Dilute / Debris package_incineration Package in Labeled Halogenated Waste Container pure_compound->package_incineration package_landfill Package in Labeled Halogenated Waste Container contaminated_labware->package_landfill disposal_vendor Transfer to Certified Hazardous Waste Vendor package_incineration->disposal_vendor package_landfill->disposal_vendor incineration Primary Method: High-Temperature Incineration (>1000 °C for Destruction) disposal_vendor->incineration Preferred landfill Secondary Method: Secure Hazardous Landfill (RCRA Subtitle C for Containment) disposal_vendor->landfill If Incineration Unavailable

Caption: Disposal decision workflow for 6-(Trifluoromethyl)pyridazin-3-amine.

Emergency Procedures: Spills and Exposures

Rapid and correct response to an emergency is critical.

Spill Response Protocol:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Vapors : Ensure the chemical fume hood is operational. If the spill is outside a hood, restrict access and increase ventilation if it is safe to do so.

  • Assemble PPE : Don all required PPE, including double gloves, goggles, and a lab coat.

  • Contain and Collect : For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into the designated halogenated waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleanup materials into the hazardous waste container.

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) office.

Personnel Exposure Protocol:

  • Inhalation : Move the affected person to fresh air immediately. Seek medical attention.[2][10]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][10]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][10]

  • Ingestion : DO NOT INDUCE VOMITING . Rinse the mouth with water and seek immediate medical attention.[2] Provide the SDS or chemical label to the medical personnel.

By adhering to these scientifically-backed procedures, researchers can ensure the safe use and responsible disposal of 6-(Trifluoromethyl)pyridazin-3-amine, protecting themselves, their colleagues, and the environment.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Halogenated Solvents Safety Guideline . Washington State University - Environmental Health & Safety. [Link]

  • Interim Guidance on the Destruction and Disposal of Per- and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances . U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET - Pyrinex 25 CS . ADAMA. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . U.S. Environmental Protection Agency. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products . National Institutes of Health (NIH). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Pyridine-to-Pyridazine Skeletal Editing . Journal of the American Chemical Society. [Link]

  • Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples . ResearchGate. [Link]

  • EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS . Cox-Colvin & Associates. [Link]

  • Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples . PubMed. [Link]

  • EPA Announced Proposed Rule Change to Hazardous Waste Definition . Bergeson & Campbell, P.C.. [Link]

  • EPA Posts FAQs Regarding Pesticides Containing a Single Fluorinated Carbon . Bergeson & Campbell, P.C.. [Link]

  • Hazardous Drugs - Overview . Occupational Safety and Health Administration (OSHA). [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 6-(Trifluoromethyl)pyridazin-3-amine (CAS No. 90480-87-8). As a potent building block in pharmaceutical and agrochemical research, its unique trifluoromethyl group contributes to its high reactivity and biological activity.[1] However, these same properties necessitate a rigorous and informed approach to laboratory safety. This document moves beyond a simple checklist to provide a procedural and causal framework for ensuring your safety and the integrity of your research.

Immediate Safety Briefing: Understanding the Core Risks

Before handling this compound, it is critical to recognize its primary hazards. The Safety Data Sheet (SDS) classifies 6-(Trifluoromethyl)pyridazin-3-amine as acutely toxic and a significant irritant. The core dangers are:

  • High Acute Toxicity: The compound is toxic if it enters the body via ingestion, skin contact, or inhalation.

  • Severe Irritation: It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.

  • Target Organ Damage: There is a risk of damage to organs through prolonged or repeated exposure.

These hazards are non-negotiable and dictate every aspect of the handling protocol that follows.

Hazard Analysis: The "Why" Behind the PPE

Effective safety protocols are built on a clear understanding of the relationship between a chemical's properties and the protective barriers we use. The choice of Personal Protective Equipment (PPE) is not arbitrary; it is a direct countermeasure to specific, identified risks.

  • The Toxicity Threat (H301, H311, H331): The compound's classification as "Toxic if swallowed, in contact with skin or if inhaled" means we must establish a complete barrier. The primary routes of exposure—dermal and respiratory—are the most critical to block during laboratory operations. This is why a standard lab coat is insufficient and why all handling of the solid material must be done in a controlled, ventilated space.

  • The Irritation Threat (H315, H319, H335): The risk of "Causes skin irritation" and "Causes serious eye irritation" necessitates robust protection for the skin and eyes.[2][3] Accidental contact with even a small amount of the powder can lead to significant irritation. For the eyes, this means chemical splash goggles are mandatory over standard safety glasses, which offer inadequate protection from airborne particulates.[4]

  • The Dust Threat (P260): The precautionary statement "Do not breathe dust" is a crucial directive. As a solid compound, any manipulation that can generate dust—such as weighing or transferring—is a high-risk activity. This underpins the absolute requirement for using a chemical fume hood or a ventilated balance enclosure to contain airborne particles at the source.

Core PPE Requirements: A Multi-Layered Defense

Your PPE is your last line of defense. It must be selected and worn correctly to be effective. The following table outlines the minimum required PPE for handling 6-(Trifluoromethyl)pyridazin-3-amine.

Equipment Specification / Standard Rationale for Use
Primary Engineering Control Certified Chemical Fume Hood or Ventilated EnclosurePrevents inhalation of toxic dust and vapors, addressing the H331 and H335 hazards directly at the source.[3]
Hand Protection Chemical-Resistant Nitrile or Neoprene Gloves (Double-gloved recommended)Provides a direct barrier against dermal absorption (H311) and skin irritation (H315).[5] Double-gloving minimizes contamination risk during doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects against airborne dust and accidental splashes, preventing serious eye irritation (H319).[4][6]
Body Protection Chemical-Resistant Lab Coat or CoverallsPrevents contamination of personal clothing and protects against skin contact (H311) and irritation (H315).[7][8]
Respiratory Protection NIOSH-approved Respirator (if engineering controls fail or for spill cleanup)Required for situations with a high risk of aerosolization where ventilation is insufficient. Addresses H331 and H335 hazards.[4]

Procedural Protocol: Step-by-Step Safe Handling

This protocol provides a self-validating workflow. Each step is designed to contain the chemical, protect the operator, and ensure a safe outcome.

Workflow Diagram: Safe Handling of 6-(Trifluoromethyl)pyridazin-3-amine

Safe Handling & Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal A 1. Review SDS & Establish Emergency Plan B 2. Prepare & Inspect Ventilated Workspace (e.g., Fume Hood) A->B C 3. Don Full PPE: Double Gloves, Goggles, Lab Coat B->C D 4. Transfer Compound to a Tared, Sealed Weighing Vessel C->D E 5. Weigh Compound within Ventilated Enclosure D->E F 6. Perform Chemical Reaction/Preparation within Fume Hood E->F G 7. Decontaminate Surfaces & Equipment F->G H 8. Doff PPE Carefully (Outer Gloves First) G->H I 9. Dispose of Contaminated Waste in Labeled, Sealed Container H->I J 10. Wash Hands Thoroughly I->J

Caption: A procedural workflow for the safe handling of 6-(Trifluoromethyl)pyridazin-3-amine.

Detailed Steps:
  • Preparation and Pre-Handling Checks:

    • Review Documentation: Before entering the lab, thoroughly read the Safety Data Sheet (SDS) for 6-(Trifluoromethyl)pyridazin-3-amine.

    • Verify Engineering Controls: Confirm that the chemical fume hood or ventilated enclosure has a valid certification and is functioning correctly.

    • Assemble Materials: Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them within the fume hood to minimize movement in and out of the containment area.

    • Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are pulled over the cuffs of the lab coat.

  • Handling the Compound (Inside Fume Hood):

    • Weighing: Carefully open the primary container inside the fume hood. Use a clean spatula to transfer the required amount of solid to a tared, sealable container. Avoid any actions that could create dust.

    • Solubilization: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Reaction Setup: Keep all vessels containing the compound within the fume hood throughout the experiment. Ensure containers are capped when not in active use.

  • Post-Handling and Decontamination:

    • Surface Cleaning: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) and wipe down the area thoroughly.

    • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat and goggles. Remove the inner gloves last.

    • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[9]

Emergency Procedures: Spill and Exposure

In Case of Skin Contact:

  • Immediately remove all contaminated clothing.

  • Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[7][9]

  • Seek immediate medical attention.[10]

In Case of Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][9]

  • Remove contact lenses if present and easy to do.[9]

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.[9]

  • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.

  • Seek immediate medical attention.

Small Spill Cleanup (Inside Fume Hood):

  • Wearing full PPE, gently cover the spill with an absorbent material to avoid raising dust.

  • Carefully sweep up the material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area thoroughly.

Waste Disposal Plan

All materials contaminated with 6-(Trifluoromethyl)pyridazin-3-amine must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any excess chemical. Place all solid waste into a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container compatible with the solvents used.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations.[3][9] Do not pour any waste down the drain.

By adhering to this guide, you are not just following rules; you are engaging in a dynamic process of risk assessment and mitigation that is the bedrock of a strong safety culture.

References

  • MilliporeSigma. (2025). Safety Data Sheet for 6-(Trifluoromethyl)pyridazin-3-amine.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for 6-Chloropyridazin-3-amine.
  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet for 2-Chloro-6-(trifluoromethyl)pyridin-3-amine.
  • Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-6-(trifluoromethyl)pyridine.
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • ChemicalBook. (2025). Safety Data Sheet for 6-Chloropyridazin-3-amine.
  • BLD Pharmatech. (n.d.). Safety Data Sheet for 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine.
  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • ADAMA. (2022). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of Florida Environmental Health & Safety. (n.d.). Personal Protective Equipment.
  • MySkinRecipes. (n.d.). 6-(Trifluoromethyl)pyridazin-3-amine Product Information.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.